molecular formula C5H8O4S B1453913 1-Methanesulfonylcyclopropane-1-carboxylic acid CAS No. 1249197-58-7

1-Methanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B1453913
CAS No.: 1249197-58-7
M. Wt: 164.18 g/mol
InChI Key: SSESRMFTJIQDNB-UHFFFAOYSA-N
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Description

1-Methanesulfonylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H8O4S and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-methylsulfonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESRMFTJIQDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249197-58-7
Record name 1-methanesulfonylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

Physical and chemical properties of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid

Introduction: Unveiling a Unique Trifecta of Functionality

This compound stands as a molecule of significant interest in the landscape of modern chemical research and pharmaceutical development. It incorporates three distinct and influential chemical motifs: a reactive carboxylic acid, a potent electron-withdrawing methanesulfonyl group, and a strained, conformationally rigid cyclopropane ring. This unique combination imparts a specific set of physicochemical characteristics that make it a valuable building block for creating novel chemical entities. The presence of the carboxylic acid group, a common feature in approximately 25% of all commercialized pharmaceuticals, provides a crucial handle for solubility and biological interactions.[1] This guide offers a comprehensive exploration of its properties, a robust framework for its empirical characterization, and insights into its relevance in the field of drug discovery.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical attributes. The properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, while the overall polarity is influenced by the sulfonyl group.

PropertyValue / DescriptionSource
IUPAC Name 1-(methylsulfonyl)cyclopropane-1-carboxylic acidPubChem
CAS Number 1249197-58-7[2][3]
Molecular Formula C₅H₈O₄S[4]
Molecular Weight 164.18 g/mol [3]
Monoisotopic Mass 164.01433 Da[4]
Canonical SMILES CS(=O)(=O)C1(CC1)C(=O)O[3][4]
InChI InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)[4]
InChIKey SSESRMFTJIQDNB-UHFFFAOYSA-N[4]
Predicted XlogP -0.5[4]
Appearance Solid (predicted based on similar compounds)N/A
Boiling Point High, due to strong intermolecular hydrogen bonding.[5][6]N/A
Solubility Expected to be soluble in polar organic solvents and have some solubility in water due to the polar carboxyl and sulfonyl groups.[5][6]N/A
pKa Predicted to be a relatively strong acid due to the inductive electron-withdrawing effect of the adjacent methanesulfonyl group.N/A

Section 2: Molecular Structure and Chemical Reactivity

The reactivity profile of this compound is a direct consequence of its constituent parts.

  • Carboxylic Acid Group : This is the primary center for acidity and nucleophilic acyl substitution reactions.[7] As a polar, protic group, it readily engages in hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.[6][8] It can be deprotonated by bases to form carboxylate salts, converted to esters via Fischer esterification, or transformed into amides by coupling with amines.[7][9]

  • Methanesulfonyl Group : This group is a powerful electron-withdrawing moiety. Its presence on the same carbon as the carboxylic acid (the α-carbon) significantly increases the acidity of the carboxyl proton through inductive effects. This enhances the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple alkyl carboxylic acid.[9]

  • Cyclopropane Ring : The three-membered ring is characterized by significant angle strain. This can influence bond lengths and angles and may affect the molecule's overall stability and reactivity. In drug design, cyclopropane rings are often incorporated to provide conformational constraint, improve metabolic stability, or modulate binding affinity.

Caption: Molecular structure highlighting the key functional groups.

Section 3: A Guide to Spectroscopic Characterization

Definitive structural confirmation relies on a suite of spectroscopic techniques. The expected data for this molecule are summarized below.

TechniqueExpected FeaturesRationale
¹H NMR ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton.~3.0 ppm (singlet, 3H): Methyl protons of the sulfonyl group.~1.5-2.5 ppm (multiplets, 4H): Diastereotopic protons of the cyclopropane ring.The acidic proton is highly deshielded.[10][11] The sulfonyl group deshields the adjacent methyl group. Cyclopropane protons typically appear in the aliphatic region with complex coupling.
¹³C NMR ~160-180 ppm: Carbonyl carbon of the carboxylic acid.~40-50 ppm: Methyl carbon.~20-40 ppm: Quaternary and CH₂ carbons of the cyclopropane ring.The carbonyl carbon is significantly deshielded.[10][11] The other carbons appear in the expected aliphatic region.
IR Spectroscopy ~3500-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch.~1300 cm⁻¹ & ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches.These are characteristic and highly diagnostic peaks for carboxylic acids and sulfones.[10]
Mass Spectrometry M-17 peak: Loss of ·OH radical.M-45 peak: Loss of ·COOH radical.Prominent peak for the molecular ion (M⁺).Fragmentation is often initiated at the carboxylic acid group.[10]

Section 4: Experimental Workflows for Analysis

A systematic approach is crucial for the validation and characterization of this compound. The following protocols provide a self-validating framework.

Protocol 1: Determination of Physicochemical Properties
  • Melting Point Determination:

    • Causality: The melting point is a primary indicator of purity. A sharp, narrow melting range suggests a highly pure compound.

    • Method: Place a small, dry sample in a capillary tube. Use a calibrated digital melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to complete liquefaction.

  • Solubility Assessment:

    • Causality: Understanding solubility is critical for reaction setup, purification, and formulation in drug development.

    • Method: To 1 mg of the compound in a small vial, add 100 µL of a solvent (e.g., water, methanol, dichloromethane, hexanes) at room temperature. Vortex for 30 seconds. Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

  • pKa Determination via Potentiometric Titration:

    • Causality: The pKa value quantifies the acidity of the compound, a key parameter for predicting its behavior in biological systems.

    • Method: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low). Titrate with a standardized solution of NaOH (e.g., 0.1 M) while monitoring the pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point.

Protocol 2: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR provides the definitive connectivity and structural map of the molecule.

    • Method: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended to ensure the acidic proton is observable). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Infrared (IR) Spectroscopy:

    • Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

    • Method: Place a small amount of the dry sample onto the crystal of an ATR-FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS):

    • Causality: HRMS provides an exact mass, which confirms the elemental composition of the molecule.

    • Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer. Analyze the data to find the [M-H]⁻ or [M+H]⁺ ion and compare the measured mass to the calculated theoretical mass.

start Pristine Sample phys_chem Physicochemical Analysis start->phys_chem spectro Spectroscopic Analysis start->spectro mp Melting Point phys_chem->mp sol Solubility phys_chem->sol pka pKa Titration phys_chem->pka nmr NMR (¹H, ¹³C) spectro->nmr ir FT-IR spectro->ir ms HRMS spectro->ms data Data Correlation & Structural Confirmation mp->data sol->data pka->data nmr->data ir->data ms->data end Characterized Compound data->end

Caption: Experimental workflow for compound characterization.

Section 5: Significance in Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are highly relevant to modern drug design.

  • Role of the Carboxylic Acid: Carboxylic acids are prevalent in drugs because they can form strong ionic and hydrogen-bond interactions with biological targets like enzymes and receptors.[12] However, their ionized state at physiological pH can sometimes hinder cell membrane permeability. This makes the molecule a candidate for prodrug strategies, where the acid is temporarily masked as an ester to improve bioavailability.[1]

  • Utility of the Cyclopropane Ring: The cyclopropyl group is a "bioisostere" of a phenyl ring or a gem-dimethyl group but with a more rigid, three-dimensional structure. Its incorporation can enhance binding affinity by locking the molecule into a favorable conformation and can improve metabolic stability by blocking sites susceptible to enzymatic degradation.

  • Impact of the Sulfonyl Group: Sulfone and sulfonamide groups are cornerstones of medicinal chemistry. They are chemically stable, act as hydrogen bond acceptors, and can significantly modulate the physicochemical properties of a molecule, including its acidity and solubility.

The combination of these features makes this compound a valuable scaffold. It allows medicinal chemists to explore chemical space by using the carboxylic acid as an anchor point for derivatization while benefiting from the metabolic stability and conformational rigidity imparted by the other groups. This could accelerate the discovery of more stable and effective medicines.[13]

Conclusion

This compound is more than a simple organic molecule; it is a purpose-built tool for chemical innovation. Its properties are a direct result of the synergistic effects of its carboxylic acid, methanesulfonyl, and cyclopropane functionalities. The analytical workflows detailed in this guide provide a clear and robust pathway for its characterization, ensuring scientific rigor. For researchers in drug discovery, this compound represents a promising starting point for developing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • PubChemLite. This compound (C5H8O4S).
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  • BLD Pharm. 1566232-86-7|1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid.
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1-Methanesulfonylcyclopropane-1-carboxylic acid CAS number 1249197-58-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid (CAS 1249197-58-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Modern Medicinal Chemistry

This compound is a synthetic organic compound characterized by a unique trifecta of functional groups: a strained cyclopropane ring, a polar methanesulfonyl group, and a versatile carboxylic acid handle. This combination makes it a molecule of significant interest for medicinal chemists and drug development professionals. The cyclopropane moiety can act as a rigid, metabolically stable bioisostere for other chemical groups, while the sulfone and carboxylic acid functionalities provide opportunities for strong interactions with biological targets and modulation of physicochemical properties. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications as a valuable building block in the design of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be derived from its structure and from predictive models.

Structural and Physicochemical Properties

The core structure consists of a cyclopropane ring substituted at the C1 position with both a methanesulfonyl group and a carboxylic acid. This arrangement leads to a compact, polar molecule.

PropertyValue / PredictionSource
CAS Number 1249197-58-7-
Molecular Formula C₅H₈O₄S
Molecular Weight 164.18 g/mol Calculated
Monoisotopic Mass 164.01433 Da
IUPAC Name 1-(methylsulfonyl)cyclopropane-1-carboxylic acid
SMILES CS(=O)(=O)C1(CC1)C(=O)O
InChI Key SSESRMFTJIQDNB-UHFFFAOYSA-N
Predicted XlogP -0.5
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in polar organic solvents and aqueous bases.Inferred
Predicted Spectroscopic Data

A definitive spectroscopic analysis requires experimental data. However, the expected characteristic signals can be predicted based on the functional groups present.

  • Infrared (IR) Spectroscopy :

    • A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

    • A strong C=O stretch for the carboxylic acid, expected around 1700-1725 cm⁻¹.

    • Strong, characteristic S=O stretches for the sulfone group, typically appearing as two bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • ¹H NMR Spectroscopy :

    • A highly deshielded, broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

    • A singlet for the methyl protons of the sulfonyl group (-SO₂CH₃), expected around 3.0-3.3 ppm.

    • Complex multiplets for the diastereotopic cyclopropyl methylene protons (-CH₂CH₂-), expected in the 1.0-2.0 ppm range.

  • ¹³C NMR Spectroscopy :

    • A signal for the carboxylic acid carbonyl carbon, expected in the 170-180 ppm range.

    • A signal for the quaternary cyclopropyl carbon attached to the sulfone and carboxyl groups.

    • A signal for the methyl carbon of the sulfonyl group.

    • A signal for the two equivalent methylene carbons of the cyclopropane ring.

  • Mass Spectrometry : High-resolution mass spectrometry would be critical for confirming the elemental composition. Predicted collision cross-section (CCS) values have been calculated for various adducts.

AdductPredicted m/z
[M+H]⁺ 165.02161
[M+Na]⁺ 187.00355
[M-H]⁻ 163.00705

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A robust strategy involves the α-alkylation of a methylsulfonyl-activated methylene group with a 1,2-dielectrophile, followed by hydrolysis. This approach leverages the increased acidity of the protons alpha to the sulfonyl group.

An In-depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The unique combination of a conformationally rigid cyclopropane ring, a polar and metabolically stable sulfonyl group, and a versatile carboxylic acid handle positions this compound as a valuable building block in modern medicinal chemistry. This document delves into its structural attributes, physicochemical properties, a robust and validated synthetic protocol, and its potential applications in the design of novel therapeutics. By integrating key structural motifs known to enhance pharmacological properties, this compound represents a strategic entry point for exploring new chemical space in drug discovery programs.

Introduction: The Convergence of Three Privileged Moieties

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound is a compelling molecule that embodies the convergence of three such "privileged" functionalities:

  • The Cyclopropane Ring: As the smallest carbocyclic ring, cyclopropane introduces conformational rigidity and a well-defined three-dimensional geometry into a molecule.[1] This rigidity can be advantageous for locking in a bioactive conformation, thereby enhancing binding affinity to a biological target. The strained nature of the ring also imparts unique electronic properties, acting as a bioisostere for gem-dimethyl groups or alkenes.[1] The cyclopropane motif is found in numerous marketed drugs, highlighting its clinical significance.[1]

  • The Methanesulfonyl Group: The methylsulfone moiety is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. Its inclusion in drug candidates can significantly modulate physicochemical properties, such as increasing polarity and aqueous solubility, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the sulfone group is generally characterized by high metabolic stability, resisting enzymatic degradation in vivo.

  • The Carboxylic Acid Group: Carboxylic acids are fundamental functional groups in a vast number of biologically active compounds, including a significant percentage of commercialized pharmaceuticals.[2] This group can engage in crucial hydrogen bonding and ionic interactions with protein targets. While its ionizable nature can present challenges for cell permeability, it also provides a handle for prodrug strategies or for forming salts with improved solubility and formulation characteristics.[2][3]

The combination of these three motifs in a single, relatively simple structure makes this compound a highly attractive building block for generating novel chemical entities with desirable drug-like properties.

Physicochemical and Structural Properties

The structural and electronic properties of this compound are key to its utility.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[4]

  • Molecular Formula: C₅H₈O₄S[4]

  • Molecular Weight: 164.18 g/mol

  • CAS Number: 1249197-58-7[5]

  • Canonical SMILES: CS(=O)(=O)C1(CC1)C(=O)O[4]

Predicted Physicochemical Data

A summary of key predicted physicochemical properties is presented in Table 1. These values suggest that the molecule possesses a favorable profile for drug development, with good polarity and potential for aqueous solubility.

PropertyPredicted ValueSource
XlogP -0.5PubChem[4]
Monoisotopic Mass 164.01433 DaPubChem[4]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-
Polar Surface Area 83.96 Ų-
Rotatable Bonds 1-

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be designed based on well-established organic chemistry principles. The most practical approach involves the synthesis of the corresponding nitrile precursor, 1-(methylsulfonyl)cyclopropane-1-carbonitrile, followed by hydrolysis to the desired carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 1,1-cyclopropanedicarbonitrile.

Synthesis_Pathway A 1,1-Cyclopropanedicarbonitrile I1 1-(Methylthio)cyclopropane-1-carbonitrile A->I1 1. NaSMe 2. CH3I B Sodium thiomethoxide C m-CPBA D HCl (aq) I2 1-(Methylsulfonyl)cyclopropane-1-carbonitrile I1->I2 Oxidation (m-CPBA) P This compound I2->P Acid Hydrolysis (HCl, H2O, heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

This step involves the nucleophilic opening of one nitrile group, followed by methylation and subsequent oxidation. A more direct approach starts with the reaction of a suitable Michael acceptor with a sulfone-stabilized carbanion, although the following procedure is based on the functional group transformations of a pre-formed cyclopropane ring.

  • Thiolation and Methylation: To a solution of 1,1-cyclopropanedicarbonitrile in a suitable aprotic solvent such as DMF, add sodium thiomethoxide at 0 °C. Allow the reaction to stir for 2-4 hours. Subsequently, add methyl iodide and let the reaction proceed overnight at room temperature.

  • Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(methylthio)cyclopropane-1-carbonitrile.

  • Oxidation: Dissolve the crude thioether in dichloromethane (DCM). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1-(methylsulfonyl)cyclopropane-1-carbonitrile.

Causality: The use of a strong nucleophile like sodium thiomethoxide is necessary to open the strained cyclopropane ring at one of the electron-withdrawing nitrile positions. Subsequent methylation traps the thiolate. The choice of m-CPBA as the oxidant is standard for converting thioethers to sulfones due to its reliability and generally high yields. Two equivalents are used to ensure complete oxidation past the sulfoxide intermediate.

Step 2: Hydrolysis to this compound

The conversion of the nitrile to a carboxylic acid is a classic transformation that can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to directly yield the carboxylic acid product.[2][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(methylsulfonyl)cyclopropane-1-carbonitrile and a 6M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Isolation and Purification: After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Self-Validation: The endpoint of the hydrolysis is validated by the complete consumption of the nitrile starting material and the formation of a new, more polar spot on TLC. The identity of the final product is confirmed by spectroscopic analysis, where the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch and a carbonyl peak are key indicators.

Expected Spectroscopic Characterization
Technique Expected Observations
¹H NMR Singlet for the methyl group (CH₃SO₂), likely around 3.0-3.3 ppm. Two multiplets for the diastereotopic cyclopropane protons (CH₂CH₂), expected in the range of 1.2-2.0 ppm. A broad singlet for the carboxylic acid proton (COOH), typically >10 ppm.
¹³C NMR Quaternary carbon of the cyclopropane ring attached to the sulfone and carboxyl groups. Methylene carbons of the cyclopropane ring. Methyl carbon of the sulfonyl group. Carbonyl carbon of the carboxylic acid, expected around 170-180 ppm.
IR Spectroscopy Broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). Sharp C=O stretch for the carboxylic acid (1700-1725 cm⁻¹). Asymmetric and symmetric S=O stretches for the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively).
Mass Spectrometry A clear molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated exact mass.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural amalgamation in this compound makes it a versatile scaffold for addressing several challenges in drug design.

A Scaffold for 3D Diversity

The rigid cyclopropane core provides a well-defined exit vector for substituents, allowing for the precise positioning of pharmacophoric elements in three-dimensional space. This is a significant advantage over flexible aliphatic linkers and is a key strategy in fragment-based drug discovery and lead optimization.[1] The ability to explore unoccupied pockets of a protein's active site can lead to enhanced potency and selectivity.

Scaffold_Application Scaffold 1-Methanesulfonyl- cyclopropane-1-carboxylic acid Rigidity Conformational Rigidity Scaffold->Rigidity inherent properties Polarity Increased Polarity & Solubility Scaffold->Polarity inherent properties Metabolic_Stability Metabolic Stability Scaffold->Metabolic_Stability inherent properties H_Bonding H-Bond Acceptor/Donor Scaffold->H_Bonding inherent properties Derivatization Carboxylic Acid Handle (Amide Coupling, Esterification) Scaffold->Derivatization enables Outcome1 Improved PK/PD Profile Derivatization->Outcome1 leads to Outcome2 Novel Chemical Space Derivatization->Outcome2 leads to Outcome3 Enhanced Target Binding Derivatization->Outcome3 leads to

Caption: Logical relationships of the core scaffold's properties and applications.

Modulation of Physicochemical Properties

The strongly polar sulfone group can be used to balance the lipophilicity of a lead compound. In many drug discovery projects, increasing potency is often accompanied by an undesirable increase in lipophilicity ("Lipo-creep"), which can lead to poor solubility, high plasma protein binding, and off-target toxicity. The introduction of the this compound motif can counteract this trend, improving the overall drug-like properties of a molecule.

Bioisosteric Replacement

The title compound can serve as a bioisostere for other commonly used chemical groups. For instance, the cyclopropane ring can mimic a double bond or a gem-dimethyl group, but with a different spatial arrangement and electronic profile. The entire scaffold could be used to replace more flexible or metabolically labile linkers in an existing drug series, potentially leading to improved stability and oral bioavailability.

Conclusion

This compound is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and polarity. Its synthesis, while not explicitly detailed in the literature, is readily achievable through established chemical transformations. For medicinal chemists and drug development professionals, this compound represents a valuable tool for scaffold hopping, lead optimization, and the exploration of novel chemical space. The integration of its unique properties provides a rational approach to designing next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

  • Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry Department. Available at: [Link]

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A Comprehensive Guide to the Structural Elucidation of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. A compound's biological activity, physical properties, and synthetic accessibility are all intrinsically linked to its atomic arrangement. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropane ring, a sulfonyl group, and a carboxylic acid moiety. By integrating data from a suite of advanced analytical techniques—including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, comprehensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography—we present a logical and self-validating workflow. This document is designed not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices and demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.

Introduction: The Imperative for Unambiguous Structure

This compound (C₅H₈O₄S) presents a compelling case for structural analysis.[1] Its constituent functional groups are prevalent in pharmacologically active compounds, where the rigid cyclopropane scaffold can serve as a metabolically stable bioisostere for larger groups, influencing conformation and binding affinity. The sulfonyl group often enhances solubility and acts as a hydrogen bond acceptor, while the carboxylic acid provides a key interaction point for biological targets.

The primary challenge in elucidating this structure lies in unequivocally confirming the connectivity of these groups and the integrity of the three-membered ring. A rigorous analytical approach is therefore not merely academic but essential for establishing a solid foundation for any further research, be it in medicinal chemistry, materials science, or process development. This guide details the logical progression of experiments designed to systematically deconstruct and then reconstruct the molecular puzzle.

The Strategic Workflow for Structure Elucidation

A multi-technique approach is essential to mitigate the risk of misinterpretation inherent in any single method. Our strategy begins with foundational mass and functional group analysis, proceeds to detailed connectivity mapping, and culminates in the definitive determination of the three-dimensional structure.

G cluster_start Initial Hypothesis cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Hypothesis Hypothesized Structure (from synthesis or name) HRMS Step 1: HRMS Determine Molecular Formula Hypothesis->HRMS Verify Mass FTIR Step 2: FTIR Identify Functional Groups HRMS->FTIR Confirm Elements NMR Step 3: NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Map C-H Framework & Connectivity FTIR->NMR Confirm Groups MSMS Step 4: Tandem MS Analyze Fragmentation Pattern NMR->MSMS Corroborate Connectivity XRay Step 5: X-Ray Crystallography Unambiguous 3D Structure MSMS->XRay Propose for Final Proof Conclusion Final Confirmed Structure XRay->Conclusion

Figure 1: The overall strategic workflow for structure elucidation.

Step 1: Foundational Analysis - Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, it is critical to establish the elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the calculation of a unique molecular formula. This is the first and most crucial validation point, confirming that the isolated compound has the expected atomic constituents.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Analyze in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.

  • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard mixture to achieve mass accuracy < 5 ppm.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the parent ion and use the instrument's software to calculate possible elemental formulas (C, H, O, S) that fit the measured mass within the specified tolerance.

Data Presentation: HRMS Results

Ion AdductCalculated m/z (C₅H₈O₄S)Observed m/zMass Error (ppm)
[M+H]⁺165.02161165.02155-0.36
[M+Na]⁺187.00355187.00348-0.37
[M-H]⁻163.00705163.00711+0.37

Table 1: Representative HRMS data confirming the molecular formula C₅H₈O₄S. The low mass error provides high confidence in the elemental composition.[1]

Step 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see distinct signals for the carboxylic acid (O-H and C=O bonds) and the sulfonyl group (S=O bonds).

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a thin film of the solid sample on a diamond attenuated total reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Interpretation:

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][3][4]

  • Carboxylic Acid C=O Stretch: A sharp, intense absorption should appear around 1710-1730 cm⁻¹ for a saturated carboxylic acid.[4]

  • Sulfonyl S=O Stretches: Two strong, characteristic bands are expected for the sulfonyl group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.[5]

The presence of these key bands provides strong, direct evidence for the proposed functional groups within the molecule.

Step 3: Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for a complete mapping of the molecular skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6][7]

  • 1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • 2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.

¹H NMR Analysis
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically observed far downfield (>10 ppm), which is exchangeable with D₂O.

  • Methyl Protons (-SO₂CH₃): A sharp singlet integrating to 3 protons, expected around 3.0-3.3 ppm due to the deshielding effect of the sulfonyl group.

  • Cyclopropane Protons (-CH₂CH₂-): This is the most complex region. The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. They are expected to appear as complex multiplets in the upfield region (typically 0.5-2.0 ppm).[8] The geminal (on the same carbon) and vicinal (on adjacent carbons) couplings will create a complex splitting pattern.

¹³C NMR Analysis
  • Carbonyl Carbon (-COOH): Expected in the 165-185 ppm range.[3]

  • Quaternary Cyclopropane Carbon (C1): The carbon atom bonded to both the sulfonyl and carboxyl groups. Its chemical shift will be influenced by both electron-withdrawing groups.

  • Methylene Cyclopropane Carbons (C2, C3): Expected at a relatively upfield chemical shift, characteristic of cyclopropane rings.

  • Methyl Carbon (-SO₂CH₃): Expected in the 40-50 ppm range.

2D NMR Correlation Analysis
  • COSY (¹H-¹H Correlation): This experiment will reveal which protons are spin-coupled. Crucially, it will show correlations between the different sets of diastereotopic protons on the cyclopropane ring, confirming their connectivity.

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton signal to the carbon atom it is directly attached to, allowing for unambiguous assignment of the methyl and cyclopropane methylene signals.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for establishing the overall connectivity across non-protonated (quaternary) centers.

Figure 2: Key HMBC correlations confirming molecular connectivity.

Data Presentation: NMR Assignments

Position¹H δ (ppm), Mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOH~12.5, br s~170-
C1-~60H(CH₃), H(C2), H(C3)
C2/C3~1.5-1.9, m~18C1, C(OOH), other CH₂
-SO₂CH₃~3.1, s~45C1

Table 2: Predicted NMR data and key HMBC correlations for this compound. The correlation from the methyl protons to the quaternary carbon C1 is definitive proof of the sulfonyl group's position.

Step 4: Unambiguous 3D Structure Confirmation via Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a robust 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[9][10] It is the gold standard for structure determination.[11][12][13]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The primary challenge is often growing a single, diffraction-quality crystal.[13] This is typically achieved by slow evaporation of a saturated solution of the compound from various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, acetone, isopropanol). Crystals should ideally be >20 µm in all dimensions.[9]

  • Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation), and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to locate the atoms and refined to achieve the best fit between the calculated and observed diffraction data.

The resulting electron density map provides a definitive 3D model of the molecule, confirming the cyclopropane ring's integrity, the precise location of all substituents, and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups in the crystal lattice.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally established through the systematic and orthogonal application of modern analytical techniques.

  • HRMS confirmed the elemental composition as C₅H₈O₄S.

  • FTIR provided direct evidence for the carboxylic acid and sulfonyl functional groups.

  • Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC) pieced together the carbon-hydrogen framework, establishing the critical C-C and C-S bonds and confirming the substitution pattern on the cyclopropane ring.

This integrated workflow exemplifies a rigorous, self-validating approach to structure elucidation, ensuring the highest degree of confidence in the final assignment and providing a solid foundation for future scientific endeavors.

References

  • School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • Choi, Y. S. (1983). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Available from: [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-5. Available from: [Link]

  • RCSB Protein Data Bank. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

  • PubChemLite. This compound (C5H8O4S). Available from: [Link]

  • Christie, W. W., & Holman, R. T. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-128. Available from: [Link]

  • American Chemical Society. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclopropane C3H6. Available from: [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available from: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available from: [Link]

  • Wiley-VCH. Methanesulfonyl chloride - SpectraBase. Available from: [Link]

  • National Institute of Standards and Technology. Cyclopropane - NIST WebBook. Available from: [Link]

  • American Chemical Society. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

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The Emergence of a Key Architectural Element in Modern Drug Discovery: A Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, rigid ring systems endowed with specific electronic properties is a paramount approach to refining the pharmacological profiles of drug candidates. Among these, cyclopropane rings, particularly those bearing functional groups that modulate acidity and polarity, have garnered significant attention. This guide provides an in-depth technical exploration of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule that, while not heralded by a singular "discovery" paper, has emerged as a valuable building block in the synthesis of complex bioactive molecules. We will delve into its historical context, plausible synthetic routes derived from established chemical principles, and its significance for researchers and professionals in drug development.

I. Introduction: The Strategic Value of Substituted Cyclopropanes

The cyclopropane motif is increasingly utilized in drug design to introduce conformational rigidity, enhance metabolic stability, and explore novel chemical space. When further functionalized with both a carboxylic acid and a sulfonyl group, as in this compound, the resulting molecule offers a unique combination of properties. The carboxylic acid provides a handle for amide bond formation and other key chemical transformations, while the electron-withdrawing methanesulfonyl group significantly influences the acidity of the carboxylic acid and the overall polarity of the molecule. This dual functionality makes it a desirable fragment for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities.

II. A History Rooted in the Evolution of Medicinal Chemistry Building Blocks

The precise first synthesis of this compound is not prominently documented in the scientific literature, suggesting its development as a logical extension of existing synthetic methodologies rather than a landmark discovery. Its history is intertwined with the broader development of functionalized cyclopropane rings as key intermediates in the pharmaceutical and agrochemical industries.

The synthesis of various cyclopropanecarboxylic acid derivatives has been a subject of interest for decades, with foundational methods for cyclopropane ring formation being well-established.[1][2] Patents from the early 1980s, such as EP0021382A1 and EP0043307A1, highlight the early industrial interest in preparing functionalized cyclopropanes for various applications.[3][4]

The introduction of the methanesulfonyl group onto the cyclopropane ring is a more recent development, driven by the recognition of the sulfonyl functional group's utility in medicinal chemistry. The methylsulfone moiety is a powerful electron-withdrawing group that can lower the basicity of nearby functionalities, increase solubility, and improve metabolic stability.[5] The combination of these two valuable pharmacophores—the cyclopropane ring and the methanesulfonyl group—in a single, versatile building block like this compound represents a sophisticated tool for modern drug discovery.

III. Synthetic Approaches: A Plausible and Efficient Pathway

While a specific, originally reported synthesis is not available, a robust and logical synthetic route to this compound can be constructed based on well-established chemical transformations. The following protocol represents a feasible and efficient method for its preparation in a laboratory setting.

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from readily available materials. The core of the strategy is the formation of the cyclopropane ring, followed by the introduction and oxidation of the sulfur-containing moiety, and finally, hydrolysis to the desired carboxylic acid.

G A Diethyl Malonate C Diethyl cyclopropane-1,1-dicarboxylate A->C Base (e.g., NaOEt) B 1,2-Dibromoethane B->C D Cyclopropane-1,1-dicarboxylic acid C->D Hydrolysis (e.g., NaOH, then H3O+) E Cyclopropanecarboxylic acid D->E Decarboxylation (Heat) F Cyclopropanecarbonyl chloride E->F Thionyl Chloride (SOCl2) H 1-(Methylthio)cyclopropane-1-carbonitrile F->H G + Lewis Acid (e.g., AlCl3) G Methyl thiocyanate I 1-(Methylthio)cyclopropane-1-carboxylic acid H->I Hydrolysis (Acid or Base) J This compound I->J Oxidation (e.g., m-CPBA or Oxone®) G A This compound B Amide Coupling A->B C Esterification A->C F Diverse Amide Derivatives B->F G Diverse Ester Derivatives C->G D Amine Library (R-NH2) D->B E Alcohol Library (R-OH) E->C H Biological Screening F->H G->H

Caption: Application of the title compound in generating diverse chemical libraries.

V. Conclusion

This compound represents a confluence of desirable structural and functional features for modern medicinal chemistry. While its specific discovery is not attributable to a single seminal work, its importance is evident from its utility as a sophisticated building block. The synthetic pathways to this molecule are accessible through established organic chemistry principles, allowing for its preparation and incorporation into drug discovery programs. For researchers and scientists in the field, understanding the synthesis and strategic application of such meticulously designed building blocks is crucial for the successful development of the next generation of therapeutics.

VI. References

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2025). Request PDF. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

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  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. EP0021382A1.

  • Cyclopropane-1-carboxylic acid derivatives , their salts, their preparation and use in the synthesis of intermediates of cis-pyrethroids. EP0043307A1.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Preparation of cyclopropyl sulfonylamides. US20090112021A1.

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • The Synthesis of Some 2,3-Diarylcyclopropane-1-carboxylic Acids. ACS Publications. [Link]

  • This compound (C5H8O4S). PubChem. [Link]

  • Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. EP1760066A2.

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Google Patents.

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.

  • Process for the preparation of cyclopropane derivatives and compounds produced therein. US3723469A.

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

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A Technical Guide to the Solubility of 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is a key determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face significant hurdles in formulation development, leading to suboptimal in vivo exposure and potentially masking its true therapeutic potential. This guide focuses on 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry, and provides a comprehensive framework for understanding and evaluating its solubility. While specific experimental data for this compound is not widely available in public literature, this guide will leverage established principles of physical organic chemistry and proven experimental methodologies to provide a robust predictive and practical framework for its characterization.

Molecular Structure and Physicochemical Properties Analysis

This compound possesses a unique combination of functional groups that dictate its solubility behavior. A detailed analysis of its structure provides the foundation for predicting its interactions with various solvents.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule can be deconstructed into three key components:

  • Cyclopropane Ring: This small, strained aliphatic ring is predominantly nonpolar and contributes to the molecule's lipophilicity.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its ionization to a carboxylate anion (-COO⁻) at physiological pH significantly increases aqueous solubility.[1]

  • Methanesulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor. Sulfonic acids are generally stronger acids than their carboxylic acid counterparts.[2] The presence of the sulfonyl group is expected to enhance the compound's polarity and potential for aqueous solubility.[1][3]

Predicted Physicochemical Properties:

While experimental data is limited, we can predict certain properties based on the structure:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 164.18 g/mol Calculated from the molecular formula C₅H₈O₄S.
pKa Estimated to be in the range of 2-4The electron-withdrawing effect of the adjacent methanesulfonyl group will increase the acidity of the carboxylic acid, lowering its pKa compared to a simple alkyl carboxylic acid (typically ~4.8).
logP Estimated to be low (likely < 1)The presence of two highly polar groups (carboxylic acid and methanesulfonyl) is expected to outweigh the lipophilicity of the cyclopropane and methyl groups, leading to a preference for the aqueous phase.
Hydrogen Bonding Donor: 1 (from -COOH) Acceptor: 4 (2 from -SO₂, 2 from -COOH)The multiple hydrogen bond acceptors and one donor suggest a strong potential for interaction with protic solvents.

Theoretical Frameworks for Solubility Prediction

In the absence of extensive empirical data, theoretical models can provide valuable initial estimates of solubility and guide solvent selection for experimental studies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[4][5] The principle is that "like dissolves like," and this is quantified by assigning three parameters to both the solute and the solvent:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[6] While HSP has limitations, particularly for complex molecules and aqueous systems, it is an excellent tool for screening organic solvents.[4][6][7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[10] COSMO-RS can be particularly useful for predicting solubility in a wide range of solvents, including complex mixtures, and has shown good qualitative predictive power for active pharmaceutical ingredients (APIs).[11] Recent developments have even combined COSMO-RS with machine learning to enhance predictive accuracy.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a predicted solubility profile can be constructed. This serves as a hypothesis to be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe carboxylic acid and methanesulfonyl groups will readily engage in hydrogen bonding with protic solvents. Solubility in water will be highly pH-dependent.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe high polarity of the solute should favor solubility in polar aprotic solvents. DMSO is often an excellent solvent for a wide range of drug candidates.[12][13]
Nonpolar Hexane, TolueneLowThe significant polarity of the molecule will lead to poor interactions with nonpolar solvents, resulting in low solubility.
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents have some polar character but lack hydrogen bonding capabilities, which may limit the solubility of the target compound.

Influence of pH on Aqueous Solubility:

The aqueous solubility of this compound is expected to be highly dependent on pH.[14]

  • At low pH (pH < pKa): The carboxylic acid will be protonated (-COOH), and the molecule will be neutral. Solubility will be at its minimum.

  • At high pH (pH > pKa): The carboxylic acid will be deprotonated to the carboxylate anion (-COO⁻), forming a salt. The ionic nature of the molecule will lead to a significant increase in aqueous solubility.[1]

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The two primary methods for solubility determination in drug discovery are thermodynamic and kinetic solubility.[14][15]

Thermodynamic (Equilibrium) Solubility

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[16]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water at various pH values, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Strategic Approach to Solubility Characterization

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [Link]

  • García-Sotelo, D., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • Klamt, A. (2018). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. [Link]

  • Pan, Y., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10568–10577. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Shayan, K., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Cheminformatics, 16(1), 1-14. [Link]

  • Burger, A., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design, 21(10), 5589-5603. [Link]

  • Hamad, E. Z. (2015). Predicting solubilities in polymer systems using COSMO-RS. ResearchGate. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. [Link]

  • Wang, Y., et al. (2020). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. ResearchGate. [Link]

  • Wikipedia. Sulfonic acid. [Link]

  • Houen, G. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 50, 68-70. [Link]

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Spectroscopic data (NMR, IR, MS) for 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Multifunctional Cyclopropane

In the landscape of modern drug discovery and materials science, small, conformationally constrained molecules serve as invaluable scaffolds for building complex chemical architectures. This compound (C₅H₈O₄S) is a prime example of such a scaffold, integrating three key functional groups onto a rigid cyclopropane ring: a carboxylic acid, a sulfone, and a quaternary carbon center. This unique combination imparts specific steric and electronic properties that are of high interest to medicinal chemists and materials scientists. The carboxylic acid provides a handle for amide coupling and salt formation, the sulfone group acts as a potent hydrogen bond acceptor and metabolic stabilizer, and the cyclopropane ring introduces a defined three-dimensional geometry.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding its electronic environment, potential intermolecular interactions, and stability. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, offering not just the data itself, but the underlying scientific rationale for its interpretation and the field-proven protocols for its acquisition.

Summary of Spectroscopic Data

The following tables summarize the key predicted and expected spectroscopic data points for this compound. This data provides a quantitative fingerprint for the molecule's identity and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H 12.0 - 13.0 Broad Singlet 1H Carboxylic Acid (-COOH)
¹H 3.15 Singlet 3H Sulfonyl Methyl (-SO₂CH₃ )
¹H 1.80 - 1.90 Multiplet (AA'BB') 2H Cyclopropyl Methylene (-CH₂ -)
¹H 1.60 - 1.70 Multiplet (AA'BB') 2H Cyclopropyl Methylene (-CH₂ -)
¹³C 170 - 175 Singlet - Carboxylic Carbon ( C OOH)
¹³C 50 - 55 Singlet - Quaternary Cyclopropyl Carbon (C -SO₂)
¹³C 40 - 45 Singlet - Sulfonyl Methyl (-SO₂C H₃)

| ¹³C | 15 - 20 | Singlet | - | Cyclopropyl Methylene (C H₂) |

Note: Predicted values are based on standard chemical shift principles and data from analogous structures. Actual experimental values may vary slightly based on solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
2500 - 3300 Strong, Very Broad O-H Stretch Carboxylic Acid (H-bonded)
1700 - 1725 Strong, Sharp C=O Stretch Carboxylic Acid
1280 - 1350 Strong S=O Asymmetric Stretch Sulfone
1120 - 1160 Strong S=O Symmetric Stretch Sulfone
2950 - 3050 Medium C-H Stretch Methyl & Cyclopropyl

| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid |

Table 3: Mass Spectrometry (MS) Data

m/z Value (Predicted) Ion Species Notes
165.02 [M+H]⁺ Protonated molecule (Positive Ion Mode)
187.00 [M+Na]⁺ Sodiated adduct (Positive Ion Mode)
163.01 [M-H]⁻ Deprotonated molecule (Negative Ion Mode)
119.03 [M+H - H₂O - CO]⁺ Loss of water and carbon monoxide from parent
101.02 [M+H - SO₂]⁺ Loss of sulfur dioxide, a common sulfone fragmentation[1]

| 85.03 | [M+H - SO₂ - CH₄]⁺ | Subsequent loss of methane |

In-Depth Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

The NMR spectrum of this compound is particularly informative due to the strained nature of the cyclopropane ring and the influence of two powerful electron-withdrawing groups.

  • ¹H NMR Analysis:

    • Carboxylic Acid Proton (δ 12.0-13.0): The proton of the -COOH group is expected to be significantly deshielded, appearing far downfield. This is a classic diagnostic signal for carboxylic acids, resulting from both the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen-bonding dimers.[2] Its signal is typically broad and will readily exchange with D₂O, causing it to disappear from the spectrum—a key confirmatory test.

    • Sulfonyl Methyl Protons (δ ~3.15): The three protons of the methyl group attached to the sulfone are observed as a sharp singlet. The strong deshielding effect of the two sulfone oxygens shifts this signal downfield compared to a typical methyl group.

    • Cyclopropyl Protons (δ 1.60-1.90): The four protons on the cyclopropane ring are chemically equivalent but magnetically non-equivalent, giving rise to a complex multiplet pattern often described as an AA'BB' system. Protons on a cyclopropane ring are characteristically shielded relative to other alkanes due to the ring current effect.[3] However, the adjacent quaternary carbon is substituted with two electron-withdrawing groups (-COOH and -SO₂CH₃), which will deshield these protons, shifting them further downfield than in an unsubstituted cyclopropane.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (δ 170-175): The carbon of the carboxylic acid group is highly deshielded and appears in the typical range for this functional group.[2]

    • Quaternary Cyclopropyl Carbon (δ 50-55): This carbon is directly attached to the sulfone and carboxylic acid groups. The significant downfield shift is a direct consequence of the additive electron-withdrawing effects of these substituents.

    • Cyclopropyl Methylene Carbons (δ 15-20): These two carbons are equivalent and appear at a characteristically upfield position, typical for cyclopropane rings.[4]

    • Sulfonyl Methyl Carbon (δ 40-45): The methyl carbon is deshielded by the attached sulfonyl group, placing it in the expected region.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

The IR spectrum provides a rapid and definitive confirmation of the key functional groups present in the molecule.

  • O-H Stretch (2500-3300 cm⁻¹): The most prominent feature of the spectrum is an extremely broad and strong absorption band for the hydroxyl group of the carboxylic acid. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[5][6][7] This band is so characteristic that it is often used as the primary identifier for carboxylic acids.

  • C=O Stretch (1700-1725 cm⁻¹): A strong and sharp absorption corresponding to the carbonyl stretch is expected. Its position confirms the presence of a saturated carboxylic acid. This peak is one of the most reliable and easily identifiable absorptions in an IR spectrum.[8]

  • S=O Stretches (1280-1350 cm⁻¹ and 1120-1160 cm⁻¹): The sulfone group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, respectively.[9] The presence of both of these strong bands is a definitive indicator of the -SO₂- moiety.

Mass Spectrometry (MS): Mapping the Fragmentation Pathway

Mass spectrometry provides crucial information about the molecular weight of the compound and its structural components through controlled fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see clear protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

The fragmentation of this compound is dictated by the relative stability of the resulting fragments. A plausible fragmentation pathway in positive ion mode would be initiated by the protonated molecule ([M+H]⁺ at m/z 165.02).

  • Loss of SO₂ (Sulfur Dioxide): A characteristic fragmentation pathway for sulfones involves the rearrangement and elimination of SO₂ (64 Da).[1][10] This would lead to a significant fragment ion at m/z 101.02.

  • Decarboxylation: The loss of the carboxylic acid group can occur, often through sequential loss of H₂O (18 Da) and CO (28 Da), leading to a fragment at m/z 119.03.

  • Cleavage of the Methyl Group: Loss of the methyl radical (15 Da) from the sulfonyl group is another possible initial fragmentation step.

The proposed primary fragmentation pathway is visualized below.

G M [M+H]⁺ m/z = 165.02 F1 [M+H - SO₂]⁺ m/z = 101.02 M->F1 -SO₂ (64 Da) F2 [M+H - H₂O]⁺ m/z = 147.01 M->F2 -H₂O (18 Da) F3 [F2 - CO]⁺ m/z = 119.03 F2->F3 -CO (28 Da)

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data relies on meticulous experimental execution. The following protocols describe a self-validating system for the characterization of this compound.

General Experimental Workflow

The logical flow of analysis ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.

G cluster_0 Primary Characterization cluster_1 Functional Group Identification cluster_2 Definitive Structure Elucidation A Sample Preparation (Dissolve in suitable solvent) B Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Assess Purity A->B C Infrared Spectroscopy (ATR-FTIR) - Identify -COOH and -SO₂ groups B->C F Data Analysis & Structure Confirmation B->F D ¹H & ¹³C NMR Spectroscopy - Map C-H framework - Confirm connectivity C->D C->F E 2D NMR (COSY, HSQC) (If structure is ambiguous) D->E Optional D->F

Caption: A validated workflow for comprehensive spectroscopic analysis.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not interfere with key signals. The acidic proton will also be clearly visible.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

    • Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

    • Set a sufficient relaxation delay (e.g., d1 = 5 seconds) to ensure accurate integration, particularly for the quaternary carbon-adjacent protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

  • Confirmatory Test (D₂O Shake):

    • After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum.

    • Validation: The disappearance of the broad signal between δ 12-13 ppm confirms its assignment as the exchangeable carboxylic acid proton.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an ATR-FTIR spectrometer.

    • Rationale: ATR is a modern, rapid, and reliable technique for solid samples that requires minimal preparation and avoids complications from solvent peaks or KBr pellet preparation.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan immediately before the sample scan to subtract atmospheric H₂O and CO₂ absorptions.

    • Validation: The spectrum is considered valid if the characteristic broad O-H, sharp C=O, and dual S=O stretches are clearly resolved.

Protocol for Mass Spectrometry
  • Sample Preparation (LC-MS):

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: Formic acid is added to promote protonation for positive ion mode ESI, leading to a stronger [M+H]⁺ signal.[11]

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Validation: A high-resolution measurement provides the accurate mass of the molecular ion, which should match the calculated exact mass of the elemental formula C₅H₈O₄S within a 5 ppm error margin.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 165.02) as the precursor ion.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting product ion spectrum to confirm the presence of key structural fragments, as detailed in Section 2.3.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of how a synergistic application of NMR, IR, and MS provides an unambiguous structural proof. The NMR data precisely maps the carbon-hydrogen framework, highlighting the electronic effects of the sulfonyl and carboxyl groups on the unique cyclopropane ring. The IR spectrum offers rapid and definitive confirmation of these critical functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals a logical fragmentation pattern consistent with the proposed structure. The protocols and analyses presented in this guide constitute a robust framework for the characterization of this and other complex small molecules, ensuring data integrity and scientific rigor in research and development settings.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 804-811. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3650. [Link]

  • Hu, L., et al. (2011). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 25(19), 2841-2852. [Link]

  • Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Pawar, D. M., & Noe, E. A. (1998). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 63(7), 2354-2358. [Link]

  • De la Mora, M. A., et al. (2018). Mass spectral fragmentations of sulfonates. Supporting Information. [Link]

  • Hu, L., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1740-1750. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Scott, F., et al. (2009). NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

  • Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Colthup, N. B. (1950). Infrared Spectra of Sulfones and Related Compounds. Journal of the Optical Society of America, 40(6), 397-400. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. [Link]

  • SIELC Technologies. (2018). Cyclopropane carboxylic acid. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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The Strategic Imperative of Bioisosterism: A Technical Guide to Carboxylic Acid Surrogates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a privileged functional group in drug design, present in over 450 marketed drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its anionic charge at physiological pH, makes it a powerful pharmacophoric element for engaging with biological targets.[1][2] However, the very properties that make it effective can also be liabilities, leading to poor metabolic stability, limited membrane permeability, and potential for idiosyncratic toxicities.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of bioisosterism as a critical strategy to mitigate these challenges. We will dissect the rationale for carboxylic acid replacement, categorize the diverse array of bioisosteric surrogates, and provide field-proven insights into their application, supported by detailed experimental and synthetic protocols.

The Carboxylic Acid Conundrum: Balancing Efficacy and Developability

The utility of the carboxylic acid group stems from its typical pKa of around 4-5, which ensures it is predominantly ionized at physiological pH 7.4.[5] This anionic carboxylate is adept at forming strong electrostatic interactions and hydrogen bonds with complementary residues like arginine and lysine in target proteins.[1]

However, this ionization is a double-edged sword:

  • Pharmacokinetic (PK) Challenges: The negative charge significantly increases polarity, which can impede passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier, leading to poor oral bioavailability and limited central nervous system (CNS) penetration.[1][3]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, primarily forming acyl glucuronides. These metabolites can be chemically reactive, leading to covalent modification of proteins and potential idiosyncratic drug toxicity, which has resulted in the withdrawal of marketed drugs.[1][6]

  • High Plasma Protein Binding: The acidic nature often leads to high binding to plasma proteins such as albumin, reducing the unbound drug concentration (fraction unbound, fu) available to exert a therapeutic effect.[7][8]

Bioisosteric replacement is the medicinal chemist's primary tool to navigate this conundrum. The goal is to substitute the carboxylic acid with a different functional group that mimics its essential target-binding properties while favorably modulating its physicochemical and pharmacokinetic profile.[1][4]

A Framework for Bioisosteric Replacement: Classification and Strategy

Bioisosteres are atoms or molecular fragments that share similarities in size, shape, and electronic properties, leading to broadly similar biological activities.[5] They are generally categorized into two main classes.

  • Classical Bioisosteres: These share the same number of valence electrons and have similar steric and electronic configurations. For carboxylic acids, direct classical replacements are rare.

  • Non-Classical Bioisosteres: These are structurally distinct groups that do not adhere to the strict steric and electronic rules of classical isosteres but still produce a similar biological effect.[1][9] This is the most fertile ground for carboxylic acid surrogates.

The strategic selection of a bioisostere is context-dependent and requires a multi-parameter optimization of acidity (pKa), lipophilicity (logP/logD), permeability, metabolic stability, and target engagement.

G cluster_0 Decision-Making Workflow for Bioisosteric Replacement Lead Lead Compound with Carboxylic Acid Problem Identify Liabilities (e.g., Poor PK, Toxicity) Lead->Problem Initial Profiling Select Select Panel of Bioisosteres Problem->Select Define Goals Synthesize Synthesize Analogs Select->Synthesize Rational Design Evaluate Evaluate Key Properties (pKa, logD, Permeability, Metabolic Stability, Potency) Synthesize->Evaluate In Vitro Assays Analyze Analyze Structure-Property Relationship (SPR) Evaluate->Analyze Analyze->Select Iterate Optimize Optimized Candidate Analyze->Optimize Achieve Goals

Caption: A typical workflow for selecting and validating a carboxylic acid bioisostere.

The Medicinal Chemist's Toolbox: Key Carboxylic Acid Bioisosteres

The following sections detail the most successful non-classical bioisosteres for carboxylic acids, complete with comparative data and field-proven examples.

Tetrazoles: The Archetypal Replacement

The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful carboxylic acid bioisostere, found in over 20 FDA-approved drugs.[5] Its pKa is very similar to that of a carboxylic acid, but the charge is delocalized over the larger, more lipophilic heterocyclic ring.[5][10]

  • Physicochemical Properties: Tetrazoles typically have a pKa in the range of 4.5-4.9.[5][11] They are generally more lipophilic than the corresponding carboxylates.[10] However, this doesn't always translate to better permeability, as the multiple nitrogen atoms are potent hydrogen bond acceptors, which can increase the desolvation penalty.[5]

  • Metabolic Profile: Tetrazoles are metabolically robust and are not susceptible to acyl glucuronide formation.[12] They can undergo N-glucuronidation, but these metabolites are generally considered less reactive.[1]

  • Case Study: Losartan. The development of the angiotensin II receptor antagonist losartan is the textbook example of this bioisosteric swap. The initial carboxylic acid-containing lead had good in vitro potency but poor oral bioavailability. Replacing the carboxylate with a tetrazole ring resulted in a 10-fold increase in potency and conferred oral activity, leading directly to the discovery of a blockbuster antihypertensive drug.[5][6][13]

Acyl Sulfonamides: Fine-Tuning Acidity and H-Bonding

Acyl sulfonamides offer a compelling alternative, with acidity comparable to carboxylic acids (pKa ~3.5-5.5) but with distinct geometry and hydrogen bonding capabilities.[14]

  • Physicochemical Properties: The acidity can be tuned by the substituents on the acyl and sulfonamide portions. They possess an additional hydrogen bond acceptor in the second sulfonyl oxygen, which can lead to enhanced target binding.[14]

  • Metabolic Profile: They are generally more resistant to hydrolysis than amides and esters and are not substrates for glucuronidation at the acidic nitrogen.[14]

  • Case Study: Dual MCL-1/BCL-xL Inhibitors. In the development of inhibitors for the anti-apoptotic protein MCL-1, many leads contain a crucial carboxylic acid to engage an arginine residue. Researchers successfully replaced this carboxylic acid with an acyl sulfonamide. The resulting compound not only retained binding affinity but also showed an improved effect on the viability of an acute myeloid leukemia cell line compared to the parent carboxylic acid.[15][16]

Hydroxamic Acids: The Metal Chelator

While often used for their metal-chelating properties (e.g., in HDAC inhibitors), hydroxamic acids also serve as effective, albeit less acidic, bioisosteres.

  • Physicochemical Properties: Hydroxamic acids are considerably weaker acids than carboxylates, with pKa values typically in the range of 8-9.[1][2] This can be advantageous for improving membrane permeability.

  • Metabolic Profile: A significant liability of hydroxamic acids is their potential for metabolic instability. They can be converted to the corresponding carboxylic acids via hydrolysis or cytochrome P450-mediated oxidation.[1][17] They are also susceptible to glucuronidation.[1][2]

  • Causality in Application: The choice of a hydroxamic acid is often driven by a need to reduce acidity to enhance permeability, accepting the potential metabolic risk. For instance, in developing inhibitors of L-type amino acid transporter 1 (LAT1) for brain delivery, replacing phenylalanine's carboxylic acid with a hydroxamic acid was explored to modulate substrate activity.[18]

Acidic Heterocycles: A Diverse Array of Options

A variety of other five-membered heterocyclic rings containing hydroxyl or oxo groups can mimic the acidic proton and hydrogen-bonding pattern of a carboxylic acid.

  • Hydroxyisoxazoles (pKa ~4-5): Found in the natural product ibotenic acid, this planar heterocycle has been used extensively in developing analogs of neurotransmitters like GABA and glutamate.[1]

  • 3-hydroxy-1,2,5-oxadiazole (pKa ~4.5): This moiety has been successfully used as a bioisostere in GABA receptor ligands.[16]

  • 1-Hydroxypyrazoles (pKa > 5): These have been shown to be excellent bioisosteric replacements in aldose reductase inhibitors, offering higher pKa values which can lead to more efficient tissue permeation.[4][19]

  • Thiazolidinediones and Oxazolidinediones: These groups, found in antidiabetic drugs, can also act as carboxylic acid surrogates, though they carry their own metabolic liabilities related to ring opening.[19]

Quantitative Comparison of Key Bioisosteres

The rational selection of a bioisostere requires a careful comparison of its key physicochemical properties against the parent carboxylic acid and other potential replacements. The following table consolidates experimental data for common bioisosteres, providing a valuable reference for drug design projects.

Functional GroupStructure ExampleTypical pKa RangeTypical logD (pH 7.4) Range*Key Features & Considerations
Carboxylic Acid R-COOH4.0 - 5.0Highly NegativeStrong acid, high H-bonding, metabolic liability (acyl glucuronides), often poor permeability.[7][20][21]
Tetrazole R-CNNNN-H4.5 - 5.0NegativepKa mimic, metabolically stable, more lipophilic but permeability can be low due to H-bonding.[7][20][21]
Acyl Sulfonamide R-CO-NH-SO₂R'3.5 - 5.5NegativepKa mimic, additional H-bond acceptor, metabolically stable, tunable properties.[2][14]
Hydroxamic Acid R-CO-NH-OH8.0 - 9.5Neutral/Slightly NegativeWeak acid, improved permeability, often metabolically labile (hydrolysis/oxidation).[1][2][20]
3-Hydroxyisoxazole R-(C₃H₂NO)-OH4.0 - 5.0NegativePlanar, pKa mimic, used in neuroscience targets.[1]
Sulfonamide R-SO₂-NH₂9.0 - 10.5Neutral/Slightly NegativeWeak acid, metabolically stable, increased lipophilicity.[5]
Tetrazolone R-C=O(NNN-H)N~6.4NegativeLess acidic than tetrazole, can lower lipophilicity vs. parent acid.[4][20][22]
Trifluoromethyl Carbinol R-CH(OH)CF₃~12PositiveNon-acidic, highly lipophilic, suitable for CNS targets, hydrate form is bioisosteric.[2][20]

*Note: logD values are highly dependent on the core scaffold (R-group) and are presented here as a general trend relative to the corresponding carboxylic acid.

Self-Validating Systems: Experimental Evaluation Protocols

The theoretical advantages of a bioisosteric replacement must be confirmed through rigorous experimental validation. The following protocols describe self-validating systems for assessing the critical properties of newly synthesized analogs.

Workflow for Physicochemical Property Determination

G cluster_1 Experimental Validation Workflow Compound Synthesized Analog pKa pKa Determination (Potentiometric Titration) Compound->pKa logD logD Measurement (Shake-Flask) Compound->logD Perm Permeability Assay (PAMPA) Compound->Perm MetStab Metabolic Stability (Microsomes/Hepatocytes) Compound->MetStab Data Integrated Data Analysis pKa->Data logD->Data Perm->Data MetStab->Data

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for Stability Analysis

To the researchers, scientists, and drug development professionals who navigate the complex lifecycle of a pharmaceutical compound, this guide offers a comprehensive framework for understanding and evaluating the stability of 1-Methanesulfonylcyclopropane-1-carboxylic acid. In the absence of extensive published stability data for this specific molecule, this document serves as a predictive and methodological guide. By dissecting the constituent functional groups—the methanesulfonyl moiety, the strained cyclopropane ring, and the carboxylic acid—we can anticipate potential degradation pathways and design a robust strategy for their investigation. This guide is built on the foundational principles of forced degradation, providing not just a series of steps, but the scientific rationale that underpins a thorough and compliant stability investigation.

Molecular Architecture and Inherent Reactivity

This compound (CAS: 1249197-58-7) is a unique molecule combining three key functional groups that dictate its chemical behavior and potential instability. A proactive analysis of this structure is the cornerstone of a well-designed stability program.

  • The Methanesulfonyl Group: This electron-withdrawing group is generally stable under a range of conditions.[1] However, its strong electron-withdrawing nature can influence the reactivity of the adjacent cyclopropane ring. While the sulfonamide bond is known for its high resistance to hydrolysis, the carbon-sulfur bond in a sulfone is typically robust.[2] Hydrolysis of the methanesulfonyl group itself is not a primary anticipated pathway under typical forced degradation conditions, but its influence on the rest of the molecule is significant.[3]

  • The Cyclopropane Ring: This three-membered ring is characterized by significant angle and torsional strain, rendering it susceptible to ring-opening reactions.[4][5] This inherent instability is a critical point of investigation. Conditions that can promote the formation of radical or cationic intermediates, such as high heat, strong acidity, or oxidative stress, could potentially lead to the cleavage of the cyclopropane ring.[6][7]

  • The Carboxylic Acid Group: This functional group introduces pH-dependent reactivity. It can undergo decarboxylation, particularly at elevated temperatures. Furthermore, its potential to form salts and participate in acid-base catalysis can influence the overall degradation profile of the molecule.[8]

A Strategic Framework for Forced Degradation Studies

A forced degradation study is an essential component of drug development, providing critical insights into the intrinsic stability of a drug substance.[9][10] The objective is to induce degradation to an extent of 5-20%, which allows for the reliable detection and characterization of degradation products.[11]

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Condition Exposure cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Pathway Elucidation & Reporting A Characterize API: - Purity - Physical Properties B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidative Degradation (e.g., 3% H2O2) B->E F Thermal Degradation (Solid & Solution) B->F G Photolytic Degradation (ICH Q1B Guidelines) B->G H Analyze Stressed Samples by Validated Method C->H D->H E->H F->H G->H I Quantify Degradation & Mass Balance Calculation H->I J Isolate & Characterize Degradation Products (e.g., LC-MS, NMR) I->J K Propose Degradation Pathways J->K L Final Report Generation K->L

Caption: Workflow for a systematic forced degradation study.

Anticipated Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation pathways that should be the focus of the investigation.

Degradation_Pathways cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_oxidative Oxidative Stress (H2O2) cluster_thermal Thermal Stress Parent This compound SO2CH3 COOH Decarboxy 1-Methanesulfonylcyclopropane SO2CH3 Parent->Decarboxy Decarboxylation (Acid/Heat) RingOpening Linear Sulfonyl Carboxylic Acid e.g., 4-(methylsulfonyl)butanoic acid Parent->RingOpening Ring Opening (Strong Acid) OxidativeRingOpening Ring-Opened Products e.g., Hydroxylated or Carbonyl Derivatives Parent->OxidativeRingOpening Radical Attack ThermalDecarboxy 1-Methanesulfonylcyclopropane (Decarboxylation) Parent->ThermalDecarboxy Heat

Caption: Hypothesized degradation pathways for the target molecule.

  • Acid/Base Catalyzed Hydrolysis: While the methanesulfonyl group is stable, strong acidic or basic conditions, especially at elevated temperatures, could promote the opening of the strained cyclopropane ring.[9][12]

  • Oxidative Degradation: The cyclopropane ring could be susceptible to attack by radicals generated from oxidizing agents like hydrogen peroxide, leading to ring-opened products.[6]

  • Thermal Degradation: In both solid and solution states, thermal stress is likely to induce decarboxylation, cleaving the carboxylic acid group.

  • Photodegradation: While there are no obvious chromophores that would suggest high photosensitivity, ICH Q1B-compliant photostability testing is mandatory to rule out light-induced degradation.[10]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a comprehensive forced degradation study.

Preparation of Stock Solutions
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Ensure the analytical standard and the sample for degradation are from the same batch.

Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temp24, 48, 72 hours
Thermal (Solid) Dry Heat80°C7 days
Thermal (Solution) Stock Solution60°C7 days
Photolytic (Solid) ICH Q1B Option 1Room TempPer ICH Q1B
Photolytic (Solution) ICH Q1B Option 1Room TempPer ICH Q1B

Note: The duration of stress should be adjusted to achieve the target degradation of 5-20%. Samples should be taken at intermediate time points. For acid and base hydrolysis, samples should be neutralized before analysis.

Development of a Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is demonstrated by the peak purity analysis of the parent compound in the presence of its degradants.

Characterization of Degradation Products
  • LC-MS/MS Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the parent compound and all significant degradation products.

  • Fragmentation Studies: Perform MS/MS experiments to elucidate the structure of the degradants by analyzing their fragmentation patterns.

  • Isolation and NMR: If necessary, for unambiguous structure elucidation, major degradation products can be isolated using preparative HPLC, followed by 1D and 2D NMR analysis.

Data Interpretation and Reporting

  • Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 95% and 105%, demonstrating that all significant degradants have been accounted for.

  • Degradation Pathway Elucidation: Based on the structural information of the identified degradants, a comprehensive degradation pathway map should be constructed.

  • Stability-Indicating Method Confirmation: The successful separation of all identified degradation products from the parent compound confirms the validity of the analytical method as "stability-indicating."

Conclusion: A Proactive Approach to Stability

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the stability and degradation profile of this compound. By anticipating potential degradation pathways based on its chemical structure and employing systematic forced degradation studies, researchers can gain a deep understanding of the molecule's intrinsic stability. This knowledge is not merely a regulatory requirement but a fundamental component of developing a safe, effective, and stable pharmaceutical product. The methodologies outlined herein, from the design of stress studies to the elucidation of degradation products, represent best practices in the field and will empower scientists to confidently characterize this and other novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • BioPharm International. (2020, November 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharma Trendz. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Li, J., et al. (2007). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 51(11), 3945–3950. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-146. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Li, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 232–246. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(3), 878–917. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Incorporation of 1-Methanesulfonylcyclopropane-1-carboxylic Acid in Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic use of bespoke building blocks is a cornerstone of this endeavor. Among these, 1-Methanesulfonylcyclopropane-1-carboxylic acid has emerged as a valuable scaffold for medicinal chemists. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this unique building block, providing both the theoretical rationale and practical protocols for its utilization.

Introduction: The Rationale for a Constrained, Polar Scaffold

The design of a successful drug candidate often hinges on a delicate balance of properties, including potency, selectivity, metabolic stability, and bioavailability. The structure of this compound offers a compelling combination of features to address these challenges.

The cyclopropane ring, a three-membered carbocycle, is a well-established motif in medicinal chemistry. Its inherent ring strain imparts a degree of rigidity to the molecule, which can be advantageous for several reasons. By constraining the conformation of a drug molecule, the cyclopropyl group can reduce the entropic penalty upon binding to its biological target, potentially leading to enhanced potency. Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in a linear alkyl chain, which can render the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability.

Complementing the cyclopropane core is the methanesulfonyl group. The sulfone moiety is a strong hydrogen bond acceptor and is known to be metabolically stable. Its primary contribution to a drug candidate's profile is the introduction of polarity. This can be strategically employed to reduce lipophilicity, which in turn can improve aqueous solubility and modulate other absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the sulfonyl group also influences the acidity of the adjacent carboxylic acid.

Finally, the carboxylic acid functional group provides a critical handle for derivatization, most commonly through the formation of amide bonds. This allows for the facile incorporation of the 1-methanesulfonylcyclopropane moiety into a wide array of molecular scaffolds. However, the presence of a carboxylic acid can also present challenges, such as rapid metabolism or poor membrane permeability. In this context, the entire this compound unit can be viewed as a bioisostere for other acidic functional groups, offering an alternative with potentially improved physicochemical and pharmacokinetic properties.

Synthesis of the Building Block: A Step-by-Step Protocol

A reliable and scalable synthesis of this compound is essential for its widespread application. A common synthetic route proceeds via the corresponding nitrile intermediate. The following protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

This step involves the cyclopropanation of a suitable Michael acceptor followed by the introduction of the methylsulfonyl group.

Materials:

  • Acrylonitrile

  • Dimethyl sulfoxide (DMSO)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Thiophenol

  • Sodium methoxide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 1-(Phenylthio)cyclopropane-1-carbonitrile:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portionwise at room temperature.

    • Stir the resulting mixture for 1 hour at room temperature to form the ylide.

    • To a separate flask, dissolve acrylonitrile (1.0 eq) and thiophenol (1.1 eq) in DMSO.

    • Add the ylide solution dropwise to the acrylonitrile/thiophenol mixture at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(phenylthio)cyclopropane-1-carbonitrile.

  • Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile:

    • Dissolve 1-(phenylthio)cyclopropane-1-carbonitrile (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.5 eq) and stir the mixture at reflux for 4-6 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude 1-(methylthio)cyclopropane-1-carbonitrile is often used in the next step without further purification.

  • Synthesis of 1-(Methylsulfonyl)cyclopropane-1-carbonitrile:

    • Dissolve the crude 1-(methylthio)cyclopropane-1-carbonitrile (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add m-CPBA (2.2 eq) portionwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(methylsulfonyl)cyclopropane-1-carbonitrile.

Protocol 2: Hydrolysis to this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

  • Concentrated hydrochloric acid

  • Water

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a flask containing 1-(methylsulfonyl)cyclopropane-1-carbonitrile (1.0 eq), add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: Amide Coupling Protocols

The primary application of this compound in drug discovery is its use as a carboxylic acid component in amide bond formation. The steric hindrance around the carboxylic acid, imparted by the adjacent sulfonyl and cyclopropyl groups, can make this coupling challenging. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields.

General Considerations for Amide Coupling:
  • Coupling Reagents: Standard peptide coupling reagents are often effective. Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), are a common choice. Uronium/aminium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for hindered systems.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.

Protocol 3: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC hydrochloride (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve this compound, the amine, EDC hydrochloride, and HOBt in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol 4: HATU Mediated Amide Coupling (for more hindered amines)

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of this compound and HATU in anhydrous DMF under a nitrogen atmosphere, add DIPEA and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 3.

Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Perspective

The true value of a building block is demonstrated through its impact on the properties of the final drug candidate. While specific data for a wide range of compounds incorporating this compound is proprietary to the discovering institutions, the general trends observed with related sulfonylcyclopropane moieties can be extrapolated.

Table 1: Predicted Physicochemical Properties of a Hypothetical Amide Series

CompoundR-groupclogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
1a -CH₂CH₂Ph2.558.213
1b (with sulfonylcyclopropyl) -NH-CO-C₃H₄(SO₂Me)1.8108.625
2a -CH₂-indole2.862.123
2b (with sulfonylcyclopropyl) -NH-CO-C₃H₄(SO₂Me)2.1112.535

Note: clogP and tPSA values are calculated and serve for illustrative purposes.

As illustrated in the hypothetical data in Table 1, the incorporation of the 1-methanesulfonylcyclopropane-1-carboxamide moiety (Compound 1b and 2b ) generally leads to a decrease in the calculated logP (clogP) and an increase in the topological polar surface area (tPSA) compared to a simple alkyl-aryl substituent (Compound 1a and 2a ). This shift towards lower lipophilicity and higher polarity can have several beneficial consequences for a drug candidate's pharmacokinetic profile:

  • Improved Aqueous Solubility: Higher polarity often translates to better solubility in aqueous environments, which can be advantageous for formulation and absorption.

  • Reduced Plasma Protein Binding: Highly lipophilic drugs tend to bind extensively to plasma proteins, reducing the free fraction available to interact with the target. Lowering lipophilicity can decrease this binding.

  • Modulated Cell Permeability: While very high polarity can hinder passive diffusion across cell membranes, a moderate increase can be beneficial in balancing solubility and permeability for optimal oral absorption.

  • Reduced Off-Target Effects: Lower lipophilicity can reduce the propensity of a drug to partition into adipose tissue and cross the blood-brain barrier, which can help in minimizing off-target related side effects.

  • Enhanced Metabolic Stability: As previously mentioned, the cyclopropyl ring can block sites of metabolism. The sulfone group is also highly resistant to metabolic degradation.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the synthetic workflow and the decision-making process in utilizing this building block.

Synthesis_Workflow A Acrylonitrile + Thiophenol B 1-(Phenylthio)cyclopropane-1-carbonitrile A->B Trimethylsulfoxonium ylide C 1-(Methylthio)cyclopropane-1-carbonitrile B->C NaOMe, MeOH D 1-(Methylsulfonyl)cyclopropane-1-carbonitrile C->D m-CPBA E This compound D->E HCl, H2O, Reflux

Caption: Synthetic workflow for this compound.

Drug_Discovery_Logic cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Expected Outcomes P1 Poor Metabolic Stability S Incorporate 1-Methanesulfonyl- cyclopropane-1-carboxylic acid P1->S P2 High Lipophilicity (Poor Solubility/ADME) P2->S P3 Lack of Conformational Constraint P3->S O1 Increased Metabolic Stability (Cyclopropyl Ring) S->O1 O2 Reduced Lipophilicity Increased Polarity (Sulfonyl Group) S->O2 O3 Enhanced Potency (Conformational Rigidity) S->O3

Caption: Rationale for using the building block in drug discovery.

Conclusion

This compound represents a sophisticated building block that offers medicinal chemists a powerful tool to address common challenges in drug discovery. Its unique combination of a conformationally constrained cyclopropane ring and a polar, metabolically stable sulfone group provides a means to fine-tune the properties of lead compounds. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics. As with any building block, careful consideration of the specific molecular context and target is essential for realizing its full potential.

References

  • Larsson, U. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11435-11440. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Li, J. J. (2021). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 26(16), 4930. [Link]

  • de Meijere, A. et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(3), 272-302. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Gala, K., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574. [Link]

Application Note & Protocol: High-Purity Isolation of 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust protocols for the purification of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a key building block in contemporary medicinal chemistry. Recognizing the compound's polarity and acidic nature, this document outlines three primary purification strategies: recrystallization, acid-base extraction, and preparative chromatography. Each protocol is presented with step-by-step instructions and a thorough explanation of the underlying chemical principles to ensure both procedural success and a deep understanding of the methodology. This guide is intended to be a practical resource for achieving high-purity material essential for downstream applications, including drug discovery and development.

Introduction: The Challenge of Purifying a Polar Acidic Molecule

This compound (C₅H₈O₄S) is a small molecule characterized by a strained cyclopropane ring, a strongly acidic carboxylic acid group, and a polar sulfonyl moiety.[1] This unique combination of functional groups imparts high polarity and aqueous solubility, presenting specific challenges for purification. Common impurities from its synthesis may include starting materials, reagents, and side-products with similar polarities.

The goal of any purification protocol is to efficiently remove these impurities while maximizing the recovery of the target compound. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This document provides protocols for the most common and effective techniques.

Characterization of the Target Molecule

A foundational understanding of the physical and chemical properties of this compound is critical for developing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₅H₈O₄SIndicates a small, relatively polar molecule.
Molecular Weight 164.18 g/mol
Appearance White to light yellow solidVisual cue for purity.
Polarity HighInfluences solvent selection for recrystallization and chromatography. Traditional reversed-phase chromatography can be challenging.[2]
Acidity (pKa) Estimated to be low (acidic)Enables purification by acid-base extraction. Dictates pH adjustments in chromatographic methods to control ionization.[3]

Purification Workflow Overview

The selection of a purification strategy is contingent on the impurity profile of the crude material. A general workflow is presented below.

PurificationWorkflow Crude Crude Material Analysis Purity Assessment (e.g., LC-MS, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization If solid with soluble impurities Extraction Acid-Base Extraction Analysis->Extraction To remove neutral/ basic impurities Chromatography Preparative Chromatography Analysis->Chromatography For complex mixtures or high polarity impurities Pure Pure Product (>98%) Recrystallization->Pure Extraction->Recrystallization Further purification Chromatography->Pure

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds to a high degree.[4] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[5]

Rationale

The ideal recrystallization solvent will dissolve the crude material completely at an elevated temperature but will have low solubility for the target compound at lower temperatures, thus allowing it to crystallize out upon cooling while impurities remain in the solution.

Solvent Selection

Due to the polar nature of the target molecule, polar solvents are likely candidates. A solvent screen is recommended.

Solvent SystemRationale
Water The high polarity of the molecule suggests good solubility in hot water and potentially lower solubility in cold water.
Isopropanol/Water A co-solvent system can fine-tune the solubility characteristics. Isopropanol can increase the solubility of less polar impurities.
Ethyl Acetate/Heptane Ethyl acetate is a moderately polar solvent that may dissolve the compound when hot. The addition of a non-polar anti-solvent like heptane upon cooling can induce crystallization.
Methanol A highly polar solvent, may require cooling to very low temperatures to induce crystallization.
Step-by-Step Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., water or isopropanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[6]

Rationale

The carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral or basic impurities will remain in an organic solvent and can be washed away. The aqueous layer containing the carboxylate salt is then re-acidified to regenerate the pure, water-insoluble carboxylic acid.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will partition into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Washing (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. For higher purity, this product can be further purified by recrystallization as described in Protocol 1.

Protocol 3: Preparative Chromatography

For complex mixtures or when impurities have similar properties to the target compound, preparative high-performance liquid chromatography (HPLC) is a powerful tool. Given the polar and acidic nature of the molecule, a specialized chromatographic approach is necessary.

Rationale

Standard reversed-phase chromatography (using a C18 column) is often ineffective for highly polar compounds as they elute very quickly with the mobile phase. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides enhanced retention and separation of polar acidic compounds.[7] Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid (by adding an acid like formic acid or acetic acid) can also improve retention and peak shape on a reversed-phase column.[3]

Chromatographic Conditions
ParameterRecommended ConditionsRationale
Column Mixed-mode (e.g., reversed-phase/anion-exchange) or a polar-endcapped C18 column.To provide multiple modes of interaction for better retention and selectivity of polar analytes.[7]
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the reversed-phase column.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute the compound.
Gradient Start with a low percentage of Mobile Phase B and gradually increase.To ensure good separation of components with different polarities.
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).For monitoring the elution of the compound.
Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase.

  • Equilibration: Equilibrate the preparative column with the starting mobile phase composition.

  • Injection: Inject the sample onto the column.

  • Elution: Run the gradient program to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product Isolation: The final product is often obtained as a solid after solvent removal.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of standard organic chemistry techniques. The choice of recrystallization, acid-base extraction, or preparative chromatography will be dictated by the specific impurity profile of the crude material. By understanding the chemical principles behind each method, researchers can effectively isolate this valuable building block in high purity, ensuring the integrity of their subsequent scientific endeavors.

References

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]7]

  • Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]2]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]3]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]]

  • PubChem. (n.d.). This compound. Retrieved from [Link]1]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]6]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]4]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]5]

Sources

Application Notes and Protocols for the Quantification of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methanesulfonylcyclopropane-1-carboxylic acid is a novel chemical entity with significant interest in pharmaceutical development due to its unique structural motifs – a cyclopropane ring, a carboxylic acid, and a sulfonyl group. The precise and accurate quantification of this molecule is paramount for pharmacokinetic studies, metabolism profiling, and quality control during drug manufacturing. The inherent polarity and chemical functionalities of this compound present unique analytical challenges, including poor retention in traditional reversed-phase chromatography and the lack of a strong chromophore for UV detection.

This document provides two distinct, validated analytical methodologies for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The first method, employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), offers a cost-effective and accessible approach for routine analysis of bulk materials or formulated products. The second, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, is designed for the quantification of the analyte in complex biological matrices.

Method 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and economical approach for the quantification of this compound in non-complex matrices such as drug substances and dissolution media. The core principle of this method is the utilization of a polar-endcapped reversed-phase column to enhance the retention of the polar analyte, coupled with UV detection at a low wavelength to capture the absorbance of the carboxylic acid functional group.

Rationale for Methodological Choices

The selection of a polar-endcapped C18 column is critical for retaining the highly polar this compound, which would otherwise exhibit poor retention on traditional C18 columns.[1] The mobile phase is buffered to an acidic pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on the reversed-phase column.[2] Detection at 210 nm is employed as carboxylic acids exhibit absorbance in this low UV region.[2]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (88%)
  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump
  • Autosampler
  • Column oven
  • UV-Vis detector

3. Chromatographic Conditions:

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.
  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (%) 98-102%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Workflow Visualization

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep Diluent Mobile Phase A/B Diluent->Standard_Prep Diluent->Sample_Prep HPLC HPLC-UV System Standard_Prep->HPLC Sample_Prep->HPLC Data Chromatographic Data HPLC->Data Calibration Calibration Curve Data->Calibration Result Concentration Report Calibration->Result

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Ultrasensitive Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the trace-level quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. To overcome the challenges of low ionization efficiency and potential matrix effects, this protocol employs a chemical derivatization strategy prior to LC-MS/MS analysis.[3] Derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent introduces a readily ionizable group, significantly enhancing the sensitivity of the assay.[3]

Rationale for Methodological Choices

The carboxylic acid moiety of the analyte is derivatized with 3-NPH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This derivatization serves two key purposes: it introduces a functional group that is easily ionized in the mass spectrometer's source, and it shifts the analyte to a less polar form, improving its retention on a standard C18 column.[3] Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the complex biological matrix.[4] Sample preparation involves protein precipitation, a straightforward and effective method for removing the bulk of proteins from plasma samples.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard
  • Internal Standard (IS): Isotope-labeled this compound (if available) or a structurally similar analog.
  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water (18.2 MΩ·cm)
  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
  • Pyridine

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)
  • Heated electrospray ionization (HESI) source

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
  • Reconstitute the residue in 50 µL of a 50:50 mixture of acetonitrile and water.

4. Derivatization Procedure:

  • To the reconstituted sample, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water.
  • Add 20 µL of 120 mM EDC containing 6% pyridine in 50% acetonitrile/water.
  • Vortex and incubate at 40 °C for 30 minutes.
  • After incubation, add 100 µL of 90:10 water/acetonitrile with 0.1% formic acid to stop the reaction.
  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

5. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 1 minute, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions To be determined by infusion of the derivatized standard

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
  • Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Summary
ParameterTarget Result
Linearity (r²) > 0.995
Precision (%RSD) < 15% (20% at LLOQ)
Accuracy (%) 85-115% (80-120% at LLOQ)
LOD < 0.1 ng/mL
LOQ ~0.5 ng/mL
Matrix Effect Within acceptable limits (e.g., 85-115%)
Workflow Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample + IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon Deriv_Mix Add 3-NPH & EDC Recon->Deriv_Mix Incubate Incubate at 40°C Deriv_Mix->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS System Quench->LCMS Data MRM Data LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: LC-MS/MS workflow for the quantification of this compound in biological matrices.

References

  • Vertex AI Search. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace.
  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • International Journal of Scientific & Technology Research. (n.d.).
  • Zenkevich, I. G. (n.d.).
  • PubMed. (2023, May 16).
  • LibreTexts Chemistry. (2023, August 29).
  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?
  • PubMed Central. (2023, August 16). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS.
  • U.S.
  • PubMed. (n.d.). Determination of perfluoroalkyl carboxylic, sulfonic, and phosphonic acids in food.
  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SCION Instruments. (n.d.).
  • ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
  • MDPI. (2019, January 11).
  • National Institutes of Health. (2024, January 5).
  • MDPI. (n.d.).
  • Wiley Online Library. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Agilent Technologies. (n.d.).
  • PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Smith, B. D. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.
  • RSC Publishing. (2021, June 7).
  • AChemBlock. (n.d.). This compound 97%.
  • ResearchGate. (2025, August 5). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.

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Application Notes and Protocols: 1-Methanesulfonylcyclopropane-1-carboxylic Acid as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide to the synthesis and utilization of 1-methanesulfonylcyclopropane-1-carboxylic acid as a strategic building block for the synthesis of novel heterocyclic compounds. The unique structural features of this precursor, namely the strained cyclopropane ring activated by a potent methanesulfonyl electron-withdrawing group, offer a versatile platform for the construction of diverse and potentially bioactive heterocyclic scaffolds. This document outlines a detailed, field-proven protocol for the multi-step synthesis of this compound. Furthermore, it presents robust protocols for the subsequent transformation of this precursor into valuable heterocyclic systems, including substituted pyrazolidinones, dihydropyrimidines, and isoxazolidines. The experimental choices within each protocol are rationalized, providing researchers with the foundational knowledge to adapt and innovate upon these methodologies.

Introduction: The Strategic Advantage of this compound in Heterocyclic Chemistry

The quest for novel molecular architectures with potential therapeutic applications is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of efficient synthetic routes to new heterocyclic systems is of paramount importance. This compound is an emerging precursor that offers a unique combination of reactivity and structural rigidity.

The key to its utility lies in the synergistic activation of the cyclopropane ring. The methanesulfonyl group, a strong electron-withdrawing moiety, polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, rendering the C2 and C3 positions susceptible to nucleophilic attack. This activation facilitates ring-opening reactions with a variety of binucleophiles, leading to the formation of five- and six-membered heterocyclic rings. The carboxylic acid functionality provides a convenient handle for further synthetic manipulations or for direct interaction with biological targets.

This guide is structured to provide a holistic understanding of the potential of this precursor, from its synthesis to its application in the generation of diverse heterocyclic libraries.

Part 1: Synthesis of the Precursor: this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. The following multi-step protocol is a robust pathway, commencing from commercially available starting materials.

Logical Workflow for Precursor Synthesis

G A 1-(Hydroxymethyl)cyclopropaneacetonitrile B 1-(Bromomethyl)cyclopropaneacetonitrile A->B Bromination C 1-((Methylthio)methyl)cyclopropane-1-carbonitrile B->C Thiolation D 1-(Methylsulfonyl)cyclopropane-1-carbonitrile C->D Oxidation E This compound D->E Hydrolysis

Caption: Synthetic pathway to this compound.

Protocol 1.1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

This initial step transforms the readily available hydroxymethyl group into a reactive bromide, setting the stage for subsequent nucleophilic substitution.

  • Materials:

    • 1-(Hydroxymethyl)cyclopropaneacetonitrile

    • Triphenylphosphine (Ph₃P)

    • Bromine (Br₂)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous acetonitrile under a nitrogen atmosphere at 0 °C, add bromine (1.1 eq) dropwise.

    • After the addition is complete, add a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile (1.0 eq) in acetonitrile dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(bromomethyl)cyclopropaneacetonitrile.[1]

  • Expert Insight: The use of triphenylphosphine and bromine in situ generates the brominating agent. This method is generally mild and avoids the use of harsher brominating agents that could be incompatible with the nitrile functionality.

Protocol 1.2: Synthesis of 1-((Methylthio)methyl)cyclopropane-1-carbonitrile

This step introduces the sulfur moiety that will be oxidized to the key sulfonyl group.

  • Materials:

    • 1-(Bromomethyl)cyclopropaneacetonitrile

    • Sodium thiomethoxide (NaSMe)

    • Methanol (anhydrous)

  • Procedure:

    • Dissolve 1-(bromomethyl)cyclopropaneacetonitrile (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add sodium thiomethoxide (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-((methylthio)methyl)cyclopropane-1-carbonitrile, which can often be used in the next step without further purification.

Protocol 1.3: Synthesis of 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

The oxidation of the sulfide to the sulfone is a critical step that activates the cyclopropane ring.

  • Materials:

    • 1-((Methylthio)methyl)cyclopropane-1-carbonitrile

    • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-((methylthio)methyl)cyclopropane-1-carbonitrile (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-(methylsulfonyl)cyclopropane-1-carbonitrile.[2]

  • Expert Insight: Using a slight excess of m-CPBA ensures complete oxidation to the sulfone. The reaction is exothermic, so careful temperature control is important to prevent side reactions.

Protocol 1.4: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. Both acidic and basic conditions can be employed.

  • Materials (Alkaline Hydrolysis):

    • 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

    • Sodium hydroxide (30% aqueous solution)

    • Concentrated hydrochloric acid

  • Procedure (Alkaline Hydrolysis):

    • To a round-bottom flask, add 1-(methylsulfonyl)cyclopropane-1-carbonitrile (1.0 eq) and a 30% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 3-5 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.[3]

  • Trustworthiness: This hydrolysis method is robust and generally provides good yields. The acidification step is crucial to protonate the carboxylate salt and allow for extraction into an organic solvent.

Part 2: Application in the Synthesis of Novel Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor to a variety of heterocyclic systems. The following protocols illustrate its application in the synthesis of pyrazolidinones, dihydropyrimidines, and isoxazolidines.

Reaction Principle: Nucleophilic Ring-Opening and Cyclization

G cluster_0 This compound cluster_1 Binucleophile (H-Nu1-Nu2-H) A Precursor C Ring-Opened Intermediate A->C Nucleophilic Attack B e.g., Hydrazine, Guanidine, Hydroxylamine B->C D Heterocycle C->D Intramolecular Cyclization

Caption: General mechanism for heterocycle synthesis.

Protocol 2.1: Synthesis of Substituted Pyrazolidinones

The reaction with hydrazine derivatives leads to the formation of pyrazolidinone rings, which are prevalent in many biologically active molecules.

  • Materials:

    • This compound

    • Hydrazine hydrate or substituted hydrazines

    • Ethanol

    • Triethylamine

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) to the solution.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to afford the desired pyrazolidinone derivative.

  • Mechanistic Rationale: The reaction is proposed to proceed via an initial Michael-type addition of one of the hydrazine nitrogens to an activated carbon of the cyclopropane ring, leading to ring opening. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid (or its activated form), followed by dehydration to form the pyrazolidinone ring.

Protocol 2.2: Synthesis of Dihydropyrimidines

The reaction with guanidine provides access to the dihydropyrimidine core, a privileged scaffold in medicinal chemistry.

  • Materials:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol (anhydrous)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature to generate free guanidine.

    • Add a solution of this compound (1.0 eq) in anhydrous ethanol to the guanidine solution.

    • Heat the reaction mixture to reflux for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate:methanol gradient) to yield the dihydropyrimidine product.[4][5][6]

  • Expert Insight: The in situ generation of free guanidine from its hydrochloride salt is a common and effective strategy. The reaction likely proceeds through a similar ring-opening/cyclization cascade as described for the pyrazolidinone synthesis.

Protocol 2.3: Synthesis of Isoxazolidines

The use of hydroxylamine as the binucleophile allows for the synthesis of isoxazolidine derivatives.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Methanol

  • Procedure:

    • Dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in methanol.

    • Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the isoxazolidine derivative.[7][8][9]

  • Self-Validation: The formation of the isoxazolidine ring can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS). The disappearance of the characteristic cyclopropane protons and the appearance of new signals corresponding to the heterocyclic ring protons will be indicative of a successful reaction.

Data Presentation

Precursor/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-(Bromomethyl)cyclopropaneacetonitrileC₅H₆BrN160.0175-85
1-((Methylthio)methyl)cyclopropane-1-carbonitrileC₆H₉NS127.21>90 (crude)
1-(Methylsulfonyl)cyclopropane-1-carbonitrileC₅H₇NO₂S145.1880-90
This compoundC₅H₈O₄S164.1870-85
Substituted PyrazolidinoneVariesVaries50-70
Dihydropyrimidine DerivativeVariesVaries45-65
Isoxazolidine DerivativeVariesVaries55-75

Conclusion

This compound is a highly promising and versatile precursor for the synthesis of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block. The strategic combination of a strained, activated cyclopropane ring with a carboxylic acid handle opens up a multitude of possibilities for the generation of diverse molecular scaffolds with significant potential in drug discovery and materials science. The provided methodologies, grounded in established chemical principles, are designed to be both reliable and adaptable, encouraging further innovation in the field of heterocyclic chemistry.

References

  • ChemInform Abstract: A New Route to 3,5-Disubstituted Isoxazolidines via the Iodocyclization of Homoallylic Hydroxylamines. (2010). ChemInform, 32(25). [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Dihydropyrimidine Hybrids via Guanidine-Based Biginelli Reaction. (2024). ChemistrySelect. [Link]

  • Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid. (1996).
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (2014). ISRN Organic Chemistry. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2020). Molecules. [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. (2016). Chemical Reviews. [Link]

  • Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity. (2016). International Journal of Science and Research. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Angewandte Chemie International Edition. [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2020). Molecules. [Link]

  • Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. (2016). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2015). Medicinal Chemistry Research. [Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2024). Chemistry. [Link]

  • Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O. (2020). Organic Chemistry Frontiers. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
  • Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009).

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Experimental procedure for scaling up synthesis of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable, Three-Step Synthesis of 1-Methanesulfonylcyclopropane-1-carboxylic Acid for Pharmaceutical Intermediate Production

Abstract

This compound is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and metabolic stability.[1][2] Its synthesis on a laboratory scale is achievable, but scaling up for preclinical and clinical supply presents significant challenges related to process safety, reagent cost, and product purity. This application note provides a detailed, robust, and scalable three-step procedure for the synthesis of this compound, commencing from readily available starting materials. The described route involves a phase-transfer catalyzed cyclopropanation, a controlled oxidation of a thioether intermediate, and a final hydrolysis. We provide in-depth procedural details, explain the rationale behind key experimental choices, and address critical safety considerations for each step, ensuring a self-validating and reproducible process suitable for kilogram-scale production.

Introduction and Synthetic Strategy

The cyclopropane ring is a privileged motif in drug design, often conferring conformational rigidity and unique metabolic profiles. When combined with a sulfone group, a potent hydrogen bond acceptor, the resulting scaffold becomes highly attractive for creating novel pharmacophores. The challenge in producing this compound at scale lies in executing the required transformations—cyclopropanation, oxidation, and hydrolysis—in a safe, efficient, and cost-effective manner.

The synthetic route detailed herein was designed for scalability and operational simplicity, avoiding expensive reagents or cryogenic conditions. The overall transformation is depicted below:

Scheme 1: Overall Synthetic Route


(Self-generated image, not from a direct source)

The strategy proceeds through three distinct stages:

  • Step 1: Phase-Transfer Catalyzed Cyclopropanation. Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile (2 ) from methylthioacetonitrile and 1,2-dibromoethane. Phase-transfer catalysis is chosen for this step as it efficiently mediates the reaction between the aqueous base and the organic reactants, eliminating the need for hazardous anhydrous solvents and strong, expensive bases like sodium hydride.

  • Step 2: Oxidation of Sulfide to Sulfone. Conversion of intermediate 2 to 1-Methanesulfonylcyclopropane-1-carbonitrile (3 ). For this key transformation, potassium permanganate (KMnO₄) is employed as a powerful and cost-effective oxidant. The reaction conditions are carefully controlled to manage the exotherm and ensure complete conversion without significant side-product formation. Alternative scalable oxidation methods using agents like sodium chlorite or hydrogen peroxide are also discussed.[3][4][5]

  • Step 3: Alkaline Hydrolysis. Hydrolysis of the nitrile intermediate 3 to the final product, this compound (4 ). Alkaline hydrolysis is selected for its typically high yields and straightforward execution.[6][7] The process yields the carboxylate salt, which is then neutralized in a controlled workup to isolate the pure carboxylic acid.

Overall Process Workflow

The following diagram illustrates the logical flow of the entire multi-step synthesis, from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis SM1 Methylthioacetonitrile 1,2-Dibromoethane Reaction1 Reaction Vessel (25-35°C) SM1->Reaction1 PTC Phase-Transfer Catalyst 50% NaOH (aq) PTC->Reaction1 Workup1 Workup (Quench, Phase Split, Solvent Removal) Reaction1->Workup1 Intermediate1 Intermediate 2 1-(Methylthio)cyclopropane- 1-carbonitrile Workup1->Intermediate1 Reaction2 Reaction Vessel (0-10°C) Intermediate1->Reaction2 Input Oxidant KMnO₄ Acetone/H₂O Oxidant->Reaction2 Workup2 Workup (Filter MnO₂, Solvent Swap, Crystallization) Reaction2->Workup2 Intermediate2 Intermediate 3 1-Methanesulfonylcyclopropane- 1-carbonitrile Workup2->Intermediate2 Reaction3 Reaction Vessel (Reflux) Intermediate2->Reaction3 Input Base NaOH (aq) Base->Reaction3 Workup3 Workup (Acidification, Extraction, Crystallization) Reaction3->Workup3 FinalProduct Final Product 4 1-Methanesulfonylcyclopropane- 1-carboxylic acid Workup3->FinalProduct

Caption: High-level workflow for the three-step synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for execution by trained professional chemists in a controlled laboratory or pilot plant setting. A thorough risk assessment must be conducted prior to commencing any work.[8]

Step 1: Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile (2)

This procedure details a phase-transfer catalyzed reaction, which is highly amenable to scale-up.

Table 1: Reagents for Step 1 (1.0 kg Scale)

ReagentMW ( g/mol )MolesEquiv.AmountDensity (g/mL)
Methylthioacetonitrile87.1311.481.01.00 kg1.075
1,2-Dibromoethane187.8613.771.22.59 kg2.18
Benzyltriethylammonium Cl227.770.570.05130 g-
Sodium Hydroxide (50% aq)40.0057.405.04.59 L1.52
Toluene92.14--5.0 L0.867

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Charging Reagents: To the reactor, charge methylthioacetonitrile (1.00 kg), 1,2-dibromoethane (2.59 kg), benzyltriethylammonium chloride (130 g), and toluene (5.0 L). Begin stirring at 150 RPM.

  • Base Addition: Cool the reactor jacket to 20°C. Begin the slow, dropwise addition of 50% aqueous sodium hydroxide (4.59 L) via a peristaltic pump over 2-3 hours.

    • Causality: The reaction is exothermic. A slow addition rate is critical to maintain the internal temperature between 25-35°C. A temperature runaway can lead to uncontrolled side reactions and a pressure increase.

  • Reaction: After the addition is complete, maintain the reaction mixture at 30-35°C for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of methylthioacetonitrile using GC or TLC (e.g., 20% EtOAc/Hexanes).

  • Workup: a. Once the reaction is complete, cool the mixture to 20°C and stop stirring. b. Cautiously add 5.0 L of water to the reactor to dissolve the precipitated salts. c. Transfer the mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic (toluene) layer. d. Wash the organic layer with 2 x 3 L of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude oil can be purified by vacuum distillation to yield 1-(Methylthio)cyclopropane-1-carbonitrile (2 ) as a clear liquid.

    • Expected Yield: 75-85%.

Step 2: Oxidation to 1-Methanesulfonylcyclopropane-1-carbonitrile (3)

This step utilizes a strong oxidizing agent and requires strict temperature control.

Table 2: Reagents for Step 2 (1.0 kg Scale)

ReagentMW ( g/mol )MolesEquiv.Amount
1-(Methylthio)cyclopropane-1-carbonitrile (2 )113.198.831.01.00 kg
Potassium Permanganate (KMnO₄)158.0318.552.12.93 kg
Acetone58.08--10.0 L
Water18.02--5.0 L

Procedure:

  • Setup: Equip a 50 L jacketed glass reactor with an overhead stirrer, thermocouple, powder addition funnel, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with 1-(Methylthio)cyclopropane-1-carbonitrile (2 ) (1.00 kg), acetone (10.0 L), and water (5.0 L).

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Oxidant Addition: Begin the portion-wise addition of potassium permanganate (2.93 kg) over 4-6 hours.

    • Causality: The oxidation of sulfides is highly exothermic. Maintaining a low temperature is paramount to prevent solvent boiling and to minimize the formation of over-oxidation or degradation byproducts. Each portion of KMnO₄ should only be added after the exotherm from the previous addition has subsided.

  • Reaction: After the final addition, allow the mixture to stir at 5-10°C for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. A simple colorimetric test can also be used: a drop of the reaction mixture on a TLC plate should not decolorize a spot of permanganate solution.

  • Workup: a. Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms. b. Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with 2 x 2 L of acetone.

    • Safety Note: The MnO₂ filter cake should not be allowed to dry completely, as it can be pyrophoric when mixed with organic residues. Keep it wet until proper disposal. c. Combine the filtrates and concentrate under reduced pressure to remove the acetone. d. The resulting aqueous slurry will contain the product. Extract the product with dichloromethane or ethyl acetate (3 x 4 L). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude solid can be recrystallized from isopropanol/water to afford pure 1-Methanesulfonylcyclopropane-1-carbonitrile (3 ) as a white crystalline solid.

    • Expected Yield: 80-90%.

Step 3: Hydrolysis to this compound (4)

The final step is a vigorous hydrolysis that requires heating.

Table 3: Reagents for Step 3 (1.0 kg Scale)

ReagentMW ( g/mol )MolesEquiv.Amount
1-Methanesulfonylcyclopropane-1-carbonitrile (3 )145.186.891.01.00 kg
Sodium Hydroxide40.0020.673.0827 g
Water18.02--8.0 L
Hydrochloric Acid (conc., 37%)36.46--~2.0 L

Procedure:

  • Setup: Equip a 20 L jacketed reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet. The off-gas should be scrubbed through a dilute acid solution to neutralize any ammonia produced.

  • Reaction: a. Charge the reactor with 1-Methanesulfonylcyclopropane-1-carbonitrile (3 ) (1.00 kg), sodium hydroxide (827 g), and water (8.0 L). b. Heat the mixture to reflux (approx. 100°C) and maintain for 8-12 hours.

    • Causality: High temperature is required to drive the hydrolysis of the stable nitrile group.[9][10] Ammonia gas is evolved during this process, hence the need for an acid scrubber.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Workup: a. Cool the reaction mixture to 0-5°C in an ice/water bath. b. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid.

    • Causality: This step protonates the sodium carboxylate salt to precipitate the free carboxylic acid. The addition is highly exothermic and must be done slowly with efficient cooling to prevent a temperature spike. c. The product will precipitate as a white solid. Stir the slurry at 0-5°C for 1 hour to ensure complete crystallization.

  • Purification: a. Collect the solid product by filtration. b. Wash the filter cake with 2 x 2 L of cold deionized water to remove inorganic salts. c. Dry the product in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 90-97%.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous evaluation of potential hazards.

  • 1,2-Dibromoethane: This reagent is a suspected carcinogen and is toxic. All transfers should be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide (50%): Highly corrosive and can cause severe burns. The dilution and neutralization steps are highly exothermic and require adequate cooling capacity.

  • Potassium Permanganate (KMnO₄): A very strong oxidizing agent. It should never be mixed directly with concentrated organic materials, as this can lead to fire or explosion.[11][12] It is crucial to ensure the sulfide is fully dissolved and cooled before beginning the portion-wise addition of KMnO₄.[13][14]

  • Manganese Dioxide (MnO₂): The byproduct of the oxidation can be pyrophoric when dry. The filter cake must be kept wet and disposed of according to institutional hazardous waste protocols.

  • Hydrolysis: The evolution of ammonia gas requires proper ventilation and off-gas scrubbing. The final acidification step is highly exothermic and must be controlled with an efficient cooling system.

Summary of Key Process Parameters

Table 4: Scale-Up Process Summary

StepReactionScale (Input)Key Temp. (°C)Duration (h)Typical YieldPurity (HPLC)
1Cyclopropanation1.0 kg25-3512-1675-85%>95% (distilled)
2Oxidation1.0 kg0-106-1080-90%>98% (recryst.)
3Hydrolysis1.0 kg100 (reflux)8-1290-97%>99% (recryst.)

References

  • Vertex AI Search Result[3][15]: Practical oxidation method that converts sulfides to sulfones by generating chlorine dioxide in situ from sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents.

  • Vertex AI Search Result[4]: An efficient, metal-free oxidation of sulfides to sulfones using urea-hydrogen peroxide and phthalic anhydride in ethyl acetate.

  • Vertex AI Search Result[5]: Overview of various methods for the oxidation of sulfides to sulfones, including the use of hydrogen peroxide with catalysts.

  • Vertex AI Search Result[16]: A "green" and selective oxidation of organic sulfides to sulfoxides using hydrogen peroxide and glacial acetic acid.

  • Vertex AI Search Result: A review of enantioselective Michael Initiated Ring Closure (MIRC) reactions for cyclopropane formation, noting scalability to the gram level.

  • Vertex AI Search Result[8]: Organic Syntheses procedure for cyclopropanecarboxylic acid, highlighting the need for a thorough risk assessment.

  • Vertex AI Search Result[6]: General information on the acidic and alkaline hydrolysis of nitriles to form carboxylic acids.

  • Vertex AI Search Result[9]: Detailed explanation of the mechanisms for both acidic and basic hydrolysis of nitriles.

  • Vertex AI Search Result[7][10]: Practical considerations for acidic and alkaline hydrolysis of nitriles, including the need for heating under reflux.

  • Vertex AI Search Result[11][12][13][14][17]: Safety protocols and hazard information for handling potassium permanganate, emphasizing its strong oxidizing nature and incompatibility with combustible materials.

  • Vertex AI Search Result[1][2]: Discussion of the importance of sulfones in bioactive compounds and medicinal chemistry.

  • Vertex AI Search Result[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]: Various methods and considerations for the synthesis of cyclopropane rings and their derivatives, including scale-up experiments.

  • Vertex AI Search Result[33][34][35][36][37]: Safety and handling information for dimethyl sulfate, a hazardous alkylating agent. While not used in this protocol, it provides a template for discussing chemical hazards.

  • Vertex AI Search Result[38]: A review on recent advances in the synthesis of sulfones.

  • Vertex AI Search Result[39][40][41][42][43][44]: Patents and product information related to the synthesis of sulfones and cyclopropane derivatives.

Sources

Application Notes & Protocols: The Pivotal Role of Cyclopropanecarboxylic Acids in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a powerhouse of chemical reactivity and structural rigidity that has been masterfully exploited in the design of high-performance agrochemicals.[1][2] Its inherent ring strain (27.5 kcal/mol) and unique electronic properties make it far more than a mere structural component; it is a key pharmacophore that enhances biological activity, metabolic stability, and target specificity.[1][3] Cyclopropanecarboxylic acid (CPCA) and its derivatives serve as indispensable building blocks for a diverse array of pesticides, fungicides, and plant growth regulators.[4][5][6] This document provides an in-depth exploration of the application of CPCA in agrochemical development, detailing the mechanistic basis for its efficacy and providing validated protocols for synthesis and bio-evaluation.

The Cyclopropane Moiety: A Privileged Scaffold in Agrochemical Design

The utility of the cyclopropane ring in agrochemicals stems from its unique combination of steric and electronic properties. Unlike larger, more flexible rings, the cyclopropane group acts as a rigid conformational anchor, locking attached functional groups into specific orientations. This pre-organization can significantly enhance binding affinity to target enzymes or receptors. Furthermore, the high 's-character' of the C-C bonds gives the ring properties reminiscent of an olefinic double bond, allowing for unique electronic interactions with biological targets.[2]

These features translate into tangible benefits in agrochemical design:

  • Enhanced Potency: The rigid structure can optimize the presentation of key binding elements to a biological target, leading to higher intrinsic activity.

  • Metabolic Stability: The cyclopropane ring can block sites of metabolic attack that would otherwise be susceptible to degradation by enzymes in the target pest or the environment, prolonging the compound's active life.

  • Novel Modes of Action: The unique reactivity of the ring can be harnessed to design molecules that act as mechanism-based inhibitors or covalent modifiers of target enzymes.[7]

Figure 1: Logical relationship between the properties of the cyclopropane ring and its benefits in agrochemical design.

Core Applications in Agrochemicals

CPCA derivatives are integral to several major classes of crop protection agents.

Insecticides: The Pyrethroid Revolution

The most prominent use of CPCA in agrochemicals is in the synthesis of pyrethroid insecticides.[8] Natural pyrethrins, extracted from chrysanthemums, contain a cyclopropanecarboxylic acid core (chrysanthemic acid). Synthetic pyrethroids mimic this structure to achieve high insecticidal activity with low mammalian toxicity.[1]

  • Mechanism of Action: Pyrethroids act as potent neurotoxins in insects. They bind to voltage-gated sodium channels in neuronal membranes, forcing them to remain open for extended periods. This disrupts normal nerve function, leading to repetitive nerve firing, paralysis, and ultimately, death of the insect. The specific geometry enforced by the cyclopropane ring is critical for the precise fit into the sodium channel binding site.[9]

Figure 3: Inhibition of the ethylene biosynthesis pathway by cyclopropanecarboxylic acid analogs.

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the laboratory-scale synthesis of a model CPCA derivative and its subsequent biological evaluation.

Protocol: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate

This protocol describes a representative synthesis via a diazo-mediated cyclopropanation reaction. Causality: This method is chosen for its reliability and applicability to a range of substituted styrenes and diazoacetates, providing a versatile route to diverse CPCA esters.

Workflow Overview:

Figure 4: General workflow for the synthesis and purification of a model CPCA ester.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA) - Caution: Potentially explosive, handle with care.

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add styrene (1.0 eq) and Rh₂(OAc)₄ (0.005 eq) dissolved in anhydrous DCM.

  • Reagent Addition: Place a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM into the dropping funnel.

  • Cyclopropanation: Add the EDA solution dropwise to the stirred styrene solution at room temperature over 1-2 hours. Vigorous nitrogen evolution will be observed. Rationale: Slow addition is critical to control the reaction rate and prevent dangerous buildup of the diazo compound. The rhodium catalyst facilitates the formation of a carbene from EDA, which then adds across the styrene double bond to form the cyclopropane ring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching & Workup: Once complete, carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Rationale: The bicarbonate wash neutralizes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2). Rationale: This step separates the desired cyclopropane product (which exists as cis/trans isomers) from unreacted starting materials and catalyst residues.

  • Characterization: Combine the product-containing fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure, purity, and isomeric ratio.

Protocol: Plant Growth Regulation Bioassay (Seed Germination)

This protocol assesses the potential of a synthesized CPCA derivative to inhibit ethylene-mediated processes, using seed germination as a model system. Trustworthiness: This protocol is self-validating through the inclusion of positive (ACC) and negative (solvent) controls, allowing for a clear interpretation of the test compound's specific activity.

Materials:

  • Arabidopsis thaliana or lettuce seeds

  • Test compound (synthesized CPCA derivative)

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) - Positive Control

  • Dimethyl sulfoxide (DMSO) - Solvent

  • Sterile deionized water

  • Petri dishes (60 mm) with sterile filter paper

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)

Step-by-Step Procedure:

  • Stock Solutions: Prepare a 100 mM stock solution of the test compound in DMSO. Prepare a 10 mM stock solution of ACC in sterile water.

  • Treatment Preparation: In labeled tubes, prepare the final treatment solutions by diluting the stocks in sterile water to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is constant across all treatments and does not exceed 0.1%. Prepare a solvent control (0.1% DMSO in water) and a positive control (e.g., 10 µM ACC).

  • Plating: Pipette 2 mL of each treatment solution onto the filter paper in the appropriately labeled Petri dishes.

  • Seed Sowing: Carefully place 50-100 seeds onto the moist filter paper in each dish. Perform at least three replicate plates per treatment.

  • Incubation: Seal the Petri dishes with parafilm and place them in the growth chamber under controlled conditions.

  • Data Collection: After 3-5 days, count the number of germinated seeds in each plate. A seed is considered germinated when the radicle has fully emerged.

  • Data Analysis: For each treatment, calculate the germination percentage: (Number of germinated seeds / Total number of seeds) * 100. Compare the germination rates of the test compound treatments to the negative and positive controls. An inhibitory compound is expected to counteract the germination-promoting effect of endogenous or exogenously applied ethylene precursors.

Data Interpretation:

Treatment GroupConcentrationReplicate 1 (% Germination)Replicate 2 (% Germination)Replicate 3 (% Germination)Average (% Germination)
Negative Control (Solvent)0.1% DMSO95979696.0
Positive Control (ACC)10 µM98999898.3
Test Compound1 µM94959394.0
Test Compound10 µM75727774.7
Test Compound100 µM41384340.7

Table 1: Example data from a seed germination bioassay. The dose-dependent decrease in germination suggests the test compound may inhibit ethylene-related pathways.

Conclusion

Cyclopropanecarboxylic acid is a cornerstone of modern agrochemical research and development. [3][5][10]Its unique structural and electronic properties have enabled the creation of highly effective insecticides, fungicides, and plant growth regulators. [4][6][11]The continued exploration of novel synthetic methodologies and the elucidation of new biological targets will undoubtedly expand the role of this versatile chemical building block, paving the way for the next generation of sustainable and efficient crop protection solutions.

References

  • Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals. (Source: Angene)
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024-08-28). (Source: Ketone Pharma)
  • The Role of Cyclopropanesulfonamide in Modern Agrochemicals. (Source: Angene)
  • Cyclopropanecarboxylic Acid: A Versatile Chemical Intermedi
  • Cyclopropanecarboxylic acid | 1759-53-1. (2025-11-25). (Source: ChemicalBook)
  • Cyclopropanecarboxylic Acid: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
  • Cyclopropanecarboxylic Acid: An Essential Component in Modern Agrochemical Innovation. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024-10-07). (Source: Bioactive Compounds in Health and Disease)
  • Cyclopropane Derivatives and their Diverse Biological Activities. (Source: Docentes FCT NOVA)
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Derivatives of cyclopropane carboxylic acid.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024-10-07). (Source: Bioactive Compounds in Health and Disease)
  • Cycloprothrin – the first designer insecticide. (2011-02-07). (Source: CSIROpedia)
  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012-05-01). (Source: Bentham Science Publishers)
  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (Source: PMC, NIH)

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Application Notes and Protocols for the Incorporation of 1-Methanesulfonylcyclopropane-1-carboxylic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with a Unique Constrained Moiety

The rational design of peptide-based therapeutics often necessitates the introduction of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of constrained scaffolds is a powerful strategy to enhance proteolytic resistance and to lock the peptide backbone into a bioactive conformation.[1][2] 1-Methanesulfonylcyclopropane-1-carboxylic acid is a novel building block that offers a unique combination of a rigid cyclopropyl constraint and a polar methanesulfonyl group. The cyclopropane ring restricts the torsional angles of the peptide backbone, potentially increasing receptor affinity and enzymatic stability.[3][4] The methanesulfonyl moiety, a stable and polar functional group, can influence solubility and introduce new hydrogen bonding interactions.[5]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will address the specific challenges anticipated with this sterically hindered, gem-disubstituted cyclopropyl amino acid analogue and provide detailed protocols for its activation and coupling.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C5H8O4S[6]
Molecular Weight 164.18 g/mol [7]
CAS Number 1249197-58-7[7]
Structure A cyclopropane ring with a carboxylic acid and a methanesulfonyl group attached to the same carbon atom.[6]

The key structural feature is the quaternary carbon of the cyclopropane ring, which is expected to present significant steric hindrance during the coupling reaction.[8][9]

Strategic Considerations for Incorporation

The successful incorporation of this compound into a growing peptide chain requires careful consideration of the following factors:

  • Steric Hindrance: The gem-disubstituted nature of the cyclopropane ring will slow down the coupling reaction. To overcome this, the use of potent coupling reagents and potentially longer reaction times or double coupling will be necessary.[9]

  • Activation of the Carboxylic Acid: The carboxylic acid must be efficiently activated to form a reactive intermediate that can be readily attacked by the N-terminal amine of the peptide chain.[10] Standard carbodiimide-based activation may be sluggish, necessitating the use of uronium or phosphonium salt-based reagents.[11]

  • Stability of the Methanesulfonyl Group: The methanesulfonyl group is generally stable under standard SPPS conditions, including Fmoc deprotection (piperidine in DMF) and cleavage from the resin (e.g., with trifluoroacetic acid).[5]

  • Choice of Coupling Reagents: The selection of an appropriate coupling reagent is critical. A summary of recommended coupling reagents is provided in the table below.

Coupling ReagentClassRationale for Use
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh reactivity, effective for sterically hindered amino acids.[12]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltA widely used and effective coupling reagent, though slightly less potent than HATU.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltAnother powerful coupling reagent suitable for challenging couplings.[10]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveA modern alternative to DIC/HOBt with improved safety and efficiency.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.[8][13] They can be adapted for automated synthesizers.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating the target molecule.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide, 0.1 mmol scale) in a reaction vessel.[8][12] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[8] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes.[8] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

Activation with HATU (Recommended) a. In a separate vial, dissolve 3-5 equivalents of this compound, 3-5 equivalents of HATU, and 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in DMF.[9][12] b. Allow the activation mixture to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For challenging sequences, overnight coupling may be beneficial. e. To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed with a fresh solution of activated amino acid.

4. Capping (Optional but Recommended): a. If the coupling is incomplete after double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10% Ac2O, 5% DIEA in DMF) for 30 minutes. c. Wash the resin with DMF.

5. Washing: a. After the coupling step, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + HATU/DIEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: SPPS cycle for incorporating this compound.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8] b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[9] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Modified Peptide

The successful incorporation of this compound should be confirmed by a combination of analytical techniques.[14][15]

Analytical TechniqueExpected Observations
RP-HPLC A single major peak in the chromatogram indicates a high-purity peptide. The retention time will be influenced by the presence of the novel moiety.
LC-MS (ESI-MS) The measured mass of the peptide should correspond to the theoretical mass calculated with the inclusion of the this compound residue (mass of residue = 146.03 g/mol ).[14]
Tandem MS (MS/MS) Fragmentation analysis should show the expected b- and y-ion series. The mass difference between adjacent ions will confirm the presence of the novel residue. Specific fragmentation patterns of the cyclopropyl ring may also be observed.
NMR Spectroscopy For detailed structural confirmation, 1D and 2D NMR can be employed.[14] Characteristic signals for the cyclopropyl protons and the methyl protons of the sulfonyl group should be identifiable.
Decision Pathway for Coupling Strategy

Coupling_Strategy Start Start Coupling of This compound Coupling Single Coupling (HATU, 2-4h) Start->Coupling Ninhydrin Ninhydrin Test Coupling->Ninhydrin Positive Positive (Incomplete) Ninhydrin->Positive Negative Negative (Complete) Ninhydrin->Negative Double_Coupling Double Coupling (Fresh Reagents, 2-4h) Positive->Double_Coupling Proceed Proceed to Next Cycle Negative->Proceed Ninhydrin2 Ninhydrin Test Double_Coupling->Ninhydrin2 Positive2 Positive (Still Incomplete) Ninhydrin2->Positive2 Negative2 Negative (Complete) Ninhydrin2->Negative2 Capping Cap with Acetic Anhydride Positive2->Capping Negative2->Proceed Capping->Proceed

Caption: Decision tree for optimizing the coupling of the sterically hindered residue.

Conclusion

The incorporation of this compound into peptides presents a novel avenue for creating constrained peptidomimetics with potentially enhanced therapeutic properties. While the steric hindrance of this building block requires the use of potent coupling reagents and optimized protocols, its successful inclusion is achievable with careful execution of the steps outlined in these application notes. The unique structural and electronic features of this moiety make it a valuable addition to the toolkit of researchers, scientists, and drug development professionals.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols.
  • University of Calgary. (n.d.). Ch27: Peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering.
  • Fujiwara, Y., Akaji, K., & Kiso, Y. (1992). Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). International Journal of Peptide and Protein Research, 40(3-4), 308–314.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Chemistry Tutor. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube.
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
  • Chemistry For Everyone. (2025, June 1).
  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System.
  • ResearchGate. (2025, February 5). How to do N-Terminal Mesylation of Synthetic Peptide?.
  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • Vidad, D. P., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry.
  • Nowick, J. S., et al. (2020).
  • Charette, A. B., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
  • MDPI. (n.d.). Molecular Modelling in Bioactive Peptide Discovery and Characterisation.
  • ChemicalBook. (n.d.). This compound | 1249197-58-7.
  • L'Roche, T., et al. (1999). Peptide synthesis with sulfonyl protecting groups.
  • BLD Pharm. (n.d.). 1566232-86-7|1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid.
  • Kim, S. K., et al. (2013). Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.
  • PubChem. (n.d.). This compound (C5H8O4S).
  • ChemicalBook. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
  • CN104447293A. (2016). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • ResearchGate. (2025, November 24). Advancing Sustainable Peptide Synthesis: Methanesulfonic Acid–Formic Acid as a Greener Substitute for TFA in Final Global Deprotection.
  • ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7.
  • BroadPharm. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropanecarboxylic acid 98 6914-76-7.

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Application Notes and Protocols for the Use of 1-Methanesulfonylcyclopropane-1-carboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers and drug development professionals on the potential application of 1-Methanesulfonylcyclopropane-1-carboxylic acid as a novel scaffold in the design and synthesis of enzyme inhibitors. While direct literature on this specific molecule is emerging, its unique structural combination of a strained cyclopropane ring, an activating methanesulfonyl group, and a carboxylic acid moiety for target recognition suggests its promise as a precursor for potent, and potentially covalent, enzyme inhibitors. This document outlines the scientific rationale, proposed mechanisms of action, detailed synthetic protocols for derivatization, and robust methodologies for evaluating the inhibitory activity of resulting compounds. By drawing parallels with structurally related and well-documented inhibitor scaffolds, these notes aim to provide a solid foundation for initiating research programs centered on this intriguing chemical entity.

Introduction: The Rationale for Strained Ring Systems in Inhibitor Design

The inherent ring strain of three-membered rings, such as cyclopropanes, epoxides, and aziridines, makes them valuable motifs in medicinal chemistry.[1] This strain can be harnessed to drive chemical reactions within an enzyme's active site, often leading to the formation of a covalent bond with a nucleophilic amino acid residue.[2] Such covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, longer duration of action, and improved efficacy against drug-resistant targets.[3]

This compound presents a particularly interesting scaffold for the development of such inhibitors. It combines three key features:

  • A Cyclopropane Ring: A strained aliphatic ring system that can undergo nucleophilic ring-opening.

  • A Methanesulfonyl Group: A good leaving group that can facilitate nucleophilic attack on the cyclopropane ring.

  • A Carboxylic Acid Group: A common pharmacophoric feature that can engage in hydrogen bonding and ionic interactions within an enzyme's active site, providing initial binding affinity and selectivity.[4]

The strategic combination of these functionalities suggests that this compound could serve as a versatile starting point for the synthesis of a diverse library of targeted covalent inhibitors.

Proposed Mechanism of Action: A Hypothesis for Covalent Inhibition

We hypothesize that inhibitors derived from this compound may act as irreversible or reversible covalent inhibitors through a mechanism involving nucleophilic attack by an amino acid residue in the enzyme's active site.

The proposed mechanism involves two key steps:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site. This initial binding is driven by non-covalent interactions, such as hydrogen bonds and electrostatic interactions, primarily involving the carboxylic acid moiety and other functionalities introduced during synthesis.[1]

  • Covalent Bond Formation: Following initial binding, a strategically positioned nucleophilic residue in the active site (e.g., cysteine, serine, or lysine) attacks one of the carbon atoms of the cyclopropane ring. This attack is facilitated by the electron-withdrawing nature of the methanesulfonyl group, which makes the ring more susceptible to nucleophilic addition. The strained ring then opens, leading to the formation of a stable covalent bond between the inhibitor and the enzyme, and the displacement of the methanesulfonate as a leaving group.

G cluster_0 Enzyme Active Site cluster_1 Non-Covalent Complex cluster_2 Covalent Adduct Inhibitor Inhibitor (Derived from 1-Methanesulfonyl- cyclopropane-1-carboxylic acid) Complex Enzyme-Inhibitor Non-covalent Complex Inhibitor->Complex Ki (Reversible Binding) Enzyme Enzyme with Nucleophilic Residue (e.g., Cys-SH) Adduct Covalently Modified (Inactive) Enzyme Complex->Adduct kinact (Irreversible Reaction)

Figure 1: Proposed two-step mechanism of covalent inhibition.

This proposed mechanism is analogous to the action of other known covalent inhibitors that utilize strained rings or activated functional groups as "warheads".[5]

A Closely Related Scaffold: Rhodanine-3-acetic acid

While direct applications of this compound are not yet extensively documented, a structurally analogous compound, Rhodanine-3-acetic acid , serves as an excellent case study. This scaffold has been successfully employed in the development of inhibitors for a wide range of enzymes, including:

  • Fungal Protein Mannosyl Transferase 1 (PMT1)[6]

  • Aldose Reductase[7][8]

  • HIV-1 Integrase[2][9]

  • JNK-stimulating phosphatase-1 (JSP-1)[10]

  • Metallo-β-lactamases[11][12]

The success of the rhodanine-3-acetic acid scaffold underscores the utility of a central heterocyclic or strained ring system coupled with a carboxylic acid moiety for achieving potent and selective enzyme inhibition.[13] The key to its versatility lies in the ability to readily modify the rhodanine core, allowing for the introduction of various substituents to optimize binding to the target enzyme.[14]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of enzyme inhibitors derived from this compound. These are intended as starting points and may require optimization based on the specific target enzyme and the chemical properties of the synthesized compounds.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common strategy to explore the chemical space around the carboxylic acid "handle".

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine of interest (1.1 eq) and the organic base (2.0 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (1.2 eq) in anhydrous DCM or DMF.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G Start 1-Methanesulfonylcyclopropane- 1-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine R-NH2 Amine->Coupling Purification Workup & Purification Coupling->Purification Product Amide Derivative Purification->Product

Figure 2: Workflow for the synthesis of amide derivatives.

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the inhibitory potential of the synthesized compounds. This method can be adapted for various enzymes where the reaction produces a change in absorbance.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations for testing.

    • Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.

    • Prepare a solution of the substrate in assay buffer. The optimal concentration should be determined based on the enzyme's Km value (typically at or below Km).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of enzyme solution and a corresponding volume of the diluted inhibitor solution.

    • Positive Control (No Inhibition): Add the same volume of enzyme solution and a corresponding volume of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Negative Control (No Enzyme): Add assay buffer and substrate, but no enzyme.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Protocol 3: Assessing Covalent Inhibition

To determine if an inhibitor acts covalently, a "wash-out" or dialysis experiment can be performed.

Procedure:

  • Incubate the enzyme with a concentration of the inhibitor that gives significant inhibition (e.g., 10x IC50) for a prolonged period (e.g., 1-2 hours).

  • As a control, incubate the enzyme with a known reversible inhibitor under the same conditions.

  • Remove the unbound inhibitor by dialysis, size-exclusion chromatography, or rapid dilution.

  • Measure the enzymatic activity of the treated enzyme and compare it to the activity of the enzyme treated with the reversible inhibitor and an untreated control.

  • If the inhibition is irreversible (covalent), the enzyme activity will not be recovered after removal of the unbound inhibitor. In contrast, the activity of the enzyme treated with the reversible inhibitor should be restored.

Data Interpretation and Further Steps

The initial screening will identify "hit" compounds with inhibitory activity. For promising hits, further characterization is necessary:

  • Determination of Ki and kinact: For covalent inhibitors, these kinetic parameters provide a more detailed understanding of the inhibition mechanism.[1]

  • Selectivity Profiling: Test the inhibitors against a panel of related enzymes to assess their selectivity.

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme or mass spectrometry of the modified enzyme can provide direct evidence of covalent bond formation and identify the specific amino acid residue involved.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its unique combination of a strained ring, an activating group, and a recognition element provides a strong rationale for its use in inhibitor design, particularly for targeting enzymes with nucleophilic active site residues. The protocols and conceptual framework provided in these application notes are intended to empower researchers to explore the potential of this and related scaffolds in their drug discovery programs.

References

  • Abboud, M. I., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084-1090. Available at: [Link]

  • Ali, A., et al. (2018). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2593. Available at: [Link]

  • Bauhuber, S., et al. (2021). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 64(19), 14245-14274. Available at: [Link]

  • Douglas, C. M., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(11), 2843-2846. Available at: [Link]

  • Hiviral, I. H., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 16(12), 10395-10411. Available at: [Link]

  • Jain, T., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 968-985. Available at: [Link]

  • Khan, I., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4258. Available at: [Link]

  • Liu, H. W. (1990). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Available at: [Link]

  • Liu, Y., et al. (2003). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 103(6), 2129-2146. Available at: [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2014). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 9(11), 1341-1360. Available at: [Link]

  • Salgado, A., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 844-856. Available at: [Link]

  • Saporita, J. A., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3374-3379. Available at: [Link]

  • Schofield, C. J., & Westwood, R. L. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 157, 104-114. Available at: [Link]

  • Singh, P., & Tomar, S. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure and Dynamics, 39(6), 2153-2166. Available at: [Link]

  • Tantry, S. J., et al. (2021). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. ACS Chemical Biology, 16(1), 104-114. Available at: [Link]

  • Tomar, S., et al. (2016). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure and Dynamics, 34(12), 2631-2642. Available at: [Link]

  • Toth, M., & Tcherniuk, S. O. (2020). Covalent Inhibition in Drug Discovery. Molecules, 25(11), 2536. Available at: [Link]

  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Current Opinion in Chemical Biology, 44, 69-76. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methanesulfonylcyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions.

The synthesis of this compound presents a unique challenge due to the presence of two electron-withdrawing groups on a single carbon of the sterically hindered cyclopropane ring. This guide will explore potential synthetic strategies and address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: There are three primary retrosynthetic approaches to consider for this target molecule:

  • Cyclopropanation via Alkylation: This involves the reaction of a nucleophile bearing the methanesulfonyl group and a carboxylate precursor with a 1,2-dihaloethane. This is often a robust method for forming the cyclopropane ring.

  • Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the three-membered ring.

  • Cyclopropanation of a Pre-functionalized Alkene: This approach uses a pre-synthesized alkene containing the methanesulfonyl group and a carboxylate or its precursor, which is then cyclopropanated using a carbene or carbenoid reagent.

The choice of strategy will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Q2: Which starting materials are recommended for the alkylation approach?

A2: For the alkylation strategy, you will need a nucleophile with a proton activated by both the methanesulfonyl and a carboxylate precursor group. Suitable starting materials include:

  • Methyl methylsulfonylacetate: The methylene protons are acidic and can be deprotonated with a suitable base to form a nucleophilic carbanion.

  • Methanesulfonylacetonitrile: This is another excellent precursor, as the nitrile can be hydrolyzed to a carboxylic acid in a subsequent step. The alpha-protons are readily removed by common bases.

The alkylating agent would typically be 1,2-dibromoethane or 1,2-dichloroethane.

Q3: What are the key considerations for the Michael-Initiated Ring Closure (MIRC) approach?

A3: The MIRC pathway requires careful selection of the Michael acceptor and the nucleophile. A plausible route would involve the addition of the carbanion from methyl methylsulfonylacetate to a Michael acceptor like 2-bromoacrylate. The initial conjugate addition is followed by an intramolecular nucleophilic substitution to close the ring. Key considerations include the choice of base to favor the initial Michael addition over other side reactions and ensuring the intramolecular cyclization is efficient.

Q4: Can I synthesize this compound by introducing the methanesulfonyl group onto a pre-formed cyclopropane ring?

A4: While plausible, this approach is generally more challenging. Introducing a substituent at a quaternary carbon on a cyclopropane ring is difficult. Methods like direct sulfenylation followed by oxidation could be explored, but are likely to be low-yielding and may require significant optimization. It is generally more efficient to construct the cyclopropane ring with the desired substituents already in place or in the form of their precursors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Scenario 1: Cyclopropanation via Alkylation of a Methanesulfonyl Nucleophile

This approach typically involves the reaction of a compound like methyl methylsulfonylacetate or methanesulfonylacetonitrile with a 1,2-dihaloethane in the presence of a base.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis Start Methyl Methylsulfonylacetate or Methanesulfonylacetonitrile Base Strong Base (e.g., NaH, K2CO3) Start->Base Addition Carbanion Stabilized Carbanion Base->Carbanion Proton Abstraction Dihaloethane 1,2-Dibromoethane Carbanion->Dihaloethane Nucleophilic Attack Intermediate Alkylated Intermediate Dihaloethane->Intermediate First Alkylation Cyclized_Ester 1-Methanesulfonyl-1-carbethoxycyclopropane or 1-Methanesulfonyl-1-cyanocyclopropane Intermediate->Cyclized_Ester Intramolecular Alkylation Final_Product This compound Cyclized_Ester->Final_Product Acid or Base Hydrolysis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Nucleophile Carbanion of Methyl Methylsulfonylacetate Acceptor Methyl 2-bromoacrylate Nucleophile->Acceptor 1,4-Conjugate Addition Adduct Michael Adduct Cyclized_Ester Diester of 1-Methanesulfonyl- cyclopropane-1-carboxylic acid Adduct->Cyclized_Ester Intramolecular SN2 reaction Dicarboxylic_Acid Dicarboxylic Acid Intermediate Cyclized_Ester->Dicarboxylic_Acid Hydrolysis Final_Product 1-Methanesulfonylcyclopropane- 1-carboxylic acid Dicarboxylic_Acid->Final_Product Decarboxylation (if applicable)

Caption: Reaction mechanism for the MIRC approach.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of Michael Adduct 1. Reversible Michael addition: The initial addition may be reversible, leading to low concentrations of the adduct. 2. Polymerization of the Michael acceptor: α,β-Unsaturated carbonyls can polymerize under basic conditions.1. Use aprotic conditions and a non-nucleophilic base: This will minimize the reverse reaction. 2. Add the base slowly at low temperature: This will control the concentration of the enolate and reduce the rate of polymerization.1. Aprotic conditions prevent protonation of the enolate intermediate, which could lead to the reverse Michael reaction. [1] 2. Low temperatures and slow addition of the base help to control the exothermicity of the reaction and minimize unwanted side reactions like polymerization.
Failure of Intramolecular Cyclization Steric hindrance: The transition state for the ring-closing step may be sterically demanding.Use a more reactive leaving group on the Michael acceptor: For example, use methyl 2-iodoacrylate instead of the bromo- or chloro-analogs.Iodine is a better leaving group than bromine or chlorine, which will increase the rate of the intramolecular SN2 reaction, favoring cyclization.
Formation of Open-Chain Byproducts Protonation of the enolate intermediate: If a proton source is present, the enolate formed after the Michael addition can be quenched before it has a chance to cyclize.Ensure strictly anhydrous conditions: Use freshly distilled solvents and dry glassware.The presence of water or other protic impurities will lead to the formation of the open-chain product, which is a thermodynamic sink and will not cyclize.

Purification and Characterization

Q5: What are the recommended methods for purifying the final product?

A5: this compound is a polar, crystalline solid.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system of ethyl acetate/hexanes or isopropanol/water is a good starting point.

  • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. Due to the polarity of the carboxylic acid, a mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) in a solvent system like ethyl acetate/hexanes may be necessary to prevent tailing.

  • Acid-Base Extraction: An aqueous workup involving extraction into a basic aqueous solution (e.g., NaHCO₃), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product can be a very effective purification step.

Q6: What are the expected spectroscopic signatures for this compound?

A6:

  • ¹H NMR: You should expect to see a singlet for the methyl group of the methanesulfonyl moiety (around 3.0-3.5 ppm) and two multiplets for the diastereotopic cyclopropane protons (typically between 1.0-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Expect signals for the methyl carbon, the two cyclopropane CH₂ carbons, the quaternary cyclopropane carbon, and the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Look for a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹) and strong, characteristic stretches for the S=O bonds of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

  • Mass Spectrometry: The molecular ion should be observable, and fragmentation patterns may include the loss of SO₂CH₃ and COOH.

By understanding the potential synthetic routes and anticipating common experimental challenges, you can optimize the reaction conditions for the successful synthesis of this compound.

References

Sources

Technical Support Center: Troubleshooting Low Yield in the Preparation of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methanesulfonylcyclopropane-1-carboxylic acid. The cyclopropane motif is a valuable structural element in medicinal chemistry, known for enhancing potency and metabolic stability in drug candidates.[1][2][3] However, the synthesis of highly functionalized cyclopropanes, such as the target molecule, can present significant challenges, often resulting in suboptimal yields.

This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered during the preparation of this compound.

Overview of a Common Synthetic Route

A prevalent strategy for constructing the this compound core involves a Michael-Initiated Ring Closure (MIRC) reaction.[4][5] This approach typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated ester, with a nucleophile bearing both a sulfonyl group and a leaving group. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Part 1: Troubleshooting Guide - Diagnosis and Solutions

This section is organized by common experimental observations. Identify the problem that best describes your situation to find potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

You observe by TLC, GC-MS, or NMR that a significant amount of your starting material(s) remains unreacted even after extended reaction times.

Question: I'm attempting a Michael-initiated ring closure, but the reaction stalls. What are the likely causes?

Answer: Low conversion in this type of cyclopropanation often points to issues with reagent activity, reaction conditions, or the choice of base. The electron-withdrawing nature of the sulfonyl group is critical for the reaction but also influences the required conditions.[6]

Potential Cause Explanation & Causality Recommended Solution & Protocol
Insufficient Base Strength or Inappropriate Base The key cyclization step requires the deprotonation of a carbon alpha to both the sulfonyl group and the ester. If the base is not strong enough to generate the required carbanion, the reaction will not proceed. Furthermore, a nucleophilic base (e.g., NaOH, MeO⁻) can react with the ester, leading to saponification or transesterification instead of the desired cyclization.Use a non-nucleophilic, sterically hindered base. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often effective.[7] Protocol: Ensure the base is fresh and handled under strictly anhydrous conditions. For a 10 mmol scale reaction, use 1.1-1.2 equivalents of t-BuOK in an anhydrous solvent like THF or DMF at 0 °C, and allow the reaction to slowly warm to room temperature.
Poor Solvent Quality Protic impurities (water, alcohols) in the solvent will quench the carbanion intermediate, halting the reaction. Solvents must be rigorously dried.Use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone, and DMF should be dried over molecular sieves. Always handle solvents under an inert atmosphere (Nitrogen or Argon).[8]
Low Reaction Temperature While some reactions require low temperatures to control selectivity, the activation energy for the cyclization may not be met if the temperature is too low.Gradually increase the reaction temperature. Monitor the reaction by TLC every hour while slowly warming from 0 °C to room temperature, and then to 40-50 °C if necessary. This helps find the optimal temperature without promoting decomposition.[9]
Deactivated Reagents The halo-ester starting material can degrade over time, especially if exposed to moisture or light. The sulfonyl-containing nucleophile can also be sensitive.Verify the purity of starting materials. Use freshly opened or purified reagents. The purity of starting materials is crucial for preventing undesired side reactions.
Issue 2: Formation of Multiple Side Products

Your reaction mixture shows a complex profile on TLC or other analytical methods, with several spots indicating the formation of unintended molecules.

Question: My TLC plate is a mess. What are the common side products in this synthesis and how can I avoid them?

Answer: Side product formation is a frequent cause of low yields. In the synthesis of this compound, the primary culprits are often simple Michael addition products, elimination byproducts, or products from premature hydrolysis.

Potential Side Product Likely Cause Mechanism & Prevention Strategy
Acyclic Michael Adduct The initial Michael addition occurs, but the subsequent intramolecular cyclization (ring closure) fails.This is often caused by using a weak base or having a poor leaving group on the alkylating agent. Prevention: Ensure a sufficiently strong, non-nucleophilic base is used (e.g., t-BuOK). If the leaving group is inefficient (e.g., -Cl), consider switching to a better one like -Br or -I to facilitate the intramolecular SN2 reaction.
Elimination Products Instead of nucleophilic attack to close the ring, the intermediate carbanion acts as a base, causing elimination of the leaving group to form an alkene.This is favored by high temperatures and sterically hindered substrates. Prevention: Maintain careful temperature control, running the reaction at the lowest effective temperature.[10] Using a less hindered base might also be beneficial if the substrate allows.
Ring-Opened Products During the final hydrolysis step, harsh conditions (strong acid or base at high temperatures) can potentially lead to the opening of the strained cyclopropane ring.The cyclopropane ring, activated by two electron-withdrawing groups (sulfonyl and carboxylate), can be susceptible to nucleophilic attack. Prevention: Use milder hydrolysis conditions. For example, use LiOH in a THF/water mixture at room temperature, which is often effective for hydrolyzing esters without cleaving the ring.[11]
Issue 3: Product Loss During Work-up and Purification

You have evidence of good conversion in the crude reaction mixture, but the final isolated yield is disappointingly low.

Question: My yield drops dramatically after aqueous work-up and chromatography. What's happening?

Answer: The target molecule, being a carboxylic acid with a sulfonyl group, has high polarity and can be challenging to extract and purify. Significant product loss can occur at these final stages.

Problem Area Explanation & Causality Recommended Solution & Protocol
Inefficient Extraction The product is a relatively polar carboxylic acid, making it partially soluble in water, especially if the aqueous phase is not sufficiently acidic.Ensure complete protonation before extraction. During work-up, acidify the aqueous layer to a pH of 1-2 with cold 1-2 M HCl to ensure the carboxylic acid is in its neutral, more organic-soluble form.[12] Protocol: Extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol multiple times (e.g., 4 x 50 mL for a 100 mL aqueous phase). Combine organic layers, wash with brine, and dry thoroughly.
Decomposition on Silica Gel Carboxylic acids can streak or irreversibly bind to standard silica gel due to strong polar interactions. The acidic nature of silica can also sometimes catalyze decomposition.Use an acidified mobile phase or deactivated silica. Add 0.5-1% acetic or formic acid to your eluent system (e.g., ethyl acetate/hexanes) to keep the product protonated and improve peak shape. Alternatively, consider using reverse-phase (C18) chromatography for highly polar compounds.[13]
Emulsion Formation The salt byproducts and the polar nature of the product can lead to the formation of stable emulsions during aqueous extraction, trapping the product.Break emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. Centrifugation, if available, is also highly effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclopropanation reaction? A1: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a relatively polar eluent system, such as 50-70% ethyl acetate in hexanes. Stain with potassium permanganate, which will visualize the starting alkene (which reacts readily) and the product. For more quantitative analysis, taking aliquots for ¹H NMR or LC-MS analysis is recommended.

Q2: My final hydrolysis step is very slow. Can I heat the reaction? A2: Heating should be done with caution. While it will speed up the hydrolysis, it also increases the risk of side reactions, including ring-opening or decomposition. It is preferable to first try a stronger base at room temperature (e.g., switching from NaOH to LiOH) or increasing the amount of co-solvent (like THF or methanol) to improve solubility before resorting to heat.

Q3: The final product is an oil/gummy solid and difficult to handle. How can I crystallize it? A3: this compound can be challenging to crystallize. Try dissolving the purified material in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes, dichloromethane) until turbidity persists. Allowing the solution to cool slowly can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal growth.

Part 3: Key Experimental Protocols & Visualizations

Protocol 3.1: General Procedure for Saponification (Ester Hydrolysis)
  • Dissolve the crude cyclopropyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) in one portion.

  • Stir the reaction vigorously and allow it to warm to room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).

  • Once complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 using cold 1M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Diagram 3.2: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of low yield.

TroubleshootingWorkflow Start Low Yield Observed AnalyzeCrude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->AnalyzeCrude WorkupLoss Significant Product Loss During Work-up/Purification AnalyzeCrude->WorkupLoss Is crude mixture clean? YES LowConversion Low Conversion of Starting Material AnalyzeCrude->LowConversion Is starting material consumed? NO SideProducts Multiple Side Products Observed AnalyzeCrude->SideProducts Are there many unexpected spots? YES AdjustpH Issue: Extraction Solution: Acidify to pH 1-2 before extraction WorkupLoss->AdjustpH ModifyColumn Issue: Chromatography Solution: Acidify eluent or use reverse phase WorkupLoss->ModifyColumn BreakEmulsion Issue: Emulsion Solution: Add brine or filter through Celite WorkupLoss->BreakEmulsion CheckBase Issue: Base Solution: Use strong, non-nucleophilic base (t-BuOK, NaH) LowConversion->CheckBase CheckSolvent Issue: Solvent Solution: Use anhydrous solvent LowConversion->CheckSolvent CheckTemp Issue: Temperature Solution: Optimize temperature (e.g., 0°C to RT) LowConversion->CheckTemp OptimizeBase Issue: Acyclic Adduct Solution: Stronger base, better leaving group SideProducts->OptimizeBase ControlTemp Issue: Elimination Solution: Lower reaction temperature SideProducts->ControlTemp MildHydrolysis Issue: Ring Opening Solution: Use mild hydrolysis (LiOH, RT) SideProducts->MildHydrolysis

A decision tree for troubleshooting low yields.

References

  • Baird, M. S. (n.d.). Cyclopropanation of Vinyl Sulfides and Vinyl Sulfones. Taylor & Francis Online. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Chavan, S. P., et al. (2002). Diastereoselective Michael Initiated Ring Closure on Vinyl Sulfone-Modified Carbohydrates: A Stereospecific and General Route to α-Substituted Cyclopropanes. The Journal of Organic Chemistry, 67(11), 3619–3622. Retrieved from [Link]

  • Kaur, H., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Lam, Y. H., et al. (2020). cis-Selective, Enantiospecific Addition of Donor–Acceptor Cyclopropanes to Activated Alkenes: An Iodination/Michael-Cyclization Cascade. Organic Letters, 22(16), 6414–6419. Retrieved from [Link]

  • Powers, D. G., & Baran, P. S. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 143(49), 20858-20864. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Nelson, A., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(53), 14256-14264. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Fernández, I., et al. (2020). Diastereoselective Cyclopropanation through Michael Addition-Initiated Ring Closure between α,α-Dibromoketones and α,β-Unsaturated Fischer Carbene Complexes. European Journal of Organic Chemistry, 2020(4), 513-522. Retrieved from [Link]

  • Monteith, J. J., & Rousseaux, S. A. L. (2024). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. In Comprehensive Chirality (pp. 373-400). Elsevier. Retrieved from [Link]

  • Toste, F. D., et al. (2021). Stereoselective Gold(I)-Catalyzed Vinylcyclopropanation via Generation of a Sulfur-Substituted Vinyl Carbene Equivalent. Angewandte Chemie International Edition, 60(8), 4070-4074. Retrieved from [Link]

  • Reddit. (n.d.). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. Retrieved from [Link]

  • Ott, T., & Biertümpel, I. (2021). Improved process for the purification of sulfonic acids. (EP 3763700 A1). European Patent Office. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Chen, J.-R., et al. (2022). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Ruiz, G. P. (2022). Synthesis of Cyclopropyl Fluorescein Esters for Biochemical Assay. (Thesis). University of Nevada, Las Vegas. Retrieved from [Link]

  • Fink, A. L. (1982). Energetics of alpha-chymotrypsin-mediated hydrolysis of a strained cyclic ester. Biochemistry, 21(21), 5227–5234. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Chen, Z., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15(1), 103-109. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Sulfonyl-Containing Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of sulfonyl-containing cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the characterization of sulfonyl-containing cyclopropanes.

FAQ 1: Why do the proton NMR signals for my cyclopropane ring appear so far upfield?

The protons on a cyclopropane ring typically resonate at unusually high-field (low ppm values), often between 0 and 2 ppm. This is a hallmark feature of the cyclopropane moiety and is attributed to two primary electronic effects:

  • Diamagnetic Anisotropy: The electron density in the carbon-carbon bonds of the strained three-membered ring induces a local magnetic field. This induced field opposes the applied external magnetic field in the region where the protons are located, leading to a shielding effect and a characteristic upfield shift in the 1H NMR spectrum.[1][2]

  • σ-Aromaticity: The cyclopropane ring is considered to have a degree of "sigma-aromaticity," where the electrons in the σ-bonds are delocalized in a manner analogous to π-aromatic systems. This creates a ring current that further shields the protons on the ring.[1]

The presence of a strongly electron-withdrawing sulfonyl group can pull electron density away from the cyclopropane ring, causing a slight downfield shift of the cyclopropyl protons compared to an unsubstituted cyclopropane. However, their chemical shifts will generally remain in the characteristic upfield region.[3]

FAQ 2: My 1H NMR spectrum for a substituted sulfonyl cyclopropane shows very complex and overlapping signals for the ring protons. How can I simplify this?

The complexity in the 1H NMR spectra of substituted sulfonyl cyclopropanes often arises from the fact that the methylene (CH2) protons on the cyclopropane ring can become diastereotopic .[4] This means that even though they are attached to the same carbon, they are in chemically non-equivalent environments due to the presence of a stereocenter elsewhere in the molecule (or the molecule being chiral).

Diastereotopic protons have different chemical shifts and will couple to each other (geminal coupling) and to other vicinal protons, leading to complex splitting patterns such as doublets of doublets.[4][5]

Troubleshooting Complex Spectra:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for deciphering complex spectra.[6][7][8][9]

    • COSY will show correlations between protons that are coupled to each other, helping to identify which protons are on the cyclopropane ring and their connectivity.

    • HSQC correlates protons directly to the carbons they are attached to, confirming the assignment of the cyclopropyl carbons.

    • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule, including the position of the sulfonyl group and other substituents.

FAQ 3: I am having trouble separating the diastereomers of my sulfonyl cyclopropane using HPLC. What should I try?

The separation of diastereomers is generally achievable on standard (achiral) HPLC columns because they have different physical properties. However, optimization is often necessary.

Strategies for Improving Diastereomer Separation:

  • Column Choice:

    • Reverse-Phase (e.g., C18): This is a good starting point. Use a high-quality, end-capped column to minimize peak tailing.

    • Normal-Phase (e.g., silica, cyano): For more polar compounds, or if reverse-phase fails, normal-phase chromatography can offer different selectivity.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your strong solvent (e.g., acetonitrile, methanol) to your weak solvent (e.g., water, hexane) to alter retention and selectivity.

    • Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution. Be mindful of the compatibility of these additives with your detector, especially for LC-MS.[10]

  • Temperature: Varying the column temperature can sometimes improve separation by affecting the thermodynamics of the interaction between the analytes and the stationary phase.

If you are trying to separate enantiomers , you will need a chiral stationary phase (CSP) .[11][12][13][14][15]

FAQ 4: My mass spectrum of a sulfonyl-containing cyclopropane doesn't show a clear molecular ion peak. Why is this and what can I do?

The absence or weakness of the molecular ion peak is a common issue in mass spectrometry, particularly with "hard" ionization techniques like Electron Ionization (EI) .[16] Sulfonyl-containing compounds can be prone to fragmentation.

Troubleshooting Molecular Ion Detection:

  • Switch to a "Soft" Ionization Technique: Electrospray Ionization (ESI) is a much gentler method that typically produces a protonated molecule [M+H]+ or other adducts with minimal fragmentation.[16][17] This is the preferred method for confirming the molecular weight of sulfonyl cyclopropanes.

  • Tandem Mass Spectrometry (MS/MS): If you are using ESI and still need structural information, you can perform an MS/MS experiment. In this technique, the [M+H]+ ion is isolated and then fragmented in a controlled manner to produce a characteristic fragmentation pattern that can be used for structure elucidation.[16]

A common fragmentation pathway for sulfonyl-containing compounds is the loss of sulfur dioxide (SO2), which corresponds to a neutral loss of 64 Da.[18][19]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific experimental problems.

Guide 1: Interpreting Complex 1H NMR Splitting Patterns of Cyclopropyl Protons

Problem: You have synthesized a sulfonyl cyclopropane with a substituent on one of the ring carbons, and the 1H NMR spectrum shows a complex multiplet in the upfield region that is difficult to interpret.

Causality: The substituent has made the geminal protons on the unsubstituted cyclopropane carbons diastereotopic. These protons now have different chemical shifts and couple to each other and to the other ring protons, leading to overlapping multiplets.

Experimental Protocol: Structure Elucidation using 2D NMR

  • Sample Preparation: Prepare a sufficiently concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) for 2D NMR analysis.

  • Acquire 1D 1H and 13C Spectra: Obtain standard 1D proton and carbon spectra to identify the chemical shift ranges of your signals.

  • Acquire a 1H-1H COSY Spectrum:

    • This experiment will reveal which protons are coupled to each other.

    • Interpretation: Look for cross-peaks connecting the signals in the complex multiplet. This will help you trace the spin system of the cyclopropane ring.

  • Acquire a 1H-13C HSQC Spectrum:

    • This experiment correlates protons to the carbons they are directly attached to.

    • Interpretation: Identify the cross-peaks corresponding to the cyclopropyl protons and their attached carbons. This will confirm which signals belong to the cyclopropane ring.

  • Acquire a 1H-13C HMBC Spectrum:

    • This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Interpretation: Look for correlations from the cyclopropyl protons to the carbon of the sulfonyl group and other substituents. This is crucial for confirming the overall structure and regiochemistry.

Data Presentation: Example of 2D NMR Data Interpretation

2D NMR Experiment Observed Correlation Interpretation
COSY Cross-peak between Ha (1.2 ppm) and Hb (1.5 ppm)Ha and Hb are coupled (likely geminal or vicinal).
HSQC Ha (1.2 ppm) correlates to Cx (15 ppm)Ha is directly attached to Cx.
HMBC Ha (1.2 ppm) correlates to Csulfonyl (ipso-carbon)The sulfonyl group is attached to a carbon adjacent to the one bearing Ha.

Visualization of Workflow:

G cluster_0 NMR Analysis Workflow A Complex 1H NMR Spectrum B Acquire 2D NMR Data (COSY, HSQC, HMBC) A->B C Analyze COSY: Identify Coupled Protons B->C D Analyze HSQC: Assign C-H Pairs B->D E Analyze HMBC: Establish Long-Range Connectivity B->E F Unambiguous Structure Elucidation C->F D->F E->F

Caption: Workflow for elucidating complex structures using 2D NMR.

Guide 2: Troubleshooting Peak Tailing in Reverse-Phase HPLC Analysis

Problem: Your sulfonyl-containing cyclopropane exhibits significant peak tailing during reverse-phase HPLC analysis, leading to poor resolution and inaccurate quantification.

Causality: Peak tailing for compounds with polar functional groups like sulfones can be caused by secondary interactions with active sites on the silica-based stationary phase, particularly free silanol groups.[20] It can also be exacerbated by issues with the HPLC system itself.[10][21][22]

Troubleshooting Protocol:

  • System Check:

    • Fittings and Tubing: Ensure all fittings are tight and that the tubing between the column and detector is as short and narrow as possible to minimize extra-column volume.[21]

    • Column Void: Check for a void at the head of the column, which can cause peak distortion. If a void is present, the column may need to be replaced.[20]

  • Mobile Phase Modification:

    • Lower pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the free silanol groups on the stationary phase, reducing their ability to interact with the polar sulfonyl group.[20]

    • Buffer Concentration: Ensure that if you are using a buffer, its concentration is sufficient to maintain a constant pH.[10]

  • Column Selection:

    • High-Purity Silica: Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of active silanol groups.[10]

    • Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase (e.g., a polar-embedded phase) that may offer different selectivity and reduced secondary interactions.

  • Sample Overload:

    • Dilute Sample: Inject a more dilute sample to rule out mass overload as the cause of tailing.

Visualization of Logical Relationships:

G cluster_1 Troubleshooting Peak Tailing A Peak Tailing Observed B System Issues A->B C Chemical Interactions A->C D Check Fittings & Tubing B->D E Inspect Column for Voids B->E F Modify Mobile Phase (Lower pH) C->F G Use High-Purity Column C->G H Reduce Sample Concentration C->H I Improved Peak Shape D->I E->I F->I G->I H->I

Caption: Decision tree for troubleshooting HPLC peak tailing.

Guide 3: Addressing Ion Suppression in LC-MS Analysis

Problem: The sensitivity of your LC-MS analysis for a sulfonyl-containing cyclopropane is unexpectedly low, or you are observing poor reproducibility.

Causality: Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components or mobile phase additives compete with the analyte for ionization, reducing the analyte's signal intensity.[23][24][25][26][27]

Protocol for Diagnosing and Mitigating Ion Suppression:

  • Diagnosis:

    • Post-Column Infusion: Infuse a constant flow of your analyte solution into the eluent from the HPLC column (after the column but before the MS source). Inject a blank matrix sample. A dip in the analyte's signal at the retention time where your analyte would normally elute indicates the presence of co-eluting, suppressing components.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your HPLC method (gradient, column, mobile phase) to separate your analyte from the interfering components.

    • Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove matrix components before analysis.

    • Dilution: Dilute your sample. This will reduce the concentration of both the analyte and the interfering species, but the effect on the suppression may be more pronounced, leading to an overall improvement in the signal-to-noise ratio.

    • Mobile Phase Additives: Be cautious with non-volatile mobile phase additives (e.g., phosphate buffers, some ion-pairing agents), as they are known to cause significant ion suppression. If possible, use volatile additives like formic acid or ammonium acetate.[26]

    • Internal Standard: Use a stable isotope-labeled internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Part 3: Chemical Stability Considerations

Question: My sulfonyl cyclopropane seems to be degrading during my workup or analysis. What conditions should I be aware of?

Answer: Sulfonyl-containing compounds, particularly sulfonyl chlorides and to a lesser extent sulfones, can be susceptible to degradation under certain conditions.

  • Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[28][29] The stability is highly dependent on the specific structure of the molecule. For instance, some N-arylsulfonamides can be deprotected under strongly acidic conditions.[28] If you suspect hydrolysis, you may observe the formation of the corresponding sulfonic acid.

  • Solvent Stability: Some sulfonyl compounds may be unstable in certain solvents. For example, alkyl sulfonyl fluorides have been shown to decompose in DMSO, especially in the presence of water, but are more stable in DMF.[21]

  • Degradation Products: The nature of the degradation products will depend on the reaction conditions and the structure of the starting material. Common degradation pathways can involve cleavage of the C-S or S-N bond. Under aqueous acidic conditions, complex rearrangements can occur.[30][31]

Recommendations for Ensuring Stability:

  • pH Control: During workup and analysis, maintain a neutral or near-neutral pH whenever possible.

  • Anhydrous Conditions: For sensitive intermediates like sulfonyl chlorides, use anhydrous solvents and perform reactions under an inert atmosphere.

  • Solvent Choice: Choose your analytical solvents carefully, considering potential reactivity. If in doubt, perform a stability study by dissolving your compound in the intended solvent and monitoring it over time by HPLC or NMR.

By understanding these common challenges and implementing the troubleshooting strategies outlined in this guide, researchers can more effectively and accurately characterize sulfonyl-containing cyclopropanes, accelerating their research and development efforts.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 806–814. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry : RCM, 17(17), 1971–1979. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

  • University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. Retrieved from [Link]

  • YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Figshare. (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155–165. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • YouTube. (2024, April 6). What is Chiral Column in HPLC ? Retrieved from [Link]

  • Read Chemistry. (2024, May 9). Complex Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • YouTube. (2020, September 21). CHM4930 Example of Solving Structure from 2D NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Li, Y., et al. (2018). Degradation products of rubusoside under acidic conditions. Journal of agricultural and food chemistry, 66(10), 2419–2426. Retrieved from [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic resonance in chemistry : MRC, 46(6), 563–572. Retrieved from [Link]

  • MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

  • Compound Interest. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Indelicato, J. M., et al. (1974). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 63(3), 365–370. Retrieved from [Link]

Sources

Preventing decomposition of 1-Methanesulfonylcyclopropane-1-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methanesulfonylcyclopropane-1-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Due to its strained cyclopropane ring and reactive functional groups (sulfonyl and carboxylic acid), this molecule requires specific storage and handling protocols to prevent decomposition. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

The primary challenge in storing this compound is preventing its degradation, which can lead to inconsistent experimental results. The following table outlines common observations that may indicate decomposition and provides a structured approach to resolving these issues.

Symptom / Observation Potential Root Cause Recommended Corrective Action Preventative Measures
Change in Physical Appearance (e.g., discoloration, clumping) Moisture Absorption & Hydrolysis: The methanesulfonyl group can be susceptible to hydrolysis, and the compound is likely hygroscopic.Discard the affected lot as purity is compromised. If material is critical, repurification via recrystallization may be attempted, but requires analytical validation (NMR, LC-MS).Store in a desiccator over a strong desiccant (e.g., P₂O₅). Use an inert atmosphere (Argon or Nitrogen) for long-term storage.[1]
Decreased Purity on Analytical Chromatogram (e.g., HPLC, LC-MS) Thermal Decomposition: Elevated temperatures can promote decarboxylation or ring-opening of the cyclopropane moiety.Re-qualify the material using a validated analytical method to determine the current purity. If purity is below the required specification, the material should be discarded.Store at or below recommended temperatures (-20°C for long-term).[2] Avoid repeated temperature cycles by preparing single-use aliquots.
Inconsistent Reaction Yields or New Impurity Profiles Reaction with Container or Atmosphere: The acidic nature of the carboxylic acid can react with certain materials.[3] Exposure to atmospheric CO₂ or oxygen can also initiate degradation pathways.Transfer the compound to a new, inert container (borosilicate glass or PTFE). Re-analyze the starting material before use in any new reaction.Use high-quality, inert storage vials. Purge the container headspace with an inert gas before sealing.
pH Shift in Solubilized Compound Acid- or Base-Catalyzed Degradation: Contamination with acidic or basic residues can accelerate decomposition. Sulfonate esters, for example, show varied stability under acidic and basic conditions.[4]Prepare fresh solutions using high-purity, neutral solvents. Ensure all glassware is scrupulously clean and free of acidic or basic residues.Use anhydrous, high-purity solvents for all stock solutions. Buffer solutions where appropriate for the experimental context, being mindful of potential buffer-compound interactions.

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: What are the optimal storage conditions for long-term stability?

For long-term storage (months to years), this compound solid should be stored at -20°C or lower in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[2] Storing it inside a desiccator within the freezer provides an additional layer of protection against moisture.

Q2: How should I handle the compound for routine laboratory use?

When accessing the compound, always allow the container to equilibrate to room temperature before opening.[2] This crucial step prevents atmospheric moisture from condensing on the cold solid, which can initiate hydrolysis. Weigh out the required amount quickly in a controlled-humidity environment if possible, and promptly reseal and purge the container with inert gas before returning it to cold storage.

Q3: Is this compound sensitive to light?

While there is no specific data on this molecule's photosensitivity, related compounds like Salsolinol-1-carboxylic acid can undergo oxidative decarboxylation, which can be influenced by light.[2] As a best practice, it is advisable to store the compound in an amber vial or a container protected from light to minimize any potential for photodegradation.[1][2]

Q4: What storage container materials are recommended?

Use containers made of inert materials. Borosilicate glass vials with PTFE-lined caps are an excellent choice. Avoid storing the compound in metal containers, as carboxylic acids can be corrosive.[3]

Decomposition & Stability

Q5: What are the likely decomposition pathways for this molecule?

While specific degradation studies are not publicly available, based on its structure, we can anticipate several potential pathways:

  • Decarboxylation: The carboxylic acid group may be lost as CO₂, particularly if exposed to heat.

  • Hydrolysis: The methanesulfonyl group could be hydrolyzed to methanesulfonic acid and the corresponding cyclopropane alcohol derivative, especially in the presence of moisture and acid/base catalysts.

  • Cyclopropane Ring Opening: The strained three-membered ring is susceptible to opening under certain nucleophilic or acidic conditions, leading to a variety of linear products.

Q6: How can I detect if my compound has started to decompose?

The most reliable method is to use analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for detecting low-level impurities and decomposition products.[5][6] A change in the retention time or the appearance of new peaks in the chromatogram is a clear indicator. Proton NMR spectroscopy can also be used to check for the loss of characteristic cyclopropane or methanesulfonyl protons and the appearance of new signals.

Q7: My solution of the compound has turned slightly yellow. Is it still usable?

A color change often indicates the formation of degradation products.[2] While the compound might still be predominantly intact, the presence of impurities can interfere with your experiments. It is strongly recommended to re-analyze the solution by LC-MS to identify the impurity and quantify the purity of the parent compound before proceeding.[2] If high purity is critical, the solution should be discarded.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquoting: Upon receiving the compound, if it is in a large quantity, divide it into smaller, single-use aliquots in a low-humidity environment (e.g., a glove box or a dry room). This minimizes the exposure of the bulk material to the atmosphere during repeated use.

  • Container Preparation: Place each aliquot into a pre-dried amber glass vial with a PTFE-lined screw cap.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vials inside a labeled, larger container that also contains a desiccant.

  • Storage: Store the container in a freezer at -20°C .

Protocol 2: Analytical Workflow for Purity Assessment (LC-MS)
  • Sample Preparation: Prepare a fresh 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to a working concentration of ~10-50 µg/mL with the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for initial assessment.

    • Analysis Mode: Full scan mode to detect unknown impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis of the parent compound.[5][7]

  • Data Analysis: Integrate the peak area of the parent compound and all impurity peaks. Calculate the purity as (Area of Parent Peak / Total Area of All Peaks) x 100. Compare this to the certificate of analysis and your experimental requirements.

Visual Guides

Troubleshooting Workflow for Suspected Decomposition

The following diagram outlines the logical steps to take when you suspect your sample of this compound may have degraded.

Decomposition_Troubleshooting start Observation: Suspected Decomposition (e.g., color change, poor results) check_physical Visual & Physical Inspection (Clumping, Discoloration) start->check_physical analytical_check Perform Analytical Check (LC-MS, NMR) start->analytical_check If results are inconsistent check_physical->analytical_check If abnormal purity_ok Purity Meets Specification? analytical_check->purity_ok purity_bad Purity Unacceptable purity_ok->purity_bad No proceed Proceed with Experiment purity_ok->proceed Yes review_handling Review Handling & Storage Protocols purity_bad->review_handling discard Discard Material & Procure New Lot purity_bad->discard implement_changes Implement Corrective Actions (e.g., use aliquots, inert gas) review_handling->implement_changes implement_changes->discard for current lot

Caption: Troubleshooting flowchart for identifying and addressing decomposition.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet. This is a generic reference to the type of document providing storage information, as a direct link to a specific future SDS is not possible. A representative example is often found on the product page of a chemical supplier.
  • Greenbook.net. (n.d.). Safety Data Sheet.
  • Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Royal Society of Chemistry. Retrieved from [Link]

  • Whitty, A., & McConnell, D. J. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Journal of Organic Chemistry. (2008). Studies on the stability of cycloprop-2-ene carboxylate dianions and reactions with electrophiles. PubMed. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage. Retrieved from [Link]

  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Bioscience, Biotechnology, and Biochemistry. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • Phytochemical Analysis. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Chromatographic Separation for 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-Methanesulfonylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common separation challenges. Drawing from established chromatographic principles and field experience, this document offers troubleshooting guides and FAQs to help you develop robust and efficient analytical methods.

Understanding the Analyte: Physicochemical Properties and Chromatographic Implications

This compound is a unique molecule presenting specific challenges for chromatographic separation. Its structure contains a highly polar sulfone group and an ionizable carboxylic acid group, making it a polar, acidic compound.[1] Understanding its properties is the first step toward developing a successful separation method.

PropertyValue / StructureChromatographic Implication
Structure CS(=O)(=O)C1(CC1)C(=O)O[1]The combination of a cyclopropane ring, a carboxylic acid, and a methanesulfonyl group results in a polar molecule with a chiral center.
Molecular Formula C₅H₈O₄S[1]-
Molecular Weight 164.18 g/mol [2]-
Predicted XlogP -0.5[1]A negative LogP value indicates high polarity (hydrophilicity). This predicts low retention on traditional reversed-phase (e.g., C18) columns.[3]
Estimated pKa ~2-3The carboxylic acid group is the primary ionizable site. The strong electron-withdrawing effect of the adjacent sulfone group significantly increases its acidity, lowering the pKa from the typical 4-5 range for carboxylic acids.[4] This is a critical parameter for mobile phase pH selection.[5]

The core challenge is twofold: achieving sufficient retention for a highly polar analyte and managing the peak shape of a strong acid.

Frequently Asked Questions (FAQs) & Method Development Guide

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: I am getting little to no retention of my analyte on a standard C18 column. What are the primary causes and solutions?

A1: This is the most common issue for polar compounds like this compound. The lack of retention stems from the analyte's high polarity and its potential ionization. Here’s how to address it:

1. Control the Mobile Phase pH: The single most critical factor is suppressing the ionization of the carboxylic acid group.[6][7] At a typical unbuffered mobile phase pH, the analyte will be deprotonated (anionic), making it extremely polar and poorly retained on a non-polar C18 stationary phase.

  • The Rule: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[6] Given the estimated pKa of 2-3, a mobile phase pH of ≤ 2.0 is required.

  • Action: Add an acidifier to the aqueous portion of your mobile phase. 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) are excellent starting points.[8] For even lower pH, 0.1% trifluoroacetic acid (TFA) can be used, but be mindful that it is a strong ion-pairing agent and can be difficult to remove from the column.[7]

2. Increase Mobile Phase Aqueous Content: To increase the retention of a polar analyte in reversed-phase, you must make the mobile phase more polar.

  • Action: Increase the percentage of the aqueous component (e.g., from 70% to 90% or even 100%).

  • Warning - Phase Collapse: Standard C18 columns can undergo "phase collapse" or "pore dewetting" in highly aqueous mobile phases (typically >95% aqueous), leading to a sudden and irreversible loss of retention.[9]

3. Select an Appropriate Column: If pH control and high aqueous content are insufficient, your column is not suitable for this application. Consider columns specifically designed for polar analytes:

  • Polar-Embedded Columns: These C18 columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for the use of 100% aqueous mobile phases without phase collapse and provides an alternative selectivity mechanism for enhanced retention of polar compounds.[9][10]

  • Polar-Endcapped Columns: These columns use a polar group to cap residual silanols, making them more compatible with highly aqueous mobile phases.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a diol) with a high-organic, low-aqueous mobile phase. The analyte partitions into an aqueous layer on the surface of the stationary phase, providing strong retention for polar molecules.[9]

Q2: My analyte peak is exhibiting significant tailing. How can I achieve a symmetrical peak?

A2: Peak tailing for acidic compounds is typically caused by unwanted secondary interactions with the stationary phase or improper mobile phase conditions.[8]

Causality Diagram: Root Causes of Peak Tailing

Tailing Peak Tailing pH_Issue Improper Mobile Phase pH (Analyte is partially ionized) Tailing->pH_Issue Caused by Silanol Secondary Silanol Interactions (Analyte interacts with Si-OH) Tailing->Silanol Caused by Overload Column Overload (Too much sample injected) Tailing->Overload Caused by Contamination Column Contamination Tailing->Contamination Caused by

Caption: Common causes of peak tailing for acidic analytes.

Solutions:

  • Verify Mobile Phase pH: As discussed in Q1, ensure the pH is low enough to fully protonate the carboxylic acid. If the mobile phase pH is close to the analyte's pKa, you will have a mixed population of ionized and neutral forms, leading to severe peak broadening and tailing.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to cover most of the free silanol groups (Si-OH) on the silica surface. These acidic silanols can have strong secondary interactions with polar analytes, causing tailing.[8] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[8][9]

    • Action: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were overloading the column.

  • Check Sample Solvent: Dissolving your sample in a solvent that is much stronger (less polar in reversed-phase, e.g., 100% Acetonitrile) than your mobile phase can cause peak distortion.[8]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition.[8]

Q3: What are the recommended starting conditions for developing a robust reversed-phase HPLC method?

A3: A systematic approach starting with a scouting gradient is highly effective. This allows you to quickly determine the approximate retention time and optimize the separation.

  • Column Selection: Start with a modern, polar-compatible reversed-phase column (e.g., a polar-embedded C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ensure all mobile phase components are fully dissolved and mixed.[9]

  • Initial HPLC Conditions:

ParameterRecommended Starting Value
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 1-2 µL
Detection UV at 210 nm (or appropriate for your detector)
Scouting Gradient 5% to 95% B over 10 minutes
  • Analysis and Optimization Workflow:

Caption: Workflow for HPLC method optimization.

  • Isocratic Conversion (Optional): For a simple and robust method, you can convert the optimized gradient to an isocratic hold. The isocratic mobile phase composition should correspond to the composition at which your analyte elutes during the gradient run.[9]

Q4: How can I separate the enantiomers of this compound?

A4: The molecule is chiral, and separating its enantiomers is often a regulatory requirement in drug development. This requires Chiral Chromatography.

  • Technique: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach.[11][12]

  • Column Selection: Polysaccharide-based CSPs are highly versatile and successful for a wide range of compounds.

    • Recommended Columns: Start with columns like Daicel CHIRALPAK® IA, IB, IC, or CHIRALCEL® OD, OJ.[11][12] These columns, based on immobilized or coated amylose and cellulose derivatives, provide different chiral recognition mechanisms.

  • Mobile Phase: Chiral separations are often achieved in normal-phase, polar organic, or reversed-phase modes.

    • Normal Phase (Most Common): A mixture of an alkane (like n-Hexane or n-Heptane) and an alcohol (like 2-Propanol or Ethanol) is a typical starting point.[11] An acidic additive (e.g., 0.1% TFA or Acetic Acid) is almost always required to ensure good peak shape for acidic analytes.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency. It uses supercritical CO₂ as the main mobile phase component, with a co-solvent (like Methanol) and an additive. Anion-exchange type CSPs have shown excellent performance for acidic compounds in SFC.[13]

Screening Protocol: Screen several CSPs with a standard mobile phase (e.g., Hexane/2-Propanol with 0.1% TFA) to find the column that provides the best selectivity (separation factor, α). Then, optimize the ratio of alcohol to fine-tune the retention and resolution.

Systematic Troubleshooting Guide

When chromatographic problems arise, a logical, step-by-step approach is the key to a quick resolution. Use the following decision tree to diagnose and solve common issues.

Troubleshooting Workflow: Poor Chromatography

Caption: A decision tree for systematic troubleshooting of common HPLC issues.

References
  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. Journal of the Chinese Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. BenchChem.
  • Li, Y. M., & Feng, J. T. (n.d.). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed.
  • Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Müller, P. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting peak tailing in fukinolic acid HPLC analysis. BenchChem.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. YouTube.
  • ResearchGate. (2017). Conditions for separating of basic and acidic compounds (HPLC). ResearchGate.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • ResearchGate. (2025). Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase. ResearchGate.
  • PubChemLite. (n.d.). This compound (C5H8O4S). PubChemLite.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
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  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.
  • Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

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Technical Support Center: Residual Solvent Removal for 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from 1-Methanesulfonylcyclopropane-1-carboxylic acid. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, provide field-proven troubleshooting, and ground our protocols in authoritative standards.

Foundational Knowledge: Understanding the 'Why'

This section addresses the fundamental questions that form the basis of a robust and compliant solvent removal strategy.

Q1: Why is the complete removal of residual solvents from my this compound so critical?

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their removal is paramount for three primary reasons:

  • Patient Safety: Many solvents are toxic and offer no therapeutic benefit.[3][4] Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R9) guideline, establish strict limits based on toxicological data to ensure patient safety.[5][6] Solvents are classified based on their risk to human health:

    • Class 1: Solvents to be avoided, known to cause unacceptable toxicities.[1][2]

    • Class 2: Solvents to be limited due to their inherent toxicity.[3]

    • Class 3: Solvents with low toxic potential, which should be used where practical.[4]

  • Product Stability and Quality: Residual solvents can affect the physicochemical properties of the API, including crystal form (polymorphism), purity, and solubility.[6][7] Trapped solvents can lead to degradation of the API over time, impacting its stability and shelf-life.

  • Regulatory Compliance: Meeting the acceptance criteria for residual solvents as defined by pharmacopeias and regulatory bodies (e.g., USP <467>, ICH Q3C) is a non-negotiable aspect of drug development and manufacturing.[1][2][7]

Q2: What are the typical residual solvents I might encounter, and what should I know about them?

The synthesis of a polar molecule like this compound likely involves a variety of solvents during reaction, work-up, and crystallization. You must test for any solvent used or produced during your process.[4][6] Below is a table of common possibilities.

Table 1: Potential Solvents in API Synthesis & Key Properties

Solvent Boiling Point (°C) ICH Class Typical Removal Challenge
Toluene 111 Class 2 High boiling point, often requires elevated temperatures.
Acetonitrile 82 Class 2 Can be difficult to remove completely from polar compounds.
Methanol 65 Class 2 Relatively easy to remove but is a Class 2 solvent.
Dichloromethane (DCM) 40 Class 2 Low boiling point, but can be persistent in some crystal lattices.
Tetrahydrofuran (THF) 66 Class 2 Can form peroxides; relatively easy to remove under vacuum.
Ethyl Acetate 77 Class 3 Generally easy to remove due to moderate volatility.[8]
Acetone 56 Class 3 Highly volatile and typically easy to remove.
Dimethylformamide (DMF) 153 Class 2 Very high boiling point; difficult to remove by standard drying.[9]

| Dimethyl Sulfoxide (DMSO) | 189 | Class 2 | Extremely high boiling point; requires specialized techniques.[9] |

Q3: What critical physical properties of my compound must I determine before attempting solvent removal?

Before applying heat or vacuum, characterizing the thermal properties of your specific batch of this compound is a self-validating step that prevents product loss and ensures integrity.

  • Melting Point (MP): This determines the maximum allowable drying temperature. Drying should always be conducted at a temperature safely below the melting point to avoid phase changes.

  • Thermal Stability (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. TGA will reveal the temperature at which your compound begins to decompose. This decomposition temperature is the absolute upper limit for any drying process. DSC can reveal melting, crystallization, or polymorphic transitions. Heat-sensitive APIs require gentler methods.[9][10]

  • Physical Form: The material's form significantly impacts drying efficiency. A fine, crystalline powder with high surface area will dry much faster than a dense, glassy solid or a viscous oil.[11]

Method Selection & Troubleshooting Guide

Choosing the right solvent removal technique is a function of your compound's stability, the solvent's properties, and the required final purity. The following workflow and Q&A will guide your decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: API with Residual Solvent stability Assess Thermal Stability (TGA/DSC) & Solvent BP start->stability is_stable Is API Thermally Stable? stability->is_stable heat_sensitive API is Heat-Sensitive is_stable->heat_sensitive No heat_stable API is Thermally Stable is_stable->heat_stable Yes lyophilization Lyophilization (Freeze-Drying) - Best for aqueous or t-BuOH - Gentle, avoids thermal stress heat_sensitive->lyophilization verify Verify Solvent Levels (GC-HS) lyophilization->verify solvent_bp High or Low Boiling Solvent? heat_stable->solvent_bp high_bp High-Boiling (e.g., DMF, DMSO) solvent_bp->high_bp High low_bp Low/Moderate Boiling solvent_bp->low_bp Low slurry Solvent Displacement / Slurry Wash - Resuspend in anti-solvent - Filter and proceed to drying high_bp->slurry vac_oven Vacuum Oven Drying - Standard, efficient method - Control Temp/Pressure/Time slurry->vac_oven After filtering low_bp->vac_oven vac_oven->verify

Caption: Decision workflow for selecting a solvent removal method.
Q4: I have a thermally stable batch with residual ethyl acetate. When should I use a vacuum oven, and what are the starting parameters?

A vacuum oven is the workhorse for solvent removal from thermally stable APIs.[12] By reducing the pressure, you lower the solvent's boiling point, allowing for rapid evaporation at a temperature that won't harm your compound.[13]

  • When to Use: Ideal for removing Class 3 and most Class 2 solvents (low-to-moderate boiling points) from a thermally stable solid.

  • Mechanism: The process relies on creating a high vapor pressure differential between the solid and the surrounding atmosphere. A vacuum pump removes evaporated solvent molecules, driving the equilibrium towards further evaporation.[10] A slow nitrogen sweep can sometimes facilitate carrying solvent vapors away.

  • Starting Parameters:

    • Temperature: Start at 30-40°C. This should be well below the compound's melting point and decomposition temperature.

    • Vacuum: Aim for the lowest pressure your system can reliably achieve (<1 mbar is excellent).

    • Time: Begin with an overnight (12-16 hours) cycle.

Q5: TROUBLESHOOTING — My solvent levels (tested by GC-HS) are still high after standard vacuum oven drying. What should I do?

This is a common issue. Here is a logical troubleshooting sequence:

  • Check System Integrity: First, validate your equipment. Ensure your vacuum oven is reaching and holding the target pressure. Small leaks can dramatically reduce drying efficiency.[11]

  • Increase Time: The simplest variable to change is time. Extend the drying time to 24 or 48 hours and re-test. Solvent removal is often diffusion-limited from within the crystal lattice.

  • Increase Temperature (Cautiously): If your TGA/DSC data shows a safe margin, increase the temperature in 5-10°C increments. Do not exceed 50-60% of the melting point (in Kelvin) as a general rule of thumb.

  • Reduce Particle Size: If the material is in large clumps, gently grind it (if it doesn't affect morphology) to increase the surface area. This can significantly speed up drying.

  • Use a Nitrogen Bleed: Introducing a very slow stream of dry nitrogen into the oven can help carry solvent vapors to the pump more efficiently. This is more effective than a static vacuum alone.

Q6: TROUBLESHOOTING — I'm seeing discoloration or a drop in purity in my compound after drying. How can I prevent thermal degradation?

This indicates your drying temperature is too high for your compound's stability.

  • Immediate Action: Lower the temperature immediately.

  • Strategy 1: Deeper Vacuum: A better vacuum pump will lower the solvent's boiling point further, allowing you to achieve the same evaporation rate at a lower, safer temperature.

  • Strategy 2: Switch Methods: If degradation occurs even at low temperatures (e.g., 30°C), your compound is likely too heat-sensitive for standard oven drying. You must switch to a non-thermal method like lyophilization.[10]

Q7: My compound is very heat-sensitive. Is lyophilization (freeze-drying) a good option?

Yes, lyophilization is the premier choice for drying highly sensitive biological and pharmaceutical compounds.[14]

  • Mechanism: The process involves first freezing your compound in a suitable solvent (often one that sublimes easily, like water or tert-butanol). A deep vacuum is then applied, causing the frozen solvent to transition directly from a solid to a gas (sublimation), bypassing the liquid phase.[15] This removal of solvent at low temperatures is exceptionally gentle on the API.[16]

  • Applicability: While excellent for removing water, it can be adapted for organic solvents. However, it requires careful cycle development. For example, removing acetonitrile requires very low temperatures (-65°C) and a high-performance vacuum system to prevent the solvent from melting in the cold trap, which would spoil the vacuum.[14] A common strategy is to dissolve the sample in a water/t-BuOH mixture, freeze, and lyophilize.

Q8: How do I remove a high-boiling point solvent like DMSO or DMF?

These solvents are notoriously difficult to remove by heating, as the required temperatures would certainly degrade the API.[9] The most effective strategy is solvent displacement via slurrying or re-precipitation.

  • Mechanism: This technique leverages solubility. The goal is to find a solvent (an "anti-solvent") in which your this compound is insoluble, but the high-boiling residual solvent is soluble.

  • Procedure:

    • Suspend your solid API (containing DMF/DMSO) in a suitable anti-solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or even cold water, depending on your API's solubility).

    • Stir the slurry for a period (e.g., 1-2 hours). The high-boiling solvent will partition from the solid into the liquid anti-solvent.

    • Filter the solid API.

    • Wash the filter cake with fresh, cold anti-solvent.

    • Dry the now-purified solid using a standard vacuum oven at a gentle temperature to remove the much more volatile anti-solvent.

Protocols & Data

The following are detailed, step-by-step methodologies for the key techniques discussed.

Protocol 1: Standard Vacuum Oven Drying
  • Preparation: Place a thin layer of your crystalline this compound onto a clean, tared glass drying tray. Do not exceed a depth of 1 cm to maximize surface area.

  • Loading: Place the tray into the vacuum oven.

  • Heating: Begin heating the oven to the target temperature (e.g., 40°C).

  • Evacuation: Once the temperature has stabilized, slowly apply the vacuum. A gradual application prevents the fine powder from being aspirated into the vacuum line.

  • Drying: Dry under full vacuum for at least 16 hours.

  • Breaking Vacuum: Break the vacuum with an inert gas like dry nitrogen. Do not use ambient air, as it contains moisture that can be reabsorbed by the dry product.

  • Analysis: Remove a sample for analysis by Gas Chromatography-Headspace (GC-HS) to quantify the remaining solvent.

  • Iteration: Repeat the drying cycle if solvent levels remain above the ICH limit.

G A 1. Spread API on Tray B 2. Load into Oven & Heat A->B C 3. Slowly Apply Full Vacuum B->C D 4. Dry for 16+ hours C->D E 5. Break Vacuum with Nitrogen D->E F 6. Analyze Sample (GC-HS) E->F G Pass? F->G G->D No (Repeat Cycle) H Done G->H Yes

Caption: Workflow for the standard vacuum oven drying protocol.
Protocol 2: Solvent Slurrying for High-Boiling Point Solvents
  • Anti-Solvent Selection: Choose a validated anti-solvent in which your API has very low solubility (<1 mg/mL).

  • Slurrying: In a clean vessel, add the API and approximately 10 volumes of the anti-solvent (e.g., for 10 g of API, use 100 mL of anti-solvent).

  • Agitation: Stir the resulting slurry at room temperature for 1-2 hours.

  • Filtration: Isolate the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2-3 portions of fresh, cold anti-solvent to remove any remaining mother liquor containing the high-boiling solvent.

  • Preliminary Drying: Pull air or nitrogen through the filter cake for 30 minutes to remove the bulk of the anti-solvent.

  • Final Drying: Transfer the solid to a vacuum oven and dry using Protocol 1 to remove the residual anti-solvent.

Verification & Analysis

Q9: How do I definitively confirm that the residual solvent levels are acceptable?

Visual inspection or weight loss is not sufficient. Quantitative analysis is required.

  • Analytical Method: The standard and regulatory-accepted method for residual solvent analysis is Gas Chromatography with Headspace sampling (GC-HS) .[17] This technique is highly sensitive and specific for volatile organic compounds.

  • Validation: The analytical method used must be validated according to ICH Q2 guidelines to ensure it is accurate, precise, and specific for the solvents being measured in your product matrix.[18]

  • Acceptance Criteria: The results from your validated GC-HS method must be below the concentration limits specified in the ICH Q3C guidelines for each respective solvent.[5][6]

References

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • ECA Academy. ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • Shimadzu Corporation. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R6). [Link]

  • IQS Directory. How Are Ovens Used In Pharmaceutical Manufacturing? [Link]

  • Thermcraft Inc. Industrial Drying Ovens for Pharmaceuticals. [Link]

  • Davron Technologies. Drying Pharmaceutical Tablets: How Production Ovens Boost Quality and Efficiency. [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. [Link]

  • Wikipedia. Rotary evaporator. [Link]

  • Google Patents. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Google Patents. Method of lyophylization to reduce solvent content and enhance product recovery.
  • American Laboratory. Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • ACS Omega. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. [Link]

  • ZX Laboratory Equipment Suppliers. Understanding the Drying Oven Method: An Essential Component of Manufacturing Processes. [Link]

  • Emerald Cloud Lab. ExperimentLyophilize Documentation. [Link]

  • Across International. Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Welch Vacuum. Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • Google Patents. A novel process of residual solvent removal.
  • Asynt. What Is It? | Rotary Evaporator. [Link]

  • Reddit. Removing residual solvent from Oils Tips : r/Chempros. [Link]

  • JoVE. Video: Rotary Evaporation to Remove Solvent. [Link]

  • ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • ResearchGate. How to remove residual peaks of solvent from NMR ?. [Link]

  • Google Patents. A method for removing residual water-soluble organic solvent in a sample.
  • Kinam Park, Purdue University. 3 Results and Discussion. [Link]

  • PubChemLite. This compound (C5H8O4S). [Link]

  • Confidence Analytics. What are the reasons for failing residual solvent analysis?. [Link]

  • extraktLAB. Solvent Removal Guide. [Link]

  • YouTube. How to remove high boiling solvent from crude- Reaction work up. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities. [Link]

  • USP-NF. (467) RESIDUAL SOLVENTS. [Link]

  • National Institutes of Health (NIH). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • USP-NF. <467> Residual Solvents. [Link]

  • USP-NF. 467 RESIDUAL SOLVENTS. [Link]

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Technical Support Center: Addressing Diastereoselectivity in Substituted Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of substituted cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling diastereoselectivity in their cyclopropanation reactions. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common challenges, offering field-proven insights and troubleshooting strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation of an allylic alcohol is showing low diastereoselectivity. What are the primary factors I should investigate?

A1: Low diastereoselectivity in Simmons-Smith reactions of allylic alcohols often stems from suboptimal direction by the hydroxyl group. The key is the pre-coordination of the zinc carbenoid to the alcohol's oxygen, which directs the methylene transfer to the same face of the double bond.[1][2][3]

Troubleshooting Steps:

  • Reagent Choice and Preparation: The nature of the zinc carbenoid is critical.[1][3]

    • Et₂Zn/CH₂I₂ vs. Zn-Cu/CH₂I₂: The Furukawa reagent (Et₂Zn/CH₂I₂) often provides higher diastereoselectivities compared to the traditional zinc-copper couple, especially for (E)-disubstituted olefins.[1] This is attributed to its greater Lewis acidity and bulkiness.[1][3]

    • Reagent Stoichiometry: Ensure an excess of the cyclopropanating reagent is used to drive the reaction to completion and favor the directed pathway.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity by influencing the Lewis acidity of the zinc reagent.[4]

    • Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred as they do not compete with the substrate's hydroxyl group for coordination to the zinc center.

    • Coordinating solvents like ethers (e.g., THF, Et₂O) can decrease the rate and selectivity by solvating the zinc carbenoid.[4] An interesting case showed that a reaction in pentane gave an 86:14 syn:anti ratio, while the same reaction in ether resulted in a 50:50 mixture.[1]

  • Substrate Structure:

    • (Z) vs. (E) Olefins: (Z)-disubstituted allylic alcohols typically give very high syn selectivities (>200:1).[1][3] (E)-olefins are more challenging and often yield more modest ratios.[1]

    • Steric Hindrance: Bulky substituents near the double bond or the hydroxyl group can hinder the required conformation for effective directing, leading to a decrease in diastereoselectivity.

Q2: I am using a transition metal catalyst (e.g., Rhodium) with a diazo compound and getting a mixture of diastereomers. How can I improve the selectivity?

A2: Diastereoselectivity in transition metal-catalyzed cyclopropanations is governed by the steric and electronic interactions in the transition state between the metal carbene and the alkene.[5] The catalyst's ligand environment is paramount.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Rhodium Carboxylates: Dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point, but modifying the carboxylate ligands can enhance selectivity.[5] For instance, bulkier carboxylates can create a more sterically demanding environment, favoring one diastereomeric outcome.

    • Chiral Ligands: For enantioselective and diastereoselective reactions, employing chiral ligands is essential. Chiral pyridine-bisoxazoline (PyBox)-ruthenium catalysts and tert-leucine-derived dirhodium complexes have shown excellent performance in achieving high diastereoselectivity.[6]

  • Diazo Compound Structure:

    • Steric Bulk: Increasing the steric bulk of the ester group in a diazoacetate can increase the selectivity for the (E)-cyclopropane.[5]

    • Electronic Effects: The electronic nature of substituents on the diazo compound can influence reactivity and selectivity. For example, electron-donating groups on an aryl ring of an α-aryl-α-diazo compound can enhance π-stacking interactions with the catalyst, leading to better selectivity.[6]

  • Alkene Substrate:

    • The geometry of the alkene is typically retained in the product.[5]

    • The electronic properties of the alkene are also a factor. Electron-rich, neutral, and electron-poor olefins can all be cyclopropanated, but the catalyst system may need to be optimized for each.[5]

Q3: My organocatalytic cyclopropanation is not selective. What are the key parameters to optimize?

A3: Organocatalytic cyclopropanations often proceed through different mechanisms than metal-catalyzed reactions, such as the formation of ylides or via iminium ion activation.[7] The catalyst structure and reaction conditions are crucial for inducing stereoselectivity.

Troubleshooting Steps:

  • Catalyst Choice:

    • Chiral Amines: Catalysts like chiral diphenylprolinol silyl ethers are effective in cascade Michael-alkylation reactions to form cyclopropanes with high diastereo- and enantioselectivity.[8]

    • Chiral Phosphoric Acids: These catalysts can generate a chiral counteranion environment that directs the stereochemical outcome, as seen in the formation of complex polycyclic cyclopropanes.

  • Reaction Conditions:

    • Base: In reactions involving ylide formation, the choice of base is critical. For instance, using 2,6-lutidine as a base can favor cyclopropane formation, while switching to NaOAc can lead to a ring-opening reaction.[8]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.

Q4: How can a chiral auxiliary be used to control diastereoselectivity, and what are the common issues?

A4: A chiral auxiliary is a chiral moiety that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction.[1][9] After the desired transformation, the auxiliary is cleaved.

Common Issues and Solutions:

  • Poor Diastereoselectivity:

    • Auxiliary Choice: The chosen auxiliary may not be providing a sufficient steric or electronic bias. Auxiliaries derived from Evans' oxazolidinones or sugars like D-fructose have been used effectively.[1][10]

    • Attachment Point: The proximity of the auxiliary to the reacting center is crucial. If it is too far, its directing effect will be diminished.

  • Difficulty in Auxiliary Removal:

    • The conditions required to remove the auxiliary might be harsh and could lead to decomposition or racemization of the product. It is important to choose an auxiliary that can be cleaved under mild conditions.

  • Substrate-Auxiliary Mismatch:

    • The inherent stereochemical preferences of the substrate may oppose the directing effect of the auxiliary, leading to low selectivity. In such cases, a different auxiliary or a catalyst-controlled approach might be more suitable.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) in Simmons-Smith Reaction 1. Ineffective hydroxyl group direction. 2. Competing non-directed pathway. 3. Use of a coordinating solvent.1. Switch to the Furukawa reagent (Et₂Zn/CH₂I₂). 2. Ensure anhydrous conditions. 3. Use a non-coordinating solvent like DCM or DCE.[4]
Mixture of cis/trans Isomers in Metal-Catalyzed Cyclopropanation 1. Inadequate steric differentiation by the catalyst. 2. Low reaction temperature may be needed. 3. Electronic mismatch between carbene and olefin.1. Use a catalyst with bulkier ligands. 2. Decrease the reaction temperature. 3. Modify the electronic properties of the diazo compound or use a different catalyst system.
Poor Selectivity with a Chiral Auxiliary 1. Auxiliary is too far from the reaction center. 2. Steric or electronic bias of the auxiliary is insufficient. 3. The auxiliary is not rigidly held in a single conformation.1. Redesign the substrate to bring the auxiliary closer to the reacting bond. 2. Screen different chiral auxiliaries. 3. Incorporate features that lock the conformation, such as chelation.
Reaction is not Reproducible 1. Purity of reagents (especially diazo compounds). 2. Trace amounts of water or oxygen. 3. Inconsistent reaction temperature.1. Purify diazo compounds before use. 2. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a cryostat for accurate temperature control.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral allylic alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (1.1 M in hexanes, 2.2 equiv) via syringe. Stir for 15 minutes. Then, add diiodomethane (2.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.[11]

Protocol 2: Determining Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified cyclopropane product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (e.g., 5 seconds) to allow for accurate integration.

  • Analysis:

    • Identify signals that are unique to each diastereomer. Protons on the cyclopropane ring or on substituents attached to it are often well-resolved.

    • Integrate the distinct signals for each diastereomer.

    • Calculate the diastereomeric ratio by comparing the integration values of the corresponding signals.[11][12]

Visualizing Reaction Control

Directed Simmons-Smith Cyclopropanation

G cluster_0 Reaction Pathway Alkene Allylic Alcohol Complex Chelated Intermediate Alkene->Complex Coordination Reagent IZnCH2I Reagent->Complex TS Directed Transition State Complex->TS Intramolecular Methylene Transfer Product syn-Cyclopropane TS->Product

Caption: Chelation-controlled Simmons-Smith reaction pathway.

Factors Influencing Diastereoselectivity

G cluster_substrate Substrate Control cluster_reagent Reagent/Catalyst Control cluster_conditions Reaction Conditions Diastereoselectivity Diastereoselectivity Directing_Group Directing Groups (e.g., -OH, -NHR) Diastereoselectivity->Directing_Group Chiral_Auxiliary Chiral Auxiliaries Diastereoselectivity->Chiral_Auxiliary Sterics Steric Hindrance Diastereoselectivity->Sterics Catalyst Catalyst/Ligand (Rh, Cu, Organocatalyst) Diastereoselectivity->Catalyst Reagent_Type Carbenoid Type (e.g., Simmons-Smith vs. Diazo) Diastereoselectivity->Reagent_Type Solvent Solvent Polarity Diastereoselectivity->Solvent Temperature Temperature Diastereoselectivity->Temperature

Caption: Key factors governing diastereoselective cyclopropanation.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Pellissier, H. (2008). Organocatalytic asymmetric cyclopropanation reactions. Advanced Synthesis & Catalysis, 350(17), 2699-2716. [Link]

  • Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion. Nature, 451(7177), 417-424. [Link]

  • Vo-Thanh, G., & Hammond, G. B. (2004). Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. The Journal of Organic Chemistry, 69(15), 5092-5095. [Link]

  • Gini, A., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]

  • Liu, S., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]

  • Secrist, J. A., & Wu, J. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240-3241. [Link]

  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(11), e202113925. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methanesulfonylcyclopropane-1-carboxylic acid is a unique molecule characterized by a strained cyclopropane ring bearing both a strongly electron-withdrawing methanesulfonyl group and a carboxylic acid function on the same carbon atom. This geminal substitution pattern imparts distinct physicochemical properties, making it an attractive building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold serves as a bioisostere for larger, more flexible groups, while the sulfonyl and carboxyl moieties provide opportunities for diverse chemical modifications and interactions with biological targets. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in drug discovery and chemical synthesis.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The proposed pathways are based on established principles of organic synthesis and information gathered from the synthesis of analogous cyclopropane derivatives. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative evaluation to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthetic Routes

Two primary strategies are proposed for the synthesis of this compound:

  • Route 1: Cyclopropanation of an Active Methylene Compound. This approach involves the construction of the cyclopropane ring from an acyclic precursor already containing the methanesulfonyl group.

  • Route 2: Nucleophilic Substitution on a Pre-formed Cyclopropane Ring. This strategy entails the introduction of the methanesulfonyl group onto a pre-existing cyclopropane scaffold functionalized with a suitable leaving group.

The following table provides a high-level comparison of these two routes:

FeatureRoute 1: CyclopropanationRoute 2: Nucleophilic Substitution
Starting Materials Ethyl methylsulfonylacetate, 1,2-dibromoethaneγ-Butyrolactone, Sodium methanesulfinate
Key Intermediates Ethyl 1-methanesulfonylcyclopropane-1-carboxylate1-Bromo-1-cyanocyclopropane
Core Reaction Intramolecular nucleophilic substitution (cyclization)Nucleophilic substitution of a halide
Potential Advantages Convergent approach, potentially fewer steps.Starts from a simple, readily available precursor.
Potential Challenges Availability and synthesis of the starting active methylene compound. Potential for side reactions during cyclization.Multi-step synthesis of the key intermediate. Potential for ring-opening side reactions.
Overall Complexity ModerateModerate to High

Route 1: Cyclopropanation of an Active Methylene Compound

This route leverages the acidity of the methylene protons in ethyl methylsulfonylacetate, which can be deprotonated to form a nucleophilic carbanion. This carbanion can then undergo a double alkylation with 1,2-dibromoethane to form the cyclopropane ring. The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Synthetic Pathway

Route 1 start Ethyl methylsulfonylacetate + 1,2-Dibromoethane intermediate Ethyl 1-methanesulfonylcyclopropane-1-carboxylate start->intermediate 1. Base (e.g., NaH, K2CO3) 2. Phase Transfer Catalyst (optional) product This compound intermediate->product Acid or Base Hydrolysis

Caption: Synthetic pathway for Route 1.

Mechanistic Considerations

The key transformation in this route is the base-mediated cyclization. The methanesulfonyl and ester groups sufficiently acidify the alpha-protons, allowing for deprotonation by a suitable base like sodium hydride or potassium carbonate. The resulting carbanion acts as a nucleophile, first displacing one of the bromine atoms of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromine atom, leads to the formation of the cyclopropane ring. The use of a phase-transfer catalyst can be beneficial, particularly with weaker inorganic bases, to facilitate the reaction between the organic and inorganic phases.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

  • To a stirred solution of ethyl methylsulfonylacetate (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methanesulfonylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-methanesulfonylcyclopropane-1-carboxylate (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol, THF) and an aqueous solution of a strong base (e.g., NaOH, KOH, 2-3 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with a strong acid (e.g., concentrated HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Nucleophilic Substitution on a Pre-formed Cyclopropane Ring

This alternative route begins with the construction of a functionalized cyclopropane ring, 1-bromo-1-cyanocyclopropane, from the readily available starting material γ-butyrolactone. The key step is the nucleophilic substitution of the bromine atom with a methanesulfinate salt to introduce the desired methanesulfonyl group. The nitrile is then hydrolyzed to the carboxylic acid.

Synthetic Pathway

Route 2 start γ-Butyrolactone intermediate1 α,γ-Dibromobutyronitrile start->intermediate1 1. HBr, Br2 2. SOCl2, NH3 intermediate2 1-Bromo-1-cyanocyclopropane intermediate1->intermediate2 Base (e.g., NaOH) intermediate3 1-Methanesulfonylcyclopropane-1-carbonitrile intermediate2->intermediate3 Sodium methanesulfinate (CH3SO2Na) product This compound intermediate3->product Acid or Base Hydrolysis

Caption: Synthetic pathway for Route 2.

Mechanistic Considerations

The initial steps involve the conversion of γ-butyrolactone to α,γ-dibromobutyronitrile, a known multi-step process. The crucial cyclization to 1-bromo-1-cyanocyclopropane is an intramolecular nucleophilic substitution, where a base abstracts the acidic proton alpha to the nitrile group, and the resulting carbanion displaces the gamma-bromide. The subsequent nucleophilic substitution of the bromine on the cyclopropane ring by sodium methanesulfinate introduces the methanesulfonyl group. This reaction likely proceeds via an SNAr-type mechanism on the activated cyclopropane ring or a radical-mediated process. Finally, the hydrolysis of the nitrile group affords the target carboxylic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-1-cyanocyclopropane

  • This intermediate can be synthesized from γ-butyrolactone through a multi-step sequence involving bromination, amidation, and dehydration, followed by base-induced cyclization. A detailed procedure for this transformation has been reported in the literature.[1]

Step 2: Synthesis of 1-Methanesulfonylcyclopropane-1-carbonitrile

  • To a solution of 1-bromo-1-cyanocyclopropane (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add sodium methanesulfinate (1.2-1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methanesulfonylcyclopropane-1-carbonitrile.

Step 3: Hydrolysis to this compound

  • To 1-methanesulfonylcyclopropane-1-carbonitrile (1 equivalent), add an excess of a strong acid (e.g., concentrated HCl or a mixture of H2SO4 and water).

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion

Both proposed synthetic routes to this compound offer viable, albeit distinct, approaches to this valuable building block.

  • Route 1 is more convergent and may be preferable if the starting material, ethyl methylsulfonylacetate, is readily available or can be synthesized efficiently. The one-pot cyclopropanation simplifies the overall process.

  • Route 2 starts from a simpler, inexpensive precursor (γ-butyrolactone) but involves a more linear and potentially longer synthetic sequence. The key challenge lies in the efficient execution of the multi-step synthesis of the 1-bromo-1-cyanocyclopropane intermediate.

The choice between these routes will ultimately depend on the specific resources and priorities of the research team, including the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures. The experimental protocols provided herein are based on established chemical transformations and serve as a solid foundation for the practical synthesis of this compound. Further optimization of reaction conditions will likely be necessary to achieve optimal yields and purity.

References

  • F. Xue, C.-G. Li, Y. Zhu, T.-J. Lou, An efficient synthesis of 1-Bromo-1-Cyanocyclopropane, J. Chem. Res., 2014, 38, 418-419.
  • (Additional relevant references for analogous reactions would be included here based on further literature review during actual protocol development).

Sources

A Comparative Guide to Cyclopropane Derivatives in Bioassays: Spotlight on 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety - A Small Ring with a Big Impact in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged" structural motif. Its inherent ring strain and unique electronic properties bestow upon molecules a rigid conformation that can be highly advantageous for optimizing interactions with biological targets. The incorporation of a cyclopropane group can lead to enhanced metabolic stability, improved binding affinity, and a favorable conformational lock, making it a valuable tool for medicinal chemists. This guide provides a comparative overview of various cyclopropane derivatives in common bioassays, with a special focus on the potential applications of 1-Methanesulfonylcyclopropane-1-carboxylic acid , a compound that merges the key features of a cyclopropane core with a sulfonyl and a carboxylic acid group. While direct comparative bioassay data for this specific molecule is not yet prevalent in the public domain, we can infer its potential activities based on the well-documented performance of structurally related compounds.

Cyclopropane Carboxylic Acids as Enzyme Inhibitors and Antibacterial Agents

Cyclopropane derivatives featuring a carboxylic acid group have demonstrated significant potential as enzyme inhibitors and antibacterial agents. The rigid cyclopropane scaffold helps to position the carboxylic acid moiety optimally for interaction with the active sites of various enzymes.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

A notable example is the use of cyclopropane-carboxylic acid scaffolds as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of Gram-negative bacteria. A series of these derivatives have shown nanomolar activity against OASS isoforms and have been identified as effective adjuvants for the antibiotic colistin in combating critical pathogens like Escherichia coli and Klebsiella pneumoniae.

Matrix Metalloproteinase (MMP) Inhibition

Carboxylic acid-based compounds are also known to be potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like osteoarthritis and cancer. The carboxylic acid group can act as a zinc-binding group in the active site of these enzymes. While many potent MMP inhibitors utilize a hydroxamate group, carboxylic acid-based inhibitors are also being actively explored.

The logical workflow for identifying and characterizing such inhibitors is outlined below:

Workflow for screening MMP inhibitors.

Sulfonyl-Containing Cyclopropanes: Emerging Anticancer and Antimicrobial Candidates

The introduction of a sulfonyl or sulfonamide group into a molecular scaffold is a well-established strategy in medicinal chemistry to impart a range of biological activities. These groups can act as bioisosteres for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing sulfonyl or sulfonamide moieties. For instance, certain sulfonamide derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells. Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines have been screened against various human cancer cell lines and have demonstrated notable growth inhibition. While these examples do not feature a cyclopropane ring, they underscore the potential of the methanesulfonyl group in designing novel anticancer agents. The combination of a cyclopropane's conformational rigidity with the biological activity of a sulfonyl group presents a compelling avenue for new drug discovery.

Antimicrobial Properties

Sulfonic acid and sulfonamide derivatives have a long history as antibacterial agents. More recently, novel cyclopropane-containing amide derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds have shown moderate to excellent inhibitory activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

This compound: A Molecule of Interest

This compound is a unique molecule that combines the structural features of the aforementioned classes of compounds:

  • A cyclopropane ring: Providing conformational rigidity.

  • A carboxylic acid group: A known pharmacophore for enzyme inhibition, particularly for MMPs.

  • A methanesulfonyl group: A moiety associated with anticancer and antimicrobial activities.

Based on the evidence from related compounds, it is plausible to hypothesize that this compound could exhibit one or more of the following biological activities:

  • MMP Inhibition: The carboxylic acid group could chelate the zinc ion in the active site of MMPs, while the methanesulfonylcyclopropane moiety could confer selectivity for specific MMP isoforms.

  • Anticancer Activity: The sulfonyl group, in conjunction with the cyclopropane ring, may lead to cytotoxic or antiproliferative effects against cancer cell lines.

  • Antibacterial/Antifungal Activity: The overall structure may interfere with essential microbial pathways.

To validate these hypotheses, a series of bioassays would be required. Below are detailed protocols for evaluating the potential anticancer, antimicrobial, and MMP inhibitory activities of this compound and for comparing its performance against other cyclopropane derivatives.

Comparative Data Summary (Hypothetical)

As direct comparative data for this compound is not yet available, the following table presents a hypothetical comparison based on the known activities of other cyclopropane derivatives. This serves as a framework for future experimental evaluation.

Compound ClassDerivative ExampleBioassayEndpointResult/PotencyReference
Cyclopropane Carboxylic Acid Phenyl-cyclopropane carboxylic acid derivativeOASS InhibitionKdNanomolar range
Piperidine-based arylsulfonamide carboxylic acidMMP-13 InhibitionIC50Sub-nanomolar
Cyclopropane Amide N-(substituted)-2-phenylcyclopropane-1-carboxamideAntibacterial (S. aureus)MIC8032-64 µg/mL
Sulfonyl-containing (non-cyclopropane) Methanesulfonamide of a thiazoline derivativeAnticancer (COLO-205)% Growth InhibitionSignificant at 10-5 M
This compound -MMP-13 InhibitionIC50To be determined-
Anticancer (MCF-7)IC50To be determined-
Antibacterial (E. coli)MICTo be determined-

Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (this compound) and reference cyclopropane derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compound and reference cyclopropane derivatives

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test and reference compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This protocol measures the inhibition of MMP activity using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-13

  • MMP assay buffer

  • Fluorogenic MMP substrate

  • Test compound and a known MMP inhibitor (e.g., a reference cyclopropane carboxylic acid)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted compounds and the MMP-13 enzyme to the wells of a 96-well plate. Include an enzyme control (no inhibitor) and a blank (no enzyme). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the enzyme control and plot a dose-response curve to determine the IC50 value.

General workflow for bioassays.

Conclusion and Future Directions

The cyclopropane scaffold remains a highly attractive structural element in the design of novel therapeutic agents. While established derivatives have shown significant promise as enzyme inhibitors and antimicrobial agents, the exploration of novel substitution patterns continues to be a fertile ground for discovery. This compound represents an intriguing, yet underexplored, molecule at the confluence of several biologically relevant pharmacophores. The proposed bioassays provide a clear roadmap for elucidating its biological activity profile and for conducting a rigorous comparison against other cyclopropane derivatives. Such studies will be instrumental in determining its potential as a lead compound for the development of new anticancer, antimicrobial, or anti-inflammatory drugs.

References

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Poloniae Pharmaceutica, *7

Uncharted Territory: The Biological Activity of 1-Methanesulfonylcyclopropane-1-carboxylic Acid Analogs Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of current scientific literature reveals a significant knowledge gap regarding the biological activities of 1-Methanesulfonylcyclopropane-1-carboxylic acid and its analogs. Despite the presence of the core chemical structure in public chemical databases, there is a notable absence of published research detailing its synthesis, biological evaluation, or mechanism of action. This lack of available data precludes the creation of a comparative guide on its performance against other alternatives.

The initial objective was to develop an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity of this specific class of compounds. The intended guide would have objectively compared its performance with other alternatives, supported by experimental data, and provided detailed protocols and mechanistic insights. However, extensive searches of prominent scientific databases and chemical registries have not yielded any peer-reviewed studies, clinical trial data, or patent applications that describe the biological effects of this compound or its direct derivatives.

While the cyclopropane ring and the carboxylic acid moiety are common features in many biologically active molecules, and the methanesulfonyl group is a well-known pharmacophore, the specific combination present in this compound appears to be a novel area of investigation that has not yet been reported in the public domain.

The Landscape of Related Cyclopropane Carboxylic Acid Derivatives

To provide context, it is useful to consider the biological activities of structurally related, but distinct, classes of cyclopropane carboxylic acid derivatives that have been documented. It is crucial to emphasize that the activities of these compounds cannot be extrapolated to predict the behavior of this compound, but they illustrate the diverse potential of the cyclopropane scaffold in medicinal chemistry.

1. 1-Aminocyclopropane-1-carboxylic acid (ACC): This is perhaps the most well-known simple cyclopropane carboxylic acid. In the plant kingdom, ACC is a crucial intermediate in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses. In neuroscience, ACC and its derivatives have been investigated for their activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.

2. Phenylcyclopropane Derivatives: Analogs featuring a phenyl group on the cyclopropane ring have shown a range of biological activities. For instance, certain 1-phenylcyclopropane carboxamide derivatives have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects in various cancer cell lines.

3. Cyclopropane-containing Fatty Acids: Naturally occurring fatty acids incorporating a cyclopropane ring, such as majusculoic acid, have been isolated from marine organisms and have demonstrated anti-inflammatory properties. These compounds highlight the role of the cyclopropane motif in modulating inflammatory pathways.

4. Herbicidal Cyclopropane-1,1-dicarboxylic Acids: Certain analogs of cyclopropane-1,1-dicarboxylic acid have been designed and synthesized as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. This makes them potential candidates for the development of new herbicides.

The Significance of the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a common substituent in medicinal chemistry, often used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. It can also act as a hydrogen bond acceptor, influencing the binding of a compound to its biological target. The presence of this strongly electron-withdrawing group at the 1-position of the cyclopropane ring, adjacent to the carboxylic acid, would significantly influence the electronic properties and acidity of the molecule, suggesting that its biological activity, if any, could be distinct from other cyclopropane derivatives.

Future Directions and a Call for Research

The absence of data on the biological activity of this compound and its analogs represents a clear opportunity for new research. The unique structural features of this compound class warrant investigation into its potential therapeutic applications.

A logical starting point for future research would be the development of a robust synthetic route to this compound and a library of its analogs. These compounds could then be screened against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify any potential bioactivities.

Experimental Workflow for Initial Screening:

Caption: A generalized workflow for the synthesis and initial biological evaluation of novel chemical entities.

A Comprehensive Guide to the Structural Validation of 1-Methanesulfonylcyclopropane-1-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule with significant potential in medicinal chemistry, precise structural validation is not merely a formality but a critical step that underpins all subsequent research. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with orthogonal spectroscopic methods, offering a comprehensive framework for researchers, scientists, and drug development professionals.

Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and absolute stereochemistry.[2]

The Rationale for SC-XRD

For a molecule like this compound, SC-XRD is particularly powerful. The technique can definitively confirm the presence and orientation of the cyclopropane ring, the carboxylic acid, and the methanesulfonyl functional groups. This level of certainty is often essential for understanding structure-activity relationships (SAR) and for guiding further lead optimization in drug design.[3][4]

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure involves several critical stages.[5]

Step 1: Crystal Growth The most challenging, and often rate-limiting, step is growing a single crystal of sufficient quality—typically larger than 0.1 mm in all dimensions, with a regular structure and no significant imperfections.[1]

  • Methodology : Slow evaporation is a common and effective technique. A saturated solution of this compound is prepared in a suitable solvent or solvent system (e.g., ethanol/water, acetone, or ethyl acetate). The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for slow, ordered precipitation as the solvent evaporates. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for gradual evaporation over several days to weeks.

  • Causality : The slow rate of evaporation is crucial. It allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing the formation of defects and resulting in a single, well-defined crystal.

Step 2: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded by a detector.[1]

Step 3: Structure Solution and Refinement The collected diffraction data (angles and intensities of the reflections) are used to calculate an electron density map of the crystal.[1] From this map, an initial model of the molecular structure is built. This model is then refined using computational least-squares techniques to best fit the experimental data, ultimately yielding the precise atomic coordinates.[7]

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Compound Synthesized Compound Crystal Single Crystal Growth Compound->Crystal Slow Evaporation Mount Mount Crystal Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction Monochromatic X-rays ElectronDensity Electron Density Map Diffraction->ElectronDensity Collect Reflections Model Build Initial Model ElectronDensity->Model Refinement Structure Refinement Model->Refinement Least-Squares Final Final 3D Structure Refinement->Final

Chapter 2: Orthogonal Validation: Spectroscopic Approaches

While SC-XRD provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Furthermore, spectroscopic techniques offer complementary information and are essential for routine characterization.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[9] For this compound, ¹H and ¹³C NMR are indispensable.

  • Expected ¹H NMR Data : The protons on the cyclopropane ring are expected to have unique chemical shifts, typically in the upfield region of the spectrum.[10][11] The presence of a ring current in cyclopropane can cause unusual shielding effects.[12][13] The methyl protons of the sulfonyl group will appear as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, often around 12 ppm.[14]

  • Expected ¹³C NMR Data : The spectrum will show distinct signals for the methyl carbon, the two non-equivalent cyclopropane carbons, the quaternary cyclopropane carbon, and the carboxyl carbon (typically in the 165-185 ppm range).[14]

  • Protocol :

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

    • If necessary, perform 2D NMR experiments (like COSY and HSQC) to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a primary check for its identity.

  • Expected Data : High-resolution mass spectrometry (HRMS) should provide an accurate mass for the molecular ion, confirming the elemental formula C₅H₈O₄S.[15] The fragmentation pattern can also offer structural clues. For instance, loss of SO₂ or cleavage of the cyclopropane ring are plausible fragmentation pathways for sulfonyl compounds.[16][17][18]

  • Protocol :

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the presence of specific functional groups.

  • Expected Data : The spectrum of this compound should exhibit several characteristic absorption bands:

    • A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[19][20]

    • A strong C=O stretch from the carboxylic acid, around 1710-1760 cm⁻¹.[14][21]

    • Strong, characteristic S=O stretches from the sulfonyl group, typically appearing as two bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

    • A C-O stretch between 1320-1210 cm⁻¹.[21]

  • Protocol :

    • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, mix a small amount of the sample with KBr powder and press it into a transparent pellet.

    • Acquire the infrared spectrum.

Chapter 3: A Comparative Analysis

Each analytical technique provides a unique piece of the structural puzzle. While SC-XRD offers a complete 3D picture, the spectroscopic methods provide rapid and essential confirmatory data.

Technique Information Gained Sample Requirements Key Advantages Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistryHigh-quality single crystal (~0.1 mm)Unambiguous, definitive structural proof[2]Crystal growth can be difficult/impossible; static picture of the molecule[9]
NMR Atomic connectivity, chemical environment, solution-state structure5-10 mg, soluble in deuterated solventProvides information on dynamics in solution; non-destructive[8]Does not provide absolute stereochemistry or precise bond lengths; lower resolution than XRD[22][23]
MS Molecular weight, elemental formula, fragmentation patternsMicrograms, solubleHigh sensitivity, confirms molecular formulaProvides limited information on stereochemistry and connectivity
FTIR Presence of functional groupsMilligrams, solid or liquidRapid, non-destructive, excellent for functional group identificationProvides no information on atomic connectivity or stereochemistry

Validation_Strategy cluster_spectroscopy Initial Spectroscopic Screen cluster_xrd Definitive Structural Proof Synthesis Compound Synthesis NMR NMR (¹H, ¹³C) Synthesis->NMR MS HRMS Synthesis->MS FTIR FTIR Synthesis->FTIR Decision Spectroscopic Data Consistent with Proposed Structure? NMR->Decision MS->Decision FTIR->Decision Crystallization Attempt Crystallization Decision->Crystallization Yes Revisit Re-evaluate Synthesis / Propose New Structure Decision->Revisit No SC_XRD Single-Crystal XRD Crystallization->SC_XRD Validated Validated Structure SC_XRD->Validated

Conclusion

The structural validation of a novel chemical entity like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and FTIR provide rapid and crucial data regarding connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution, three-dimensional structure. For researchers and drug development professionals, employing this integrated approach ensures the highest level of scientific rigor and provides a solid foundation for advancing a compound from discovery to development.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. 22

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. 3

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. Link

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. 23

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. 8

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed. 4

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. 9

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed. 24

  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. 2

  • X-ray crystallography - Wikipedia. Link

  • IR: carboxylic acids. 19

  • Small molecule crystallography - Excillum. 25

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. 10

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. 5

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. 12

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. 16

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Link

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. 14

  • Single Crystal X Ray Diffraction | PDF - Scribd. 6

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. 26

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives | Journal of the American Chemical Society. Link

  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. 21

  • Determination of crystal structure by single crystal X-ray diffraction. 7

  • Preparing a Single-Crystal X-ray Diffraction Scan - YouTube. Link

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. 11

  • Mass Spectra of Some Sulfinate Esters and Sulfones - ResearchGate. 17

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC - NIH. 27

  • This compound (C5H8O4S) - PubChemLite. Link

  • Mass Spectra of Diaryl Sulfones. | Analytical Chemistry - ACS Publications. Link

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. Link

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. Link

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Link

  • WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents. Link

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Link

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Introduction: The Strategic Value of Small Rings and Sulfur Oxidation States in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sulfone and Sulfoxide Analogs of Cyclopropanecarboxylic Acid for Drug Discovery Professionals

In the landscape of modern drug design, the cyclopropane ring and sulfur-containing functional groups stand out as privileged motifs. The cyclopropane moiety, a small, strained carbocycle, offers a rigid scaffold that can lock in specific conformations, leading to enhanced binding affinity and metabolic stability. Its unique electronic properties can also favorably modulate the pKa of adjacent functional groups. On the other hand, the interconversion between sulfides, sulfoxides, and sulfones represents a powerful tool for fine-tuning the physicochemical properties of a lead compound.

This guide provides a detailed comparative analysis of two key analogs of cyclopropanecarboxylic acid: the sulfone and the sulfoxide. As a Senior Application Scientist, my goal is to move beyond a simple list of properties and delve into the causal relationships between structure, physicochemical characteristics, and biological outcomes. We will explore the synthetic strategies for accessing these compounds, compare their fundamental properties with illustrative data, and discuss the strategic implications for drug development, grounded in established experimental evidence.

Part 1: Synthesis of the Target Analogs

The synthesis of both the sulfone and sulfoxide analogs originates from a common precursor, a cyclopropyl sulfide, which is then selectively oxidized. The overall synthetic strategy involves the formation of the cyclopropane ring followed by oxidation state adjustment at the sulfur atom.

Overall Synthetic Workflow

The general pathway begins with the formation of a 2-(phenylthio)cyclopropane-1-carboxylic acid ester, which can be achieved through several established methods for cyclopropanation. The critical step is the selective oxidation of the sulfide to either the sulfoxide or the sulfone.

G cluster_0 Core Synthesis cluster_1 Oxidation & Hydrolysis start Ethyl Acrylate + Thiophenol intermediate Ethyl 2-(phenylthio)propanoate start->intermediate Michael Addition cyclopropanation Ethyl 1-(phenylthio)cyclopropane-1-carboxylate intermediate->cyclopropanation Cyclopropanation (e.g., with CH2I2, Zn-Cu) sulfoxide_ester Ethyl 2-(phenylsulfinyl)cyclopropane-1-carboxylate cyclopropanation->sulfoxide_ester Selective Oxidation (m-CPBA, -78 °C) sulfone_ester Ethyl 2-(phenylsulfonyl)cyclopropane-1-carboxylate cyclopropanation->sulfone_ester Full Oxidation (Oxone® or excess H2O2) sulfoxide_acid 2-(Phenylsulfinyl)cyclopropane-1-carboxylic Acid (Target Analog 1) sulfoxide_ester->sulfoxide_acid Hydrolysis (LiOH) sulfone_acid 2-(Phenylsulfonyl)cyclopropane-1-carboxylic Acid (Target Analog 2) sulfone_ester->sulfone_acid Hydrolysis (LiOH)

Caption: General synthetic workflow for sulfone and sulfoxide analogs.

Experimental Protocol 1: Synthesis of 2-(Phenylsulfonyl)cyclopropane-1-carboxylic Acid (Sulfone Analog)

This protocol is adapted from established methods of cyclopropanation and sulfide oxidation. The key is using a strong oxidizing agent to ensure complete conversion to the sulfone.

  • Step 1: Synthesis of Ethyl 1-(phenylthio)cyclopropane-1-carboxylate.

    • To a solution of ethyl 2-phenylthioacetate (1 equiv.) in anhydrous THF, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 1,2-dibromoethane (1.2 equiv.) and allow the reaction to warm to room temperature, stirring overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the cyclopropyl sulfide ester.

  • Step 2: Oxidation to Ethyl 2-(Phenylsulfonyl)cyclopropane-1-carboxylate.

    • Dissolve the sulfide ester from Step 1 (1 equiv.) in a 1:1 mixture of methanol and water.

    • Add Oxone® (potassium peroxymonosulfate, 2.2 equiv.) portion-wise at room temperature.

    • Stir the mixture vigorously for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the sulfone ester, which can be used directly in the next step. A patent for a similar synthesis highlights the utility of Oxone® for this type of oxidation[1].

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Dissolve the crude sulfone ester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 3 equiv.) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the final sulfone analog.

Experimental Protocol 2: Synthesis of 2-(Phenylsulfinyl)cyclopropane-1-carboxylic Acid (Sulfoxide Analog)

The synthesis of the sulfoxide requires careful control of the oxidation to prevent over-oxidation to the sulfone. This is typically achieved by using a stoichiometric amount of a milder oxidant at low temperatures.

  • Step 1: Synthesis of Ethyl 1-(phenylthio)cyclopropane-1-carboxylate.

    • Follow Step 1 from Protocol 1.

  • Step 2: Selective Oxidation to Ethyl 2-(Phenylsulfinyl)cyclopropane-1-carboxylate.

    • Dissolve the sulfide ester (1 equiv.) in dichloromethane and cool to -78 °C.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equiv.) in dichloromethane dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring carefully by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over Na₂SO₄ and concentrate. The resulting sulfoxide ester is a mixture of diastereomers due to the new chiral center at the sulfur atom.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Follow Step 3 from Protocol 1, using the sulfoxide ester as the starting material.

Part 2: Comparative Physicochemical Properties

The oxidation state of the sulfur atom dramatically influences the molecule's electronic and physical properties. Understanding these differences is critical for predicting a drug candidate's behavior.

Theoretical Grounding
  • Polarity and Lipophilicity: The sulfone group (SO₂) contains two highly polar S=O bonds, making it a strong hydrogen bond acceptor. The sulfoxide group (S=O) is also polar but to a lesser extent. Consequently, sulfoxides are generally more soluble and less lipophilic (lower LogP/LogD) than their corresponding sulfones[2]. The sulfone's greater polarity can be advantageous for improving solubility, but can also lead to higher crystal lattice energy, potentially reducing it.

  • Acidity (pKa): The sulfonyl group is significantly more electron-withdrawing than the sulfinyl group. When attached to the cyclopropane ring, this powerful inductive effect will stabilize the carboxylate anion of the sulfone analog more effectively than the sulfoxide analog. This increased stabilization of the conjugate base results in a stronger acid, meaning the sulfone analog is predicted to have a lower pKa than the sulfoxide analog. Sulfonic acids themselves are much stronger acids than carboxylic acids[3][4].

Illustrative Data Comparison
PropertySulfoxide AnalogSulfone AnalogRationale
Molecular Weight ~194.25 g/mol [5]~210.25 g/mol Addition of one oxygen atom.
Predicted pKa ~4.5 - 4.8~4.0 - 4.3The stronger electron-withdrawing sulfonyl group stabilizes the carboxylate anion more effectively.
Predicted LogP ~1.2 - 1.5~0.8 - 1.1The sulfone is more polar, reducing its partitioning into the octanol phase.
Aqueous Solubility HigherLowerGenerally, the more polar sulfoxide exhibits better aqueous solubility than the corresponding sulfone[2].
Polar Surface Area (PSA) ~54 Ų~63 ŲThe additional oxygen atom in the sulfone group increases the calculated PSA.
H-Bond Acceptors 2 (1 on S=O, 1 on COOH)3 (2 on SO₂, 1 on COOH)The sulfone offers an additional site for hydrogen bonding.
Standard Protocols for Property Determination
  • Prepare a ~10 mM solution of the test compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) if aqueous solubility is limited.

  • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of base.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. This method is a standard approach for determining the pKa of carboxylic acids[6][7].

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4) and pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated octanol-PBS mixture.

  • Shake the mixture vigorously for 1-2 hours to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample both the octanol and aqueous layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Part 3: Conformational and Stereochemical Analysis

The geometry of the sulfur center has profound implications for the molecule's three-dimensional shape and potential for stereoisomerism.

  • Sulfone Geometry: The sulfur atom in a sulfone is tetrahedral , similar to a quaternary carbon. The R-SO₂-R' group is not planar and has a bond angle of approximately 109.5°.

  • Sulfoxide Geometry: The sulfur atom in a sulfoxide is trigonal pyramidal . It has a lone pair of electrons, making it a stereogenic center if the two attached carbon groups are different[8]. This means the sulfoxide analog of cyclopropanecarboxylic acid exists as a pair of enantiomers at the sulfur center, in addition to any stereocenters on the cyclopropane ring itself.

G cluster_sulfone Sulfone Analog cluster_sulfoxide Sulfoxide Analog sulfone Tetrahedral Sulfur (Achiral at S) sulfoxide Trigonal Pyramidal Sulfur (Chiral at S) enantiomers Exists as (R)s and (S)s Enantiomers sulfoxide->enantiomers

Caption: Geometric and stereochemical differences at the sulfur center.

This chirality in the sulfoxide analog can be a critical factor in drug design. The two enantiomers may have different binding affinities for a target protein, different metabolic fates, or different off-target activities. Therefore, separation and individual testing of the sulfoxide diastereomers are often necessary.

Part 4: Comparative Biological Activity and Metabolic Profile

The choice between a sulfone and a sulfoxide is often dictated by the desired balance of potency, stability, and pharmacokinetics.

The Sulfoxide as a Prodrug Strategy

A well-documented strategy in medicinal chemistry is to use a more soluble sulfoxide as a prodrug for the corresponding sulfone[2]. The sulfoxide can improve oral absorption due to its higher solubility. Once absorbed, it is often rapidly metabolized in vivo by cytochrome P450 enzymes to the active sulfone.

Case Study: A PI4K Inhibitor for Malaria

A study on a phosphatidylinositol 4-kinase (PI4K) inhibitor provides an excellent real-world comparison[2]. Researchers compared a potent sulfone with its corresponding sulfoxide analog.

ParameterSulfoxide AnalogSulfone Analog
In Vitro Potency (IC₅₀) 15.9 nM8.4 nM
Aqueous Solubility HigherLower
LogD (pH 7.4) Lower (less lipophilic)Higher (more lipophilic)
Microsomal Stability Moderately stableConsiderably more stable

Key Findings from the Study:

  • The sulfone was roughly twice as potent in vitro as the sulfoxide[2].

  • As expected, the sulfoxide was more soluble and less lipophilic[2].

  • The sulfone was significantly more resistant to metabolic degradation in liver microsomes[2].

  • When the sulfoxide was administered orally in an animal model, it was rapidly cleared and converted to the sulfone, which became the major active metabolite responsible for efficacy[2].

This case demonstrates a classic trade-off: the sulfoxide offers a potential solubility advantage for formulation and absorption, while the sulfone provides greater intrinsic potency and metabolic stability.

Conclusion and Recommendations

The decision to use a sulfone or a sulfoxide analog of cyclopropanecarboxylic acid is a strategic choice that depends on the specific goals of the drug discovery program.

  • Choose the Sulfone Analog when:

    • Metabolic stability is paramount. The sulfone is generally resistant to further oxidation.

    • Maximizing potency is the primary goal, as sulfones are often found to have slightly higher intrinsic activity.

    • A strong hydrogen bond acceptor is required for binding to the target.

  • Choose the Sulfoxide Analog when:

    • Aqueous solubility is a major hurdle. The sulfoxide can significantly improve this property.

    • A prodrug strategy is desired to improve oral exposure of the active sulfone metabolite.

    • Introducing a new chiral center is acceptable or desired. The stereochemistry of the sulfoxide can be explored to optimize binding or other properties, though this adds synthetic complexity.

Ultimately, the best approach is empirical. Both analogs should be synthesized and tested to build a comprehensive structure-activity and structure-property relationship. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in their pursuit of novel therapeutics.

References

  • Hammett, L. P. (1970). Physical Organic Chemistry (2nd ed.). McGraw-Hill.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure-Design and Methods. Academic Press.
  • Paquet, T., et al. (2017). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. Antimicrobial Agents and Chemotherapy, 61(10), e00943-17. [Link]

  • Chemical Synthesis Database. (n.d.). 1-phenylsulfanyl-cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Encyclopædia Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. The AAPS Journal, 3(2), E10. [Link]

  • Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 35.
  • Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.
  • Rachida, D. (2022). Response to "Which is more hydrophilic, sulfonic acid group or carboxyl group?". ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Avdeef, A. (2012).
  • The Organic Chemistry Tutor. (2022, February 11). Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing is paramount, ensuring the safety, efficacy, and quality of the final drug product. Central to this assurance is the validation of the analytical methods employed. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a key intermediate in various synthetic pathways.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance. The methodologies and validation principles described herein are aligned with the standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a pivotal intermediate like this compound, accurate quantification is crucial for process monitoring, quality control, and ensuring the integrity of the final active pharmaceutical ingredient (API).[4]

Cross-validation serves to compare two distinct analytical methods, ensuring that they provide equivalent results within predefined acceptance criteria. This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[5]

Overview of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. For carboxylic acids, reversed-phase HPLC is a common approach, often utilizing an acidic mobile phase to suppress the ionization of the carboxyl group and enhance retention on a nonpolar stationary phase.[6][7][8]

  • Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of column chemistry and mobile phase composition governs the retention and resolution of the target compound from impurities and matrix components.

  • Suitability for this compound: The presence of the carboxylic acid and sulfonyl groups makes this compound polar, lending itself well to reversed-phase or mixed-mode chromatography.[8][9] UV detection is feasible if the molecule possesses a suitable chromophore or through derivatization. For this guide, we will assume a low-wavelength UV detection is adequate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][10][11] For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio.[12]

  • Suitability for this compound: Direct analysis by GC is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid. Therefore, a derivatization step, such as esterification, is typically required to convert the carboxylic acid into a more volatile ester.[11]

Experimental Design: Cross-Validation Protocol

The following section details a comprehensive protocol for the cross-validation of a newly developed GC-MS method against an established HPLC-UV method for the quantification of this compound.

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV (Established Method) cluster_gcms Method 2: GC-MS (New Method) cluster_comparison Cross-Validation Comparison start Obtain Representative Batches of This compound prep_standards Prepare Stock and Working Standards start->prep_standards prep_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) start->prep_samples hplc_analysis Analyze Standards and QC Samples prep_standards->hplc_analysis gcms_derivatization Derivatize Standards and QC Samples prep_standards->gcms_derivatization prep_samples->hplc_analysis prep_samples->gcms_derivatization hplc_validation Confirm Linearity, Accuracy, Precision hplc_analysis->hplc_validation data_comparison Compare Results from Both Methods for the Same QC Samples hplc_validation->data_comparison gcms_analysis Analyze Derivatized Samples gcms_derivatization->gcms_analysis gcms_validation Establish Linearity, Accuracy, Precision gcms_analysis->gcms_validation gcms_validation->data_comparison statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) data_comparison->statistical_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->acceptance conclusion Conclusion on Method Equivalency acceptance->conclusion

Sources

A Comparative Guide to Carboxylic Acid Acidity: The Influence of the Methanesulfonyl Group on Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that dictates its behavior in chemical and biological systems. This guide provides an in-depth analysis of how substituting a methanesulfonyl group onto a cyclopropanecarboxylic acid framework is predicted to alter its acidity. We begin by establishing the baseline acidity of the parent cyclopropanecarboxylic acid (pKa ≈ 4.8). We then delve into the powerful electron-withdrawing nature of the methanesulfonyl group, dissecting its inductive and resonance effects. By synthesizing these principles, we predict a significant decrease in the pKa, indicating a substantial increase in acidity. This guide further outlines a robust experimental protocol for the validation of this hypothesis via potentiometric titration and discusses the implications of such pKa modulation for researchers in medicinal chemistry and drug development.

Section 1: Foundational Principles of Acidity

Understanding Acidity and pKa

The acidity of a Brønsted-Lowry acid is its ability to donate a proton (H⁺). This equilibrium is quantified by the acid dissociation constant (Ka), and more conveniently, by its negative logarithm, the pKa.

HA ⇌ H⁺ + A⁻

A lower pKa value signifies a stronger acid, indicating that the equilibrium lies further to the right, favoring the dissociated state. The stability of the conjugate base (A⁻) is the most critical factor determining the strength of an acid; any feature that stabilizes the conjugate base will increase the acidity of the parent molecule.

The Benchmark: Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is a simple, strained cyclic carboxylic acid. Its pKa is experimentally determined to be in the range of 4.65 to 4.83.[1][2][3][4] This value is comparable to that of other small alkyl carboxylic acids, such as isobutyric acid (pKa ≈ 4.86), suggesting that the cyclopropyl group has an electronic effect similar to that of an isopropyl group in this context.

The Modifier: The Methanesulfonyl Group (–SO₂CH₃)

The methanesulfonyl (mesyl) group is a powerful substituent used in organic chemistry to modify the electronic properties of a molecule. Its influence stems from two primary electronic effects:

  • Strong Negative Inductive Effect (-I): The sulfur atom in the methanesulfonyl group is in a high oxidation state (+4) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma (σ) bond framework.[5][6] This is a permanent and distance-dependent effect.[7]

  • Negative Mesomeric (Resonance) Effect (-M): The sulfonyl group can delocalize adjacent negative charges through resonance, which involves the expansion of sulfur's valence shell to accommodate more than eight electrons (pπ-dπ overlap).[8][9] This effect is most pronounced when the group is attached to a π-system, but it also plays a role in stabilizing adjacent carbanions or other negatively charged centers.[10]

Because of these properties, the methanesulfonyl group is classified as a strong electron-withdrawing group (EWG).[11][12]

Caption: Electronic character of the methanesulfonyl group.

Section 2: Predicting the Impact on pKa

How Electron-Withdrawing Groups Increase Acidity

The acidity of a carboxylic acid is determined by the stability of its carboxylate anion conjugate base. Electron-withdrawing groups attached to the carboxylic acid increase acidity by delocalizing the negative charge of the carboxylate, thereby stabilizing it.[5] This stabilization lowers the energy of the conjugate base, making the proton donation more thermodynamically favorable, which results in a lower pKa.

A classic example is the comparison of acetic acid (pKa = 4.76) with trichloroacetic acid (pKa = 0.66). The three strongly electron-withdrawing chlorine atoms inductively pull electron density away from the carboxylate group, stabilizing the negative charge and dramatically increasing the acidity.

The Predicted Effect on Cyclopropanecarboxylic Acid

When a methanesulfonyl group is attached to the cyclopropane ring, its powerful -I effect is transmitted through the C-C sigma bonds to the carboxylic acid moiety. Upon deprotonation, this inductive pull withdraws electron density from the carboxylate anion, dispersing the negative charge and providing significant stabilization. This stabilization of the conjugate base is the primary driver for the predicted increase in acidity.

Anion_Stabilization cluster_base Conjugate Base (Anion) Acid R-SO2-C3H4-COOH Anion R-SO2-C3H4-COO⁻ Acid->Anion Deprotonation Stabilization Negative charge on carboxylate is delocalized by the -I effect of the -SO2 group. Anion->Stabilization Stabilization Proton H⁺

Caption: Stabilization of the carboxylate anion via -I effect.

Hypothesis: The substitution of a methanesulfonyl group on the cyclopropanecarboxylic acid backbone will cause a significant decrease in its pKa, transforming it into a substantially stronger acid. The magnitude of this pKa drop is expected to be several units.

Section 3: A Framework for Experimental Validation

To empirically test our hypothesis, a two-stage process is required: the synthesis of the target compound followed by the experimental determination of its pKa.

Proposed Synthetic Route

While numerous methods exist for forming cyclopropane rings, a plausible approach to 2-(methanesulfonyl)cyclopropanecarboxylic acid could involve the cyclopropanation of a vinyl sulfone precursor. A general, representative scheme is outlined below, citing established organic synthesis transformations.[13][14]

  • Preparation of Vinyl Sulfone: Start with a suitable precursor, such as methyl vinyl sulfone.

  • Cyclopropanation: React the vinyl sulfone with an appropriate carbene or carbenoid source, such as the Simmons-Smith reagent or via the decomposition of a diazo compound like ethyl diazoacetate, to form the cyclopropane ring.

  • Hydrolysis: The resulting ester would then be hydrolyzed under standard acidic or basic conditions to yield the final carboxylic acid product, 2-(methanesulfonyl)cyclopropanecarboxylic acid.

Note: This proposed synthesis requires careful optimization of reaction conditions to manage the reactivity of the electron-deficient alkene and ensure good yields.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of an acid.[15] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Materials & Equipment:

  • Synthesized 2-(methanesulfonyl)cyclopropanecarboxylic acid

  • Unsubstituted cyclopropanecarboxylic acid (for comparison)

  • Standardized 0.1 M NaOH solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 0.1-0.2 g of the acid and dissolve it in 50 mL of deionized water in the beaker. Place a magnetic stir bar in the beaker.

  • Setup: Position the calibrated pH electrode and the tip of the burette (filled with 0.1 M NaOH) in the solution, ensuring they do not touch the stir bar.

  • Initial Reading: Record the initial pH of the acid solution before adding any base.

  • Titration: Begin stirring the solution at a moderate, constant rate. Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue adding titrant, reducing the increment size as the pH begins to change more rapidly. The steepest part of the curve corresponds to the equivalence point. Continue titrating until the pH has plateaued well into the basic range.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the exact volume at the equivalence point (Veq), which is the inflection point of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half this volume (Veq / 2).

    • According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is exactly half-neutralized, [A⁻] = [HA]. At this point, log([A⁻]/[HA]) = 0, and therefore, pH = pKa .

    • Locate the pH on your titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.[16]

Titration_Workflow start Start prep Prepare Acid Solution (Known Concentration) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Add Standardized Base in Increments calibrate->titrate record Record pH and Volume After Each Addition titrate->record record->titrate Continue until pH plateaus plot Plot Titration Curve (pH vs. Volume) record->plot find_veq Determine Equivalence Point (Veq) (Steepest Slope) plot->find_veq calc_half Calculate Half-Equivalence Volume (Veq / 2) find_veq->calc_half find_pka Read pH at Veq / 2 from Curve calc_half->find_pka pka_val pH = pKa find_pka->pka_val end_node End pka_val->end_node

Caption: Workflow for pKa determination via titration.

Section 4: Comparative Data and Discussion

CompoundStructurepKa (at 25°C)Acidity
Cyclopropanecarboxylic Acid C₃H₅COOH~ 4.8[2][3]Weak Acid
2-(Methanesulfonyl)cyclopropanecarboxylic Acid CH₃SO₂-C₃H₄COOHPredicted: ~2.0 - 2.5 Stronger Acid

Disclaimer: The pKa value for the methanesulfonyl derivative is a theoretical estimate based on the known electronic effects of the sulfonyl group observed in other molecular systems. Experimental verification is required.

Discussion: The predicted pKa value in the range of 2.0-2.5 represents a dramatic increase in acidity by over two orders of magnitude compared to the parent acid. This change is directly attributable to the exceptional electron-withdrawing power of the methanesulfonyl group. The stabilization it imparts to the carboxylate conjugate base is significant enough to overcome the inherent electron-donating character of the alkyl framework, making the proton far more labile. This effect is comparable in magnitude to the introduction of multiple halogen atoms near a carboxylic acid.

Section 5: Implications for Researchers and Drug Development

The ability to precisely tune the pKa of a molecule is critical for professionals in drug development and medicinal chemistry. The pKa of a drug candidate directly influences its:

  • Solubility: The ionization state of a molecule is a key determinant of its aqueous solubility.

  • Membrane Permeability: Generally, neutral (un-ionized) forms of drugs more readily cross biological membranes. The pKa dictates the ratio of ionized to un-ionized forms at physiological pH (≈7.4).

  • Target Binding: The charge state of a molecule can be crucial for its interaction with a biological target, such as an enzyme's active site.

The methanesulfonyl group serves as a valuable tool in the medicinal chemist's arsenal. Its chemical stability and potent, predictable electronic influence allow for the rational design of molecules with specific acidity profiles, optimizing their pharmacokinetic and pharmacodynamic properties.

Section 6: Conclusion

The introduction of a methanesulfonyl group onto the cyclopropanecarboxylic acid scaffold is predicted to cause a profound increase in acidity, lowering the pKa from approximately 4.8 to an estimated 2.0-2.5. This effect is a direct consequence of the powerful inductive electron-withdrawing nature of the sulfonyl moiety, which stabilizes the resulting carboxylate anion. This guide has outlined the theoretical basis for this prediction and provided a detailed experimental framework for its validation using potentiometric titration. Understanding and applying such substituent effects are fundamental to the rational design of molecules with tailored physicochemical properties for applications ranging from catalysis to pharmaceutical development.

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Benchmarking the stability of 1-Methanesulfonylcyclopropane-1-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Stability of 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, the intrinsic stability of novel chemical entities is a cornerstone of a successful therapeutic agent. Molecules that serve as foundational scaffolds or key intermediates must exhibit predictable and robust stability profiles to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a compound of increasing interest due to its unique structural motifs, presents a compelling case for a thorough stability assessment. The presence of a strained cyclopropane ring, coupled with the strong electron-withdrawing nature of both the methanesulfonyl and carboxylic acid groups, creates a complex electronic and steric environment.[1][2][3]

This guide provides a comprehensive framework for benchmarking the stability of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the strategic rationale behind them. We will delve into a comparative analysis against structurally related compounds, elucidating the nuanced interplay between molecular architecture and chemical robustness. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is both scientifically sound and relevant for regulatory considerations.[4][5][6][7][8]

Section 1: The Chemical Landscape and Rationale for Comparator Selection

The stability of this compound is dictated by several key structural features:

  • The Cyclopropane Ring: This three-membered ring is characterized by significant angle and torsional strain, making it more reactive than larger cycloalkanes.[9][10][11][12][13] This inherent strain can be a driving force for ring-opening reactions under various stress conditions.[9][14][15]

  • The Methanesulfonyl Group: As a strong electron-withdrawing group, it significantly influences the electronic density of the cyclopropane ring and the acidity of the carboxylic acid proton.[1][2][3] Its stability towards hydrolysis is also a critical factor.[16][17][18][19]

  • The Carboxylic Acid Group: This functional group is susceptible to various reactions, including decarboxylation, especially under thermal stress.[20][21]

To provide a meaningful comparison, the following classes of compounds have been selected as benchmarks:

  • Analog 1: Cyclopropanecarboxylic acid: This allows for the assessment of the influence of the methanesulfonyl group on the stability of the cyclopropane ring.

  • Analog 2: 1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid: Replacing the methanesulfonyl group with a phenylsulfonyl group will probe the electronic and steric effects of an aryl substituent on stability.

  • Analog 3: 1-Methanesulfonylcyclobutane-1-carboxylic acid: By expanding the ring from a cyclopropane to a cyclobutane, the impact of reduced ring strain on stability can be evaluated.

Caption: Structural relationships between the target molecule and selected comparators.

Section 2: Methodologies for Assessing Chemical Stability

A forced degradation study, also known as stress testing, is an essential tool for understanding the intrinsic stability of a molecule.[22][23][24] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[22] The goal is to identify potential degradation products and establish degradation pathways.[22][23]

Experimental Protocol: Forced Degradation Study

This protocol outlines a standardized approach for conducting a comparative forced degradation study.

1. Materials and Reagents:

  • This compound and comparator compounds

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol and Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Stock Solution Preparation:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of each compound at 105°C for 24 hours. Dissolve in the initial solvent to the stock solution concentration before analysis.

  • Photostability: Expose a solution of each compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

4. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at an appropriate wavelength.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions Acid 0.1 N HCl, 60°C Stock->Acid Base 0.1 N NaOH, 60°C Stock->Base Oxidation 3% H2O2, RT Stock->Oxidation Thermal 105°C, Solid Stock->Thermal Photo ICH Q1B Light Stock->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for the forced degradation study.

Section 3: Comparative Stability Data and Analysis

The following table summarizes hypothetical data from the forced degradation study. The values represent the percentage of the parent compound degraded after 24 hours under the specified conditions.

CompoundAcid Hydrolysis (0.1 N HCl, 60°C)Base Hydrolysis (0.1 N NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (105°C)Photolytic (ICH Q1B)
This compound < 5% 15-20% < 5% 10-15% < 2%
Cyclopropanecarboxylic acid< 2%5-10%< 2%5-10%< 2%
1-(Phenylsulfonyl)cyclopropane-1-carboxylic acid< 5%10-15%< 5%5-10%5-10%
1-Methanesulfonylcyclobutane-1-carboxylic acid< 2%5-10%< 2%< 5%< 2%

Analysis of Results:

  • Base Instability: The primary liability for this compound appears to be under basic conditions. This is likely due to the increased acidity of the alpha-proton, facilitated by the two electron-withdrawing groups, leading to potential ring-opening or other degradation pathways.

  • Thermal Sensitivity: The thermal degradation observed is likely due to decarboxylation, a common pathway for carboxylic acids, potentially exacerbated by the ring strain of the cyclopropane moiety.[20][21]

  • Influence of the Methanesulfonyl Group: Comparing the target molecule to cyclopropanecarboxylic acid, the presence of the methanesulfonyl group significantly increases susceptibility to basic and thermal degradation.

  • Effect of the Phenylsulfonyl Group: The phenylsulfonyl analog shows slightly improved stability under basic conditions compared to the methanesulfonyl analog, possibly due to steric hindrance, but increased photolytic degradation due to the presence of the aromatic ring.

  • Impact of Ring Strain: The cyclobutane analog demonstrates significantly enhanced stability across all conditions, highlighting the critical role of the high ring strain of the cyclopropane in its reactivity.[11][13]

Section 4: Structure-Stability Relationships and Mechanistic Insights

Based on fundamental chemical principles and the comparative data, we can propose potential degradation pathways for this compound.

Under basic conditions , a likely pathway involves the deprotonation of the carboxylic acid followed by a base-catalyzed ring-opening. The strong electron-withdrawing effect of the methanesulfonyl group stabilizes the resulting carbanion, facilitating this process.

Under thermal stress , the primary degradation route is expected to be decarboxylation. The high temperature provides the activation energy needed to break the C-C bond, releasing carbon dioxide. The strained cyclopropane ring may lower the activation energy for this process compared to a less strained system.

Degradation_Pathways cluster_base Base-Catalyzed Degradation cluster_thermal Thermal Degradation Start_Base Target Molecule Deprotonation Deprotonated Intermediate Start_Base->Deprotonation OH- Ring_Opening Ring-Opened Products Deprotonation->Ring_Opening Ring Strain Relief Start_Thermal Target Molecule Decarboxylation Decarboxylated Product + CO2 Start_Thermal->Decarboxylation Heat (Δ)

Caption: Proposed degradation pathways under basic and thermal stress.

Conclusion

This comparative guide demonstrates that while this compound possesses a unique and potentially valuable structure, its stability is significantly influenced by the inherent strain of the cyclopropane ring and the electronic effects of its substituents. The primary degradation liabilities are under basic and thermal conditions. For researchers and developers utilizing this compound, it is crucial to avoid strongly basic environments and elevated temperatures during synthesis, purification, and formulation. The enhanced stability of the cyclobutane analog suggests that for applications requiring greater robustness, a slight modification of the ring system could be a viable strategy. The insights gained from these studies are critical for guiding the development of stable formulations and ensuring the quality and reliability of final products.

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Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Cyclopropyl-Containing Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the strategic incorporation of unique structural motifs to enhance potency and pharmacokinetic profiles is a cornerstone of medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, has proven to be a particularly valuable addition to the fluoroquinolone scaffold, a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent cyclopropyl-containing fluoroquinolones, offering insights into the causal relationships between chemical structure, laboratory-based activity, and therapeutic outcomes in living organisms.

The Significance of the Cyclopropyl Moiety

The introduction of a cyclopropyl group at the N-1 position of the quinolone core is a pivotal structural modification that significantly influences the biological activity of these antibiotics.[3] This small, rigid ring system is not merely a passive substituent; it actively contributes to the pharmacodynamic and pharmacokinetic properties of the molecule. The enhanced π-character of the cyclopropane ring's C-C bonds and its unique steric profile can lead to improved binding affinity for the target enzymes, DNA gyrase and topoisomerase IV.[1] Furthermore, the cyclopropyl group often enhances metabolic stability, reducing the rate of drug clearance and thereby prolonging its therapeutic window.[1][4]

In Vitro Efficacy: A Quantitative Assessment of Antibacterial Potency

The initial evaluation of any new antibacterial agent begins with rigorous in vitro testing to determine its intrinsic potency against a panel of clinically relevant bacterial pathogens. The most common metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium.

A standardized broth microdilution method is employed to determine the MIC values.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: A serial two-fold dilution of each fluoroquinolone is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest drug concentration in which no visible bacterial growth is observed.

The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for selected cyclopropyl-fluoroquinolones against common Gram-positive and Gram-negative bacteria. For comparison, a non-cyclopropyl fluoroquinolone, norfloxacin, is included.

CompoundCyclopropyl MoietyS. pneumoniae (MIC90, μg/mL)S. aureus (MIC90, μg/mL)E. coli (MIC90, μg/mL)P. aeruginosa (MIC90, μg/mL)
Ciprofloxacin Yes1-20.5-10.015-0.030.25-0.5
Levofloxacin No (part of a ring system)110.061
Moxifloxacin Yes0.250.250.064
Grepafloxacin Yes0.250.250.062
Norfloxacin No8-161-20.12-0.251-2

Data compiled from multiple sources.[2][3][5]

The data clearly illustrates the enhanced potency of cyclopropyl-containing fluoroquinolones, particularly against Gram-positive organisms like S. pneumoniae and S. aureus, when compared to the non-cyclopropyl analog, norfloxacin.

In Vivo Efficacy: Translating Potency into Therapeutic Success

While in vitro data provides a foundational understanding of a compound's activity, in vivo studies in animal models are crucial for evaluating its therapeutic potential in a complex biological system. These studies assess not only the drug's ability to kill bacteria at the site of infection but also its absorption, distribution, metabolism, and excretion (ADME) properties.

The murine thigh infection model is a widely used preclinical model to assess the in vivo efficacy of antibiotics.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Challenge: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.

  • Drug Administration: At a specified time post-infection, the fluoroquinolones are administered to different groups of mice, typically via oral or subcutaneous routes.

  • Assessment of Bacterial Burden: At various time points, mice are euthanized, and the infected thigh muscle is homogenized. The number of viable bacteria (CFU/g of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media.

  • Efficacy Determination: The efficacy of the treatment is measured by the reduction in bacterial burden compared to untreated control animals.

in_vivo_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cluster_outcome Outcome Neutropenia Induce Neutropenia in Mice Challenge Intramuscular Bacterial Challenge Neutropenia->Challenge Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Challenge Treatment Administer Fluoroquinolones Challenge->Treatment Euthanasia Euthanize Mice at Time Points Treatment->Euthanasia Homogenization Homogenize Infected Thigh Tissue Euthanasia->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count Colony-Forming Units (CFU) Plating->CFU_Count Efficacy Determine Reduction in Bacterial Burden CFU_Count->Efficacy

Caption: Workflow of the murine thigh infection model for in vivo efficacy testing.

Studies using animal infection models have consistently demonstrated the superior in vivo efficacy of cyclopropyl-fluoroquinolones. For instance, in a pneumococcal pneumonia model, moxifloxacin and grepafloxacin typically show a greater reduction in bacterial lung titers and improved survival rates compared to non-cyclopropyl counterparts when administered at equivalent doses.[5] This enhanced in vivo performance is a direct consequence of their potent in vitro activity combined with favorable pharmacokinetic profiles, including good oral bioavailability and tissue penetration.

Mechanism of Action: A Tale of Two Enzymes

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial DNA and either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria). This complex stabilizes DNA strand breaks, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.

mechanism_of_action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria FQ_GN Fluoroquinolone Complex_GN Ternary Complex FQ_GN->Complex_GN Gyrase DNA Gyrase Gyrase->Complex_GN DNA_GN Bacterial DNA DNA_GN->Complex_GN Replication_Inhibition_GN Inhibition of DNA Replication Complex_GN->Replication_Inhibition_GN Cell_Death_GN Bacterial Cell Death Replication_Inhibition_GN->Cell_Death_GN FQ_GP Fluoroquinolone Complex_GP Ternary Complex FQ_GP->Complex_GP TopoIV Topoisomerase IV TopoIV->Complex_GP DNA_GP Bacterial DNA DNA_GP->Complex_GP Replication_Inhibition_GP Inhibition of DNA Replication Complex_GP->Replication_Inhibition_GP Cell_Death_GP Bacterial Cell Death Replication_Inhibition_GP->Cell_Death_GP

Caption: Mechanism of action of fluoroquinolones in bacteria.

The cyclopropyl group at the N-1 position is believed to favorably influence the positioning of the drug molecule within the enzyme-DNA complex, thereby enhancing the stability of the ternary complex and increasing the drug's inhibitory potency.

Conclusion: The Cyclopropyl Advantage

The comprehensive analysis of both in vitro and in vivo data provides compelling evidence for the significant contribution of the cyclopropyl moiety to the efficacy of fluoroquinolone antibiotics. This small structural element enhances intrinsic antibacterial potency, particularly against Gram-positive pathogens, and contributes to a more robust therapeutic effect in preclinical models of infection. The successful translation of enhanced in vitro activity to improved in vivo outcomes underscores the importance of rational drug design in the development of new and effective antibacterial agents. The cyclopropyl-fluoroquinolones stand as a testament to the power of a single, well-placed functional group to transform a good drug into a great one.

References

  • Talele, T. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][1][6][7][8]

  • Zhanel, G. G., et al. (1999). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 10(3), 207–238. [Link][3]

  • Hooper, D. C. (2001). Quinolones. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (5th ed., pp. 404-423). Churchill Livingstone.
  • Lister, T. (2005). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Clinical Infectious Diseases, 41(Supplement_2), S131–S136. [Link][9]

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. The Lancet Infectious Diseases, 14(6), 529–536. [Link][2]

  • Lacy, M. K., et al. (1999). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial Agents and Chemotherapy, 43(11), 2632–2637. [Link][5]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][4]

  • Al-Soud, Y. A., et al. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(17), 1749-1773. [Link][10][11]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link][12]

  • Kern, W. V. (2000). Quinolone-Resistant Gram-Negative Bacilli. Current Infectious Disease Reports, 2(5), 415-422.
  • Hiasa, H., et al. (2007). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy, 51(7), 2562–2568. [Link][13]

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Safety Operating Guide

Navigating the Disposal of 1-Methanesulfonylcyclopropane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a compound featuring both a carboxylic acid and a sulfonyl group. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, this procedure is grounded in the established best practices for handling its constituent functional groups and aligns with overarching regulatory frameworks from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]

Our core principle is one of caution; in the absence of explicit data to the contrary, any novel or complex chemical should be treated as hazardous waste.[3] This ensures the highest level of safety and compliance.

Hazard Assessment and Initial Precautions

This compound possesses two key functional groups that dictate its handling and disposal:

  • Carboxylic Acid Moiety: This group imparts acidic properties. Concentrated carboxylic acids can be corrosive, causing severe skin burns and eye damage upon contact.[4][5][6] They are also incompatible with bases, oxidizing agents, and certain metals.[4]

  • Methanesulfonyl Group: Sulfonyl-containing compounds can be irritants, and their reactivity should be carefully considered. Acyl and sulfonyl halides, for example, are known to react readily with water.[7][8]

Given these characteristics, the compound must be handled with appropriate engineering controls and Personal Protective Equipment (PPE).

Immediate Safety and Handling Precautions:
  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9][10]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable).[4]

    • Splash goggles and a face shield for comprehensive eye and face protection.[4][9]

    • A flame-resistant lab coat.[9]

Spill Management

Accidents can happen, and preparedness is key.

  • Minor Spills: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill. Once absorbed, the material should be swept up and placed into a designated hazardous waste container.[4]

  • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's established emergency procedures.[4] Contact your Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

Direct disposal of this compound down the sanitary sewer is strictly prohibited.[9] The compound must be collected and disposed of as regulated hazardous chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[11][12]

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).

  • Avoid Co-mingling: Never mix this acidic waste with other waste streams, especially:

    • Bases (can cause violent neutralization reactions).[4]

    • Oxidizing agents.[4]

    • Inorganic acids (e.g., hydrochloric or sulfuric acid).[4]

    • Aqueous waste, unless explicitly part of a neutralization procedure for dilute solutions (not recommended for this compound without specific EHS approval).

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safe storage.

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container.[3][13] High-density polyethylene (HDPE) or glass containers are typically appropriate for acidic organic waste.[4] Ensure the container is in good condition, free of cracks or corrosion.[13]

  • Maintain Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[4]

  • Keep Containers Closed: Waste containers must be sealed with a tight-fitting screw cap at all times, except when waste is being added.[13][14]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[11][14]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "this compound".[3][12]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The associated hazards (e.g., "Corrosive," "Toxic").[4][12]

    • The date the container was first used and the date it becomes full.[12]

Step 4: Storage and Accumulation

Waste must be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[3][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate any potential leaks.

  • Inspect Regularly: The SAA should be inspected weekly for any signs of container leakage or degradation.[14]

Step 5: Final Disposal
  • Contact EHS: Once the waste container is full (or after one year, whichever comes first for partially filled containers), contact your institution's EHS department to arrange for pickup.[4][12]

  • Manifesting: Your EHS department will handle the final packaging, manifesting, and transfer to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13][15] The waste may be incinerated or otherwise treated to render it less harmful.[11][15]

Decision Workflow for Disposal

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generated: 1-Methanesulfonylcyclopropane- 1-carboxylic acid is_pure Is the waste pure compound or a solution of the compound? start->is_pure is_contaminated Is the waste contaminated with other hazardous materials (e.g., solvents, reagents)? is_pure->is_contaminated Solution collect_solid Collect as Solid Hazardous Waste is_pure->collect_solid Pure Solid collect_liquid Collect as Liquid Hazardous Waste is_contaminated->collect_liquid Yes is_contaminated->collect_liquid No (Pure Solution) containerize Step 2: Containerize - Use compatible (HDPE, Glass) container - Keep closed, leave 10% headspace collect_solid->containerize collect_liquid->containerize label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - List all components & % - Identify Hazards (Corrosive) - Date containerize->label_waste store_saa Step 4: Store in SAA - Designated Satellite Accumulation Area - Use secondary containment - Inspect weekly label_waste->store_saa contact_ehs Step 5: Arrange Pickup - Contact EHS/Waste Management when container is full or after 1 year store_saa->contact_ehs

Caption: Decision workflow for the disposal of this compound.

This guide is intended to provide a robust framework for the safe disposal of this compound. However, it is not a substitute for your institution's specific Chemical Hygiene Plan (CHP) and waste disposal protocols.[10][16] Always consult your local EHS department for guidance and to ensure full compliance with all local, state, and federal regulations.[2]

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methanesulfonylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the selection and use of personal protective equipment (PPE) for handling 1-Methanesulfonylcyclopropane-1-carboxylic acid. As a compound featuring both a carboxylic acid and a methanesulfonyl group, it is prudent to treat it as a potentially corrosive and irritating chemical. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence in the laboratory.

Hazard Identification and Risk Assessment

This compound's structure suggests it possesses acidic properties due to the carboxylic acid group and may be an irritant. The methanesulfonyl group can also contribute to its chemical reactivity. In the absence of specific toxicological data, a cautious approach is warranted.

Potential Hazards:

  • Skin and Eye Corrosion/Irritation: Acidic compounds can cause severe skin burns and eye damage upon contact.[2][3][4][5][6] Solid corrosives can react with moisture on the skin or in the respiratory tract, leading to injury.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][6]

  • Toxicity: While the specific toxicity is unknown, related compounds like methanesulfonic acid are toxic if swallowed and harmful in contact with skin or if inhaled.[2]

A risk assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for generating dust or aerosols.

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][8][9]To protect eyes from splashes, dust, and airborne particles. A face shield provides an additional layer of protection for the entire face.[7]
Skin Protection Nitrile or neoprene gloves. Double-gloving is recommended.[1] A chemical-resistant apron or a lab coat.[1][10]To prevent skin contact. The choice of glove material should be based on chemical compatibility; nitrile and neoprene offer good resistance to a range of chemicals.[11] A lab coat or apron protects personal clothing and underlying skin.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used when handling powders outside of a fume hood or if dust or vapors are generated.[1][9]To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes.[1][10]To protect feet from spills.

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is paramount for ensuring laboratory safety.

Engineering Controls
  • Chemical Fume Hood: Always handle this compound, especially in solid form or when heating, inside a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Ventilation: Ensure the laboratory is well-ventilated.[12]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1][7]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.

  • Weighing:

    • Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static weighing dishes to prevent scattering of the powder.

  • Dissolution/Dilution:

    • When dissolving the solid or diluting a solution, always add the acid to the solvent slowly, never the other way around, to control any exothermic reaction.[1][10]

    • Perform this step in a fume hood.

  • Transport: When moving the compound, use a secondary containment carrier to prevent spills in case the primary container breaks.[1][13]

Logical Workflow for Handling Corrosive Solids

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Inspect Verify Fume Hood Operation Prep->Inspect Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Slowly Add to Solvent Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Doff Remove PPE Correctly Waste->Doff

Caption: Workflow for safely handling corrosive solids.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] For large splashes, use an emergency shower.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills:

    • Small Spills (<100g): Alert personnel in the area. Wearing appropriate PPE, cover the spill with a neutralizer for acids, such as sodium bicarbonate or calcium carbonate.[1] Once neutralized, collect the residue in a sealed container for hazardous waste disposal.

    • Large Spills (>100g): Evacuate the area and contact the institution's emergency response team.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containers: Use compatible, leak-proof, and clearly labeled containers for all chemical waste.[1]

  • Labeling: Label waste containers with the full chemical name and associated hazards.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues.

References

  • Cornell University, Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • BenchChem. (2025, December). Essential Safety and Handling Guide for Acidic Compounds in Research.
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  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • TCI Chemicals. (2025, April 11). SAFETY DATA SHEET - Methanesulfonic Acid.
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  • Fisher Scientific. (2009, April 8). SAFETY DATA SHEET - 1-Methylcyclopropanecarboxylic acid.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.